N-(p-Tolylsulfonylmethyl)formamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-methylphenyl)sulfonylmethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-8-2-4-9(5-3-8)14(12,13)7-10-6-11/h2-6H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHIIYMZJQMMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338183 | |
| Record name | N-(p-Tolylsulfonylmethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36635-56-0 | |
| Record name | N-[[(4-Methylphenyl)sulfonyl]methyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36635-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosyl MF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(p-Tolylsulfonylmethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(p-Tolylsulfonylmethyl)formamide: Properties, Synthesis, and Application
For the modern researcher in organic synthesis and drug development, the strategic selection of reagents is paramount to success. N-(p-Tolylsulfonylmethyl)formamide, a stable crystalline solid, represents a critical and versatile intermediate. While its direct applications are limited, its role as the immediate precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC) places it at the heart of a vast array of synthetic transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis, and an exploration of its chemical significance, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
This compound, with CAS Number 36635-56-0, is an off-white, solid organic compound.[1][2][3] Its stability under standard conditions makes it a convenient and storable precursor, unlike its more reactive isocyanide derivative.[4] The key physicochemical data are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 36635-56-0 | [5][6] |
| Molecular Formula | C₉H₁₁NO₃S | [1][5][6] |
| Molecular Weight | 213.25 g/mol | [1][5][6] |
| Appearance | Off-white solid / powder | [1][2][3] |
| Melting Point | 109-111 °C | [1][2][6] |
| Boiling Point | 486.1 ± 45.0 °C (Predicted) | [1][2][6] |
| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [1][2][6] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1][2] |
| pKa | 13.21 ± 0.23 (Predicted) | [1][2][7] |
| Stability | Hygroscopic | [1][2][6] |
The structure of this compound features a central methylene bridge flanked by a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group and a formamide moiety. This arrangement is key to its subsequent reactivity.
Caption: Chemical structure of this compound.
Chemical Reactivity and Synthetic Significance
The primary value of this compound lies in its function as a stable, isolable precursor to TosMIC. The tosyl group is an excellent activating group, rendering the protons on the adjacent methylene carbon acidic. However, in the formamide, this acidity is not typically exploited directly. Instead, the formamide group serves as a masked isocyanide.
Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)
The most critical reaction of this compound is its dehydration to form TosMIC. This transformation unmasks the highly reactive isocyanide functional group, creating a reagent with a unique combination of features:
-
An isocyanide carbon that can act as a nucleophile or participate in cycloadditions.[8]
-
An acidic α-carbon , enabling deprotonation to form a nucleophilic anion.[9]
-
A tosyl group that functions as a good leaving group in subsequent elimination steps.[10]
This dehydration is typically achieved using powerful dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N).[8][11]
Caption: Conceptual workflow for the dehydration of the formamide to TosMIC.
The resulting TosMIC reagent is a cornerstone in heterocyclic synthesis, enabling the construction of oxazoles, imidazoles, pyrroles, and thiazoles.[7][8][12] It is also famously used in the Van Leusen reaction for the conversion of ketones into nitriles.[2][9]
Synthesis and Experimental Protocols
The synthesis of this compound is a well-established procedure, often cited from Organic Syntheses, highlighting its reliability and importance.[8] The reaction is a variation of the Mannich reaction.
Synthesis via Mannich-type Condensation
This procedure involves the reaction of sodium p-toluenesulfinate, formaldehyde, and formamide in the presence of formic acid.[8] A key insight from later process improvements is that controlling the amount of water in the reaction medium can substantially increase the yield from the original 42-47% to over 90%.[13][14]
Caption: Experimental workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses, Vol. 57, p. 102 (1977).[8]
Materials:
-
Sodium p-toluenesulfinate (267 g, 1.50 mol)
-
Aqueous formaldehyde (34–37% solution, 350 mL, approx. 4.4 mol)
-
Formamide (600 mL, 15.5 mol)
-
Formic acid (200 mL, 5.30 mol)
-
Water
Procedure:
-
Charging the Reactor: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, charge the sodium p-toluenesulfinate (267 g).
-
Addition of Reagents: Add water (750 mL), the aqueous formaldehyde solution (350 mL), formamide (600 mL), and formic acid (200 mL).
-
Reaction: Heat the stirred reaction mixture to 90°C. The sodium p-toluenesulfinate will dissolve upon heating. Maintain the clear solution at 90–95°C for 2 hours.
-
Scientist's Insight: The formic acid serves as both a solvent and a catalyst in this Mannich-type reaction. Maintaining the temperature is crucial for driving the reaction to completion without significant decomposition.
-
-
Crystallization: Cool the reaction mixture in an ice-salt bath with continuous stirring. For complete crystallization, transfer the flask to a freezer and leave it overnight at -20°C.
-
Isolation: Collect the resulting white solid by suction filtration.
-
Washing: Transfer the solid to a beaker and wash thoroughly by stirring with three 250-mL portions of ice water. This step is critical for removing residual formamide and salts.
-
Drying: Dry the product under reduced pressure over a desiccant (e.g., phosphorus pentoxide) at 70°C. This yields 134–150 g (42–47%) of crude this compound, which is typically of sufficient purity for the subsequent dehydration step.
Protocol 2: Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)
This protocol is adapted from Organic Syntheses, Vol. 57, p. 102 (1977).[8]
Materials:
-
Crude this compound (107 g, 0.502 mol)
-
1,2-Dimethoxyethane (DME) (310 mL total)
-
Anhydrous diethyl ether (100 mL)
-
Triethylamine (255 g, 350 mL, 2.52 mol)
-
Phosphorus oxychloride (POCl₃) (84 g, 50 mL, 0.55 mol)
Procedure:
-
Setup: In a 3-L four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and drying tube, charge the crude this compound (107 g), DME (250 mL), anhydrous diethyl ether (100 mL), and triethylamine (350 mL).
-
Cooling: Cool the stirred suspension in an ice-salt bath to -5°C.
-
Reagent Addition: Prepare a solution of phosphorus oxychloride (50 mL) in DME (60 mL). Add this solution from the dropping funnel to the reaction mixture at a rate that maintains the internal temperature between -5°C and 0°C.
-
Scientist's Insight: This is a highly exothermic reaction. Slow, controlled addition is essential to prevent side reactions and ensure safety. The triethylamine acts as both a base and an acid scavenger for the HCl generated.
-
-
Reaction Monitoring: During the addition, the formamide will dissolve, and triethylamine salts will precipitate. Near the end of the reaction, the white suspension typically turns brown, indicating completion.[11] Continue stirring for an additional 30 minutes at 0°C.
-
Quenching and Isolation: Add 1.5 L of ice water with vigorous stirring. The solid material will dissolve before the product, TosMIC, precipitates as a crystalline solid. Collect the product by suction filtration and wash with water. The crude product can be purified by recrystallization from methanol.
Spectroscopic Characterization
For researchers verifying the identity and purity of this compound, spectroscopic analysis is essential. Spectroscopic data is available in public databases such as SpectraBase.[15] Key expected signals include:
-
¹H NMR (CDCl₃): A singlet for the tosyl methyl protons (~2.4-2.5 ppm), aromatic protons in the 7-8 ppm region, a signal for the methylene protons adjacent to the sulfonyl group, and signals for the formamide N-H and C-H protons.
-
¹³C NMR (CDCl₃): Signals for the methyl carbon, the aromatic carbons, the key methylene carbon (~60 ppm), and the formyl carbonyl carbon.
-
FTIR (KBr Pellet): Characteristic absorptions for the N-H stretch, C=O stretch of the amide, and the strong, characteristic symmetric and asymmetric stretches for the S=O bonds of the sulfonyl group (typically around 1320 and 1155 cm⁻¹).[16]
Conclusion
This compound is more than a mere precursor; it is the gateway to the rich and diverse chemistry of TosMIC. Its stability and the high-yielding protocols for its synthesis make it an indispensable compound for laboratories engaged in heterocyclic chemistry and complex molecule synthesis. Understanding its fundamental properties and the causality behind its synthetic protocols allows researchers to leverage its full potential, paving the way for innovations in pharmaceuticals and materials science.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. doi:10.15227/orgsyn.057.0102. Retrieved from [Link]
- Schuda, A. P. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds (U.S. Patent No. 4,922,016). U.S. Patent and Trademark Office.
-
van Leusen, A. M., van Leusen, D., & Czakó, B. (2008). p-Tolylsulfonylmethyl Isocyanide. Encyclopedia of Reagents for Organic Synthesis. doi:10.1002/047084289x.rt150.pub2. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]
- Gist-Brocades N.V. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds. Google Patents.
-
ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TosMIC - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Applications of Tosylmethyl isocyanide_Chemicalbook [chemicalbook.com]
- 10. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review | Bentham Science [benthamscience.com]
- 13. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
- 14. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
N-(p-Tolylsulfonylmethyl)formamide CAS number 36635-56-0
An In-depth Technical Guide to N-(p-Tolylsulfonylmethyl)formamide (CAS 36635-56-0): The Gateway to TosMIC Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, the strategic construction of complex molecular architectures, particularly nitrogen-containing heterocycles, is paramount for drug discovery and materials science. While a vast arsenal of reagents exists, few offer the versatility and utility of p-Tolylsulfonylmethyl isocyanide, commonly known as TosMIC. However, the direct handling and storage of TosMIC can be challenging. This guide focuses on its stable, crystalline precursor, This compound (CAS 36635-56-0). This compound serves as the crucial and readily accessible starting material for the in situ or bulk generation of TosMIC, a uniquely powerful C1 synthon.
This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview, from the fundamental properties and synthesis of this compound to the mechanistic intricacies and practical applications of the TosMIC reagent it generates. We will delve into the causality behind experimental protocols and highlight the reagent's central role in cornerstone reactions like the Van Leusen synthesis of nitriles, oxazoles, and imidazoles.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design.
Physical and Chemical Properties
This compound is a stable, solid compound, making it significantly easier to handle and store than its isocyanide derivative. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 36635-56-0 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO₃S | [2][5] |
| Molecular Weight | 213.25 g/mol | [2] |
| Appearance | Off-white to white solid/crystalline powder | [6][7][8] |
| Melting Point | 109-111 °C | [2][3][9] |
| Boiling Point (Predicted) | 486.1 ± 45.0 °C at 760 mmHg | [2][3][10] |
| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [2][3][10] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2][11] |
| Storage Temperature | 2-8°C, keep container well closed | [2][4] |
Safety and Handling
While this compound is more stable than TosMIC, appropriate safety protocols are mandatory. The compound is classified as harmful if swallowed, causes serious eye damage, and is suspected of causing cancer.
| Hazard Class | GHS Statement | Precautionary Measures (Selected) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[1] |
| Serious Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Carcinogenicity | H351: Suspected of causing cancer | P203: Obtain, read and follow all safety instructions before use. P308+P313: IF exposed or concerned: Get medical advice.[1] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and call a Poison Control Center or doctor immediately.[1]
Handling Protocol: Always handle this compound in a well-ventilated area, preferably a fume hood.[1] Use standard personal protective equipment (PPE), including a lab coat, chemical-impermeable gloves, and safety glasses or goggles.[1][12] Avoid the formation of dust and aerosols.[1]
Synthesis and Conversion: From Formamide to TosMIC
The primary value of this compound is its role as a direct precursor to TosMIC. The synthesis is a two-step process: a Mannich-type condensation followed by dehydration.
Step 1: Synthesis of this compound
The compound is prepared via a Mannich condensation reaction involving sodium p-toluenesulfinate, formaldehyde, and formamide, with formic acid typically used to drive the reaction.[6][13] The yield of this reaction is sensitive to the amount of water present, with controlled, low-water conditions significantly improving outcomes.[13]
Experimental Protocol: Synthesis of this compound [6][13]
-
Setup: Equip a 3-L, three-necked round-bottomed flask with a mechanical stirrer, condenser, and thermometer.
-
Charging Reagents: Charge the flask with sodium p-toluenesulfinate (267 g, 1.5 mol), water (750 mL), a 34–37% solution of formaldehyde (350 mL, ~4.4 mol), formamide (600 mL, 15 mol), and formic acid (200 mL, 5.3 mol).
-
Reaction: Heat the stirred mixture to 90 °C. The sodium p-toluenesulfinate will dissolve. Maintain the temperature at 90–95 °C for 2 hours.
-
Crystallization: Cool the reaction mixture in an ice/salt bath with continuous stirring. For complete crystallization, store the flask in a freezer at -20 °C overnight.
-
Isolation: Collect the resulting white solid by suction filtration.
-
Washing: Create a slurry of the product in a beaker with 250 mL of iced water and stir thoroughly. Repeat this washing step two more times to remove water-soluble impurities.
-
Drying: Dry the product under reduced pressure over phosphorus pentoxide at 70 °C to yield crude this compound (mp 106–110 °C). This product is typically of sufficient purity for the subsequent dehydration step.[6]
Step 2: Dehydration to p-Tolylsulfonylmethyl Isocyanide (TosMIC)
The conversion to the synthetically active isocyanide is a dehydration reaction, commonly achieved using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N) to neutralize the generated acid.[6][7]
Experimental Protocol: Dehydration to TosMIC [6]
-
Setup: Charge a 3-L, four-necked round-bottomed flask (equipped with a mechanical stirrer, thermometer, dropping funnel, and drying tube) with crude this compound (107 g, 0.502 mol), 1,2-dimethoxyethane (250 mL), anhydrous diethyl ether (100 mL), and triethylamine (255 g, 2.52 mol).
-
Cooling: Cool the stirred suspension to -5 °C in an ice/salt bath.
-
Addition of Dehydrating Agent: Prepare a solution of phosphorus oxychloride (84 g, 0.55 mol) in 1,2-dimethoxyethane (60 mL). Add this solution dropwise to the reaction flask, maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction Monitoring: As the reaction proceeds, the suspended formamide dissolves and triethylamine salts precipitate. The reaction is near completion when the white suspension turns a distinct brown color.[7] Continue stirring for an additional 30 minutes at 0 °C.
-
Workup: Add 1.5 L of ice water with vigorous stirring. The product, p-Tolylsulfonylmethyl isocyanide (TosMIC), will precipitate as a fine, brown crystalline solid.
-
Isolation & Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like petroleum ether can be performed to obtain high-purity TosMIC.[6]
The Synthetic Power of TosMIC: Key Applications
TosMIC is a remarkably versatile C1 building block due to three key structural features: (1) an acidic α-carbon, (2) a sulfonyl group that acts as an excellent leaving group, and (3) a reactive isocyanide function.[14][15] This combination enables a host of powerful transformations critical to drug development.
The Van Leusen Reaction: Ketone to Nitrile Homologation
One of the most fundamental applications of TosMIC is the Van Leusen reaction, which converts a ketone into a nitrile with one additional carbon atom.[14][16] This "reductive nitrilation" is a robust and widely used transformation.
Mechanism: The reaction proceeds through several key steps:
-
Deprotonation: A strong base (e.g., t-BuOK) removes the acidic proton from the α-carbon of TosMIC.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon of the ketone.
-
Cyclization: A 5-endo-dig cyclization occurs, forming an oxazoline intermediate.[17][18]
-
Rearrangement & Elimination: Tautomerization followed by ring-opening and elimination of the stable p-toluenesulfinate anion (the tosyl group) yields an intermediate ketimine.[17]
-
Deformylation: In the presence of an alcohol (e.g., methanol), the corresponding alkoxide acts as a nucleophile to deformylate the ketimine, yielding the final nitrile product.[14] The addition of 1-2 equivalents of an alcohol significantly accelerates this final step.[14]
Representative Protocol: Ketone to Nitrile Conversion [17]
-
Setup: To a suspension of potassium tert-butoxide (t-BuOK, 2.67 equiv) in THF (30 mL) at -60 °C, add a solution of TosMIC (1.7 equiv) in THF (30 mL).
-
Addition: After stirring for 15 minutes, slowly add a solution of the ketone (1.0 equiv) in THF (20 mL).
-
Reaction: Stir the mixture for 1 hour at low temperature, then add methanol (15 mL).
-
Reflux: Remove the cooling bath, place the reaction in a room temperature oil bath, and heat to reflux for 2 hours.
-
Workup: Cool the reaction, dilute with water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Heterocycle Synthesis: A Cornerstone of Medicinal Chemistry
TosMIC is arguably most celebrated for its role in constructing five-membered heterocyclic rings like oxazoles and imidazoles, which are privileged scaffolds in many pharmaceutical agents.[19] These syntheses are also named Van Leusen reactions and rely on the ability of TosMIC to act as a C-N=C synthon in cycloaddition reactions.[14]
-
Van Leusen Oxazole Synthesis: The reaction of TosMIC with an aldehyde in the presence of a base (e.g., K₂CO₃) in an alcohol solvent (like methanol) leads to the formation of an oxazole ring.[19][20] The reaction proceeds via an intermediate oxazoline, which eliminates p-toluenesulfinic acid to aromatize to the final oxazole product.[18][20]
-
Van Leusen Imidazole Synthesis: This powerful reaction allows for the synthesis of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles.[21] It involves the reaction of TosMIC with an aldimine. The aldimine can be pre-formed or, more conveniently, generated in situ from an aldehyde and a primary amine in what is known as the Van Leusen Three-Component Reaction (vL-3CR).[21] The mechanism involves a base-induced cycloaddition to the C=N double bond of the imine, followed by elimination of the tosyl group to yield the aromatic imidazole.[15][21]
The ability to generate these core structures through multicomponent reactions (MCRs) is of immense value in drug discovery, as it allows for the rapid creation of diverse libraries of compounds from simple starting materials.[22][23]
Conclusion
This compound (CAS 36635-56-0) stands as a critically important, stable, and accessible entry point into the rich and varied chemistry of TosMIC. Its straightforward synthesis and conversion empower chemists to harness one of the most versatile C1 synthons in the organic chemistry toolbox. For researchers and professionals in drug development, mastering the protocols associated with this reagent provides a direct and efficient pathway to constructing nitriles and, most importantly, the oxazole and imidazole cores that are foundational to a vast array of biologically active molecules. The logical flow from a stable formamide precursor to a powerhouse reagent exemplifies the strategic thinking that drives modern synthetic and medicinal chemistry.
References
-
Van Leusen Reaction - Organic Chemistry Portal. [Link]
-
Van Leusen Reaction | NROChemistry. [Link]
-
Van Leusen reaction - Wikipedia. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]
-
The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - NIH. [Link]
-
An overview of Isocyanide. [Link]
-
Van Leusen Imidazole Synthesis - Organic Chemistry Portal. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed. [Link]
-
CAS No : 36635-56-0 | Product Name : this compound | Pharmaffiliates. [Link]
-
p-TOLYLSULFONYLMETHYL ISOCYANIDE - Organic Syntheses Procedure. [Link]
-
Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update | Request PDF - ResearchGate. [Link]
-
TosMIC Whitepaper - Varsal Chemical. [Link]
-
Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. [Link]
-
This compound - LookChem. [Link]
- Process for the preparation of N-(sulfonylmethyl)
- CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google P
-
This compound - gsrs. [Link]
-
This compound. [Link]
-
Solvents to Fragments to Drugs: MD Applications in Drug Design - PMC - NIH. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 36635-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 36635-56-0 [m.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound|lookchem [lookchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 14. Van Leusen Reaction [organic-chemistry.org]
- 15. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 18. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 19. varsal.com [varsal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 22. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of N-(p-Tolylsulfonylmethyl)formamide from Sodium p-Toluenesulfinate
Abstract
This technical guide provides an in-depth exploration of the synthesis of N-(p-Tolylsulfonylmethyl)formamide, a critical intermediate in organic chemistry. The primary focus is on its preparation from sodium p-toluenesulfinate via a modified Mannich condensation. This document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses key process optimization parameters. As the direct precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC), a versatile reagent in modern synthesis, a reliable and well-understood procedure for this compound is of paramount importance for researchers and drug development professionals. The guide aims to bridge theoretical knowledge with practical application, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of a Key Intermediate
This compound (CAS No: 36635-56-0) is a stable, crystalline solid whose significance lies almost exclusively in its role as the immediate precursor to p-Tolylsulfonylmethyl isocyanide, universally known by the acronym TosMIC.[1] TosMIC is a cornerstone reagent in organic synthesis, celebrated for its unique reactivity that allows for the construction of complex molecular architectures.[2][3]
The utility of TosMIC stems from the dual activating effects of the electron-withdrawing sulfonyl and isocyanide groups on the adjacent methylene bridge.[3] This activation facilitates deprotonation, enabling its use in a wide array of transformations, most notably the Van Leusen reaction . This reaction family allows for the conversion of ketones into nitriles with a one-carbon homologation and the synthesis of important heterocyclic scaffolds such as oxazoles, imidazoles, and pyrroles from aldehydes and imines.[2][4][5][6]
Given the synthetic power of TosMIC, a robust and scalable synthesis of its this compound precursor is a foundational requirement for any laboratory leveraging this chemistry. This guide provides a comprehensive protocol and the causal reasoning behind its design.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from sodium p-toluenesulfinate is a one-pot reaction that proceeds via a Mannich-type condensation mechanism.[7] The overall transformation involves the reaction of sodium p-toluenesulfinate with formaldehyde and formamide in an acidic medium, typically provided by formic acid.
The key mechanistic steps are:
-
Formation of the Electrophile: In the acidic environment provided by formic acid, formaldehyde and formamide react to form an N-hydroxymethylformamide intermediate. This species is then protonated, followed by the loss of water to generate a reactive N-acyliminium ion electrophile.
-
Nucleophilic Attack: The sodium p-toluenesulfinate acts as the sulfur nucleophile. The sulfinate anion attacks the electrophilic carbon of the N-acyliminium ion.
-
Product Formation: This carbon-sulfur bond-forming step directly yields the target molecule, this compound.
The roles of the reagents are distinct:
-
Sodium p-Toluenesulfinate: The nucleophile and the source of the p-tolylsulfonyl (tosyl) group.
-
Formaldehyde: A one-carbon electrophile that forms the methylene bridge (-CH₂-).
-
Formamide: The source of the N-formyl group (-NHCHO).
-
Formic Acid: Serves as the acidic catalyst to generate the active electrophile and also acts as a co-solvent.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the highly reliable procedure published in Organic Syntheses, which serves as a benchmark for this transformation.[8]
Materials and Equipment
-
Reagents:
-
Equipment:
-
3-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Ice-salt bath
-
Büchner funnel and suction flask
-
Vacuum desiccator
-
Quantitative Data for Synthesis
The table below summarizes the quantities for a typical laboratory-scale synthesis.[8][10]
| Reagent | Molecular Wt. | Moles | Quantity | Role |
| Sodium p-toluenesulfinate | 178.18 g/mol | 1.50 | 267 g | Nucleophile |
| Formaldehyde (aq. soln.) | 30.03 g/mol | ~4.4 | 350 mL (378 g) | C1 Electrophile |
| Formamide | 45.04 g/mol | ~15.5 | 600 mL (680 g) | Formyl Source |
| Formic Acid | 46.03 g/mol | ~5.3 | 200 mL (244 g) | Acid Catalyst |
| Water | 18.02 g/mol | - | 750 mL | Solvent |
Step-by-Step Procedure
-
Charging the Vessel: Charge the 3-L three-necked flask with sodium p-toluenesulfinate (267 g, 1.50 mol), water (750 mL), 34-37% aqueous formaldehyde solution (350 mL), formamide (680 g), and formic acid (244 g).[8][11]
-
Reaction Heating: Equip the flask with a mechanical stirrer, condenser, and thermometer. Begin stirring and heat the mixture to 90°C. The sodium p-toluenesulfinate will dissolve as the temperature rises.[8][10]
-
Maintaining Temperature: Maintain the internal temperature of the clear solution between 90-95°C for 2 hours. Causality Note: This temperature ensures a sufficient reaction rate without significant product decomposition. Prolonged heating can decrease the yield.[12]
-
Crystallization: After 2 hours, remove the heating mantle and cool the reaction mixture to room temperature with continued stirring in an ice-salt bath. For complete crystallization, the flask can be stored overnight in a freezer at -20°C.[8][10] A white solid will precipitate.
-
Product Isolation: Collect the white solid product by suction filtration using a Büchner funnel.[8]
-
Washing: Transfer the crude product to a beaker and wash thoroughly by stirring with three separate 250-mL portions of ice water. Causality Note: Washing with ice water effectively removes unreacted, water-soluble starting materials and impurities while minimizing loss of the product, which has low solubility in cold water.
-
Drying: Dry the final product under reduced pressure in a desiccator over phosphorus pentoxide at 70°C.[8] This typically yields 134–150 g (42–47%) of crude this compound with a melting point of 106–110°C. This product is generally of sufficient purity for the subsequent dehydration step to TosMIC.[8]
Process Optimization and Scientific Insights
While the standard protocol provides a reliable method, significant improvements in yield can be achieved by understanding the role of water in the reaction.
The Critical Impact of Water Content
The original Organic Syntheses procedure reports a modest yield of 42-47%.[8] Subsequent research and patents have demonstrated that the presence of a large amount of water is detrimental to the reaction. A patented process modification shows that minimizing the water content can dramatically increase the yield to over 90%.[7][13]
This is achieved by substituting the aqueous formaldehyde solution with paraformaldehyde , a solid polymer of formaldehyde, and using anhydrous sodium p-toluenesulfinate.[7] The reaction is otherwise conducted under similar conditions.
| Parameter | Standard Protocol | Optimized Protocol |
| Formaldehyde Source | 37% Aqueous Solution | Paraformaldehyde (solid) |
| Initial Water Content | High (>40% w/w) | Low (<10% w/w) |
| Reported Yield | 42-47%[8] | ~90%[7] |
Expert Insight: The improved yield in the low-water protocol is attributed to shifting the reaction equilibrium. The formation of the key N-acyliminium ion electrophile involves a dehydration step. By Le Châtelier's principle, reducing the initial concentration of water in the reaction mixture drives the equilibrium toward the formation of this reactive intermediate, thereby increasing the overall conversion to the final product.
Downstream Application: Conversion to TosMIC
The primary utility of this compound is its conversion to p-Tolylsulfonylmethyl isocyanide (TosMIC). This is a dehydration reaction, typically accomplished using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of an organic base, such as triethylamine, to neutralize the generated HCl.[8][10] The crude formamide from the synthesis described above is sufficiently pure for this transformation.[8]
Caption: Two-step synthesis pathway from sodium p-toluenesulfinate to TosMIC.
Conclusion
The synthesis of this compound is a robust and well-documented procedure that serves as the gateway to the versatile chemistry of TosMIC. While the classic aqueous protocol is reliable, an understanding of the underlying mechanism reveals a clear path to process optimization. By controlling the water content through the use of paraformaldehyde, researchers can significantly enhance the reaction yield, making the overall pathway to TosMIC more efficient and economical. This guide provides both the foundational protocol and the critical scientific insights necessary for successful and intelligent application in a research and development setting.
References
- p-TOLYLSULFONYLMETHYL ISOCYANIDE - Organic Syntheses Procedure. Organic Syntheses.
- Van Leusen Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Van Leusen reaction - Wikipedia. Wikipedia.
- Van Leusen Reaction | NROChemistry. NROChemistry.
- Van Leusen Reaction - SynArchive. SynArchive.
- Tosylmethyl isocyanide synthesis - ChemicalBook. ChemicalBook.
- Preparation method of p-toluenesulfonylmethyl formamide - Google Patents.
- Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents.
- Sintese de TosMIC - Van Leusen | PDF | Aldehyde | Filtr
- Can anybody tell me the best way to synthesise substituted tosmic reagents?.
- p-toluenesulfonylmethyl isocyanide (TosMIC) - SciSpace. SciSpace.
- α-TOSYLBENZYL ISOCYANIDE - Organic Syntheses Procedure. Organic Syntheses.
- Process for production of n-/sulphonil-methil/-formamids - Google Patents.
- This compound | 36635-56-0 | FT151535 - Biosynth. Biosynth.
- p-Tolylsulfonylmethyl Isocyanide - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. HU200323B - Process for production of n-/sulphonil-methil/-formamids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Formation of N-(p-Tolylsulfonylmethyl)formamide: Mechanism and Synthesis
This guide provides a comprehensive examination of the synthesis of N-(p-Tolylsulfonylmethyl)formamide, a critical intermediate in organic chemistry. Primarily serving as the direct precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC), this compound is foundational for a multitude of synthetic transformations, including the renowned Van Leusen reaction for nitrile and heterocycle synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and an understanding of the causality behind the experimental design.
Introduction: The Gateway to TosMIC Chemistry
This compound (CAS No: 36635-56-0) is a stable, crystalline solid whose primary value lies in its role as the immediate precursor to TosMIC.[4] TosMIC is a uniquely versatile reagent in modern organic synthesis, featuring an isocyanide group, an acidic α-carbon, and a tosyl group that functions as an excellent leaving group.[3][5] This trifunctional nature allows for the construction of complex molecular architectures, particularly five-membered heterocycles like oxazoles, imidazoles, and pyrroles, which are prevalent motifs in pharmacologically active compounds.[6][7] The synthesis of this compound is, therefore, the crucial first step in accessing the broad utility of TosMIC chemistry. The formation reaction is a robust and scalable process, typically proceeding via a Mannich-type condensation.[8][9]
| Compound Property | Data |
| IUPAC Name | N-[(4-methylphenyl)sulfonylmethyl]formamide |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.25 g/mol |
| Appearance | White to light-brown crystalline solid[10] |
| Melting Point | 106–110 °C (crude), 109 °C (pure)[10] |
| CAS Number | 36635-56-0 |
Core Reaction Mechanism: An Acid-Catalyzed Mannich-Type Condensation
The formation of this compound is achieved through a one-pot reaction involving sodium p-toluenesulfinate, formaldehyde, and formamide, typically under acidic conditions provided by formic acid.[10][11] The mechanism can be understood as an α-amino alkylation or a variant of the Mannich reaction, where the sulfinate acts as the nucleophile.
The key steps are as follows:
-
Activation of Formaldehyde: In the presence of formic acid, the carbonyl oxygen of formaldehyde is protonated. This activation dramatically increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.
-
Formation of a Reactive Intermediate: Formamide, acting as a nitrogen nucleophile, attacks the activated formaldehyde. Subsequent dehydration, catalyzed by the acidic medium, generates a highly reactive N-acyliminium ion intermediate (or its equivalent). This species is a potent electrophile.
-
Nucleophilic Attack by Sulfinate: The sulfur atom of sodium p-toluenesulfinate, a soft nucleophile, attacks the electrophilic carbon of the N-acyliminium ion intermediate. This step is the core bond-forming event, establishing the crucial C-S linkage of the final product.
-
Product Formation: Following the nucleophilic addition, a proton transfer neutralizes the molecule, yielding the stable this compound product.
Caption: Figure 1: Reaction Mechanism for this compound Formation.
Experimental Protocol and Causality
The following protocol is based on the robust and well-documented procedure from Organic Syntheses, which provides a reliable method for laboratory-scale preparation.[10][11]
Step-by-Step Methodology
-
Apparatus Setup: Equip a 3-liter, three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charging Reactants: To the flask, add sodium p-toluenesulfinate (267 g, 1.50 mol), water (750 ml), an aqueous 34–37% solution of formaldehyde (350 ml, approx. 4.4 mol), formamide (680 g, 15.5 mol), and formic acid (244 g, 5.30 mol).[10]
-
Heating and Reaction: Heat the stirred reaction mixture to 90°C. The sodium p-toluenesulfinate will dissolve as the mixture heats. Maintain the temperature of the clear solution at 90–95°C for 2 hours.[11]
-
Crystallization and Isolation: Cool the reaction mixture to room temperature using an ice-salt bath while continuing to stir. For complete crystallization, further cool the mixture overnight in a freezer at -20°C.[10]
-
Filtration and Washing: Collect the resulting white solid by suction filtration. Wash the product thoroughly by stirring it in a beaker with three 250-ml portions of ice water.[11]
-
Drying: Dry the product under reduced pressure over phosphorus pentoxide at 70°C. This yields 134–150 g (42–47%) of crude this compound, which is sufficiently pure for the subsequent dehydration step.[10]
Rationale Behind Experimental Choices
-
Excess Formaldehyde and Formamide: A significant excess of both formaldehyde and formamide is used to drive the reaction equilibrium towards the product, maximizing the conversion of the limiting reagent, sodium p-toluenesulfinate.[10]
-
Formic Acid as Catalyst: Formic acid serves as the proton source to catalyze the formation of the reactive N-acyliminium intermediate from formaldehyde and formamide.[9]
-
Elevated Temperature (90-95°C): This temperature is crucial for dissolving the reactants and providing the necessary activation energy for the condensation and dehydration steps.[12]
-
Controlled Cooling for Isolation: The gradual cooling, first to room temperature and then to -20°C, maximizes the yield of the crystalline product by slowly decreasing its solubility in the aqueous medium.[10]
-
Washing with Ice Water: This step is critical for removing water-soluble impurities, such as unreacted starting materials and salts, without significantly dissolving the desired product due to its lower solubility in cold water.[11]
-
Yield Optimization Insight: While the Organic Syntheses procedure reports a yield of 42-47%, subsequent patents have demonstrated that controlling the amount of water in the reaction medium can substantially improve yields, with some processes reporting yields upwards of 90%.[9][13] This is a key consideration for process optimization and scale-up.
Conversion to Tosylmethyl Isocyanide (TosMIC)
The primary utility of this compound is its conversion to TosMIC. This is accomplished through a dehydration reaction, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N).[8][10]
Caption: Figure 2: Dehydration of the Formamide to TosMIC.
This two-step sequence—Mannich-type condensation followed by dehydration—provides a reliable and scalable route to a versatile and powerful reagent for advanced organic synthesis.[3]
References
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Georg Thieme Verlag. [Link]
-
TosMIC. Wikipedia. [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]
- Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Link]
- Preparation method of p-toluenesulfonylmethyl formamide.
-
This compound. gsrs. [Link]
- Process for production of n-/sulphonil-methil/-formamids.
Sources
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. TosMIC - Wikipedia [en.wikipedia.org]
- 5. varsal.com [varsal.com]
- 6. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. TosMIC - Enamine [enamine.net]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 9. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 12. HU200323B - Process for production of n-/sulphonil-methil/-formamids - Google Patents [patents.google.com]
- 13. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to N-(p-Tolylsulfonylmethyl)formamide: The Cornerstone Precursor to TosMIC
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolylsulfonylmethyl isocyanide (TosMIC) is a uniquely versatile and indispensable reagent in modern organic synthesis, celebrated for its role in constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2] This guide provides an in-depth technical exploration of its direct precursor, N-(p-Tolylsulfonylmethyl)formamide. We will dissect the synthesis of this crucial intermediate, elucidate its seamless conversion to TosMIC, and contextualize its significance through the lens of TosMIC's wide-ranging applications. This document serves as a practical and theoretical resource, grounded in established protocols and mechanistic understanding, to empower researchers in leveraging this pivotal synthetic pathway.
Introduction: The Synthetic Power of TosMIC
p-Tolylsulfonylmethyl isocyanide, commonly abbreviated as TosMIC, is a colorless, odorless, and stable solid that has carved a significant niche in the synthetic chemist's toolbox.[2][3][4] Its remarkable utility stems from a dense arrangement of three key functional groups within a compact structure:
-
The Isocyanide Group (-NC): This moiety is the engine of TosMIC's reactivity, participating in crucial α-addition reactions and acting as a nucleophilic and electrophilic center, often exhibiting carbene-like reactivity.[2][4][5]
-
The α-Carbon: Positioned between the two electron-withdrawing groups, the hydrogens on this carbon are significantly acidic (pKa ≈ 14), allowing for easy deprotonation to form a reactive carbanion.[3][4][5]
-
The Tosyl Group (p-CH₃C₆H₄SO₂-): This group serves a dual purpose. It enhances the acidity of the α-protons and, critically, functions as an excellent leaving group in many synthetic transformations.[4][5][6]
This trifecta of functionality enables TosMIC to act as a versatile C1 synthon in a multitude of transformations, most notably the Van Leusen reaction , which facilitates the conversion of ketones to nitriles with a one-carbon homologation.[3][6][7][8] Beyond this, TosMIC is a cornerstone reagent for the synthesis of five-membered heterocycles such as oxazoles, imidazoles, pyrroles, and triazoles, which are prevalent motifs in biologically active compounds and pharmaceuticals.[1][2][6][9][10]
Given the pivotal role of TosMIC, a thorough understanding of its synthesis is paramount. The most practical and widely adopted route proceeds via the dehydration of its stable, crystalline precursor: This compound .[3][11]
Synthesis of the Precursor: this compound
The formation of this compound is achieved through a Mannich-type condensation reaction. This one-pot procedure involves the reaction of a sulfinic acid salt, formaldehyde, and formamide, typically in the presence of formic acid.[12]
Mechanism and Rationale
The reaction is a classic example of an α-aminoalkylation. The key steps are:
-
Formation of the Electrophile: In the acidic medium provided by formic acid, formaldehyde and formamide react to form an N-hydroxymethylformamide intermediate, which can then be protonated and lose water to generate a reactive N-acyliminium ion.
-
Nucleophilic Attack: Sodium p-toluenesulfinate, the nucleophile, attacks the electrophilic carbon of the N-acyliminium ion. The sulfinate is a soft nucleophile, and the reaction proceeds efficiently to form the stable C-S bond.
The use of formic acid is crucial as it serves as both a proton source to facilitate the formation of the electrophilic species and helps to maintain a suitable reaction environment. Controlling the amount of water in the reaction has been shown to significantly improve yields, with drier conditions being favorable.[12]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established and reliable literature procedures.[9][13]
Materials & Equipment:
-
3-L, three-necked, round-bottomed flask
-
Mechanical stirrer, condenser, and thermometer
-
Sodium p-toluenesulfinate
-
Aqueous formaldehyde solution (34-37%)
-
Formamide
-
Formic acid
-
Ice-salt bath
Procedure:
-
Charge a 3-L, three-necked flask with sodium p-toluenesulfinate (1.50 moles).
-
Add water (750 ml), aqueous formaldehyde solution (approx. 4.4 moles), formamide (approx. 15.5 moles), and formic acid (approx. 5.3 moles).[9]
-
Heat the stirred reaction mixture to 90-95°C. The solids should dissolve to form a clear solution. Maintain this temperature for 2 hours.[9][13]
-
Cool the reaction mixture to room temperature using an ice-salt bath with continuous stirring.[9][13]
-
Further cool the mixture overnight in a freezer at -20°C to maximize precipitation.[9][13]
-
Collect the resulting white solid by suction filtration.
-
Wash the crude product thoroughly by stirring it with three 250-ml portions of ice water in a beaker.[9][13]
-
Dry the product under reduced pressure at 70°C over phosphorus pentoxide.
This procedure typically yields crude this compound with a melting point of 106–110°C, which is sufficiently pure for the subsequent dehydration step.[9][13]
Data Summary: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Sodium p-toluenesulfinate | [9][13] |
| Reagents | Formaldehyde, Formamide, Formic Acid | [9][13] |
| Reaction Temp. | 90-95°C | [9][13] |
| Reaction Time | 2 hours | [9][13] |
| Typical Yield | 42-47% (crude) | [9] |
| Improved Yield | Up to 90% (with controlled water content) | [12][14] |
| Melting Point | 106–110°C | [9][13] |
Conversion to TosMIC: The Dehydration Step
The transformation of this compound into TosMIC is a dehydration reaction, effectively removing a molecule of water from the formamide group to generate the isocyanide.[3][11]
Mechanism and Reagent Choice
The most common and effective method for this dehydration employs phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N), in an aprotic solvent like 1,2-dimethoxyethane (DME) or dichloromethane.[9][13]
The mechanism proceeds as follows:
-
The lone pair on the oxygen atom of the formamide attacks the electrophilic phosphorus atom of POCl₃.
-
Triethylamine acts as a base to facilitate the elimination of HCl and form a phosphoryl intermediate.
-
A second equivalent of triethylamine then abstracts the two protons from the formamide moiety in a stepwise or concerted manner, leading to the elimination of the phosphate group and the formation of the isocyanide triple bond.
The choice of POCl₃ is critical; it is a powerful and cost-effective dehydrating agent. Triethylamine is used in excess to neutralize the HCl produced during the reaction and to drive the final elimination steps. The reaction is performed at low temperatures (-5°C to 0°C) to control the exothermic nature of the reaction and minimize side products.[9]
Experimental Protocol: Dehydration to TosMIC
This protocol is a standard procedure documented in Organic Syntheses.[9]
Materials & Equipment:
-
3-L, four-necked, round-bottomed flask
-
Mechanical stirrer, thermometer, dropping funnel, drying tube
-
This compound (crude from previous step)
-
1,2-Dimethoxyethane (DME)
-
Anhydrous diethyl ether
-
Triethylamine
-
Phosphorus oxychloride (POCl₃)
-
Ice-salt bath
Procedure:
-
Charge a 3-L, four-necked flask with crude this compound (0.502 mole), DME (250 ml), anhydrous diethyl ether (100 ml), and triethylamine (2.52 moles).[9]
-
Cool the stirred suspension to -5°C in an ice-salt bath.
-
Prepare a solution of phosphorus oxychloride (0.55 mole) in DME (60 ml).
-
Add the POCl₃ solution dropwise to the reaction suspension, maintaining the internal temperature between -5°C and 0°C.[9] During the addition, the solid precursor will dissolve, and triethylamine salts will precipitate.
-
Near the end of the reaction, the white suspension will slowly turn brown, indicating completion.[9] Continue stirring for an additional 30 minutes at 0°C.
-
Quench the reaction by adding 1.5 L of ice water with vigorous stirring. The product will begin to separate as a fine, brown, crystalline solid.[9]
-
After stirring for 30 minutes at 0°C, collect the precipitate by suction filtration and wash it with cold water.
-
For purification, dissolve the wet product in warm benzene (40-60°C), separate the aqueous layer, and dry the organic solution over anhydrous magnesium sulfate.
-
Treat with activated carbon, filter, and precipitate the product by adding petroleum ether.
-
Collect the light-brown, solid product by suction filtration and dry in a vacuum desiccator.
This procedure typically yields crude TosMIC with a melting point of 111–114°C (dec.) in 76–84% yield.[9]
Data Summary: Dehydration to TosMIC
| Parameter | Value | Reference |
| Starting Material | This compound | [9] |
| Reagents | POCl₃, Triethylamine | [9][13] |
| Solvent | DME, Diethyl Ether | [9] |
| Reaction Temp. | -5°C to 0°C | [9] |
| Typical Yield | 76–84% | [9] |
| Melting Point | 111–114°C (dec.) | [9] |
The Self-Validating System: Causality and Trustworthiness
The two-step synthesis of TosMIC via its formamide precursor represents a robust and self-validating process.
-
Causality in Synthesis: The initial Mannich condensation is a logical and efficient method for constructing the core C-S and C-N bonds. The choice of sodium p-toluenesulfinate provides a readily available and reactive sulfur nucleophile. The subsequent dehydration is a classic and high-yielding transformation. The use of POCl₃ specifically targets the formamide group for elimination without affecting the sulfonyl group, demonstrating high functional group tolerance.
-
Protocol Integrity: The protocols described are well-established and have been reproduced on large scales, as documented in Organic Syntheses, a highly trusted source for reliable chemical preparations.[9] The visual cues, such as the color change from white to brown during the dehydration, provide an internal check for reaction completion.[9] Furthermore, the physical properties of the intermediate and final product (melting points) are well-defined, allowing for straightforward characterization and purity assessment.[9][13]
Applications in Drug Discovery and Development
The accessibility of TosMIC, enabled by the efficient synthesis of this compound, has profound implications for medicinal chemistry and drug development. The heterocyclic scaffolds synthesized using TosMIC are privileged structures in pharmacology.
-
Imidazole Synthesis: The Van Leusen imidazole synthesis, which reacts TosMIC with aldimines, is a powerful tool for creating substituted imidazoles.[7][10] This ring system is present in numerous pharmaceuticals, including the antifungal agent Imazalil and the aromatase inhibitor Fadrozole.
-
Oxazole Synthesis: Similarly, the reaction of TosMIC with aldehydes provides a direct route to oxazoles, another key heterocycle in medicinal chemistry.[2][6]
-
Pyrrole Synthesis: TosMIC reacts with Michael acceptors in the Van Leusen pyrrole synthesis, providing access to another class of biologically important heterocycles.[1][6]
The ability to reliably produce kilograms of TosMIC via its stable formamide precursor allows for its extensive use in library synthesis and the development of novel therapeutic agents.[5]
Conclusion
This compound is more than a mere intermediate; it is the stable, accessible, and reliable gateway to the powerful synthetic utility of TosMIC. The two-step synthesis—a Mannich-type condensation followed by a classical dehydration—is a robust and scalable process that has been refined and proven over decades. For researchers in organic synthesis and drug development, a comprehensive understanding of this precursor's formation and conversion is fundamental to harnessing the full potential of TosMIC chemistry for the creation of novel and complex molecules.
References
-
p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. Available at: [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]
-
TosMIC. Wikipedia. Available at: [Link]
-
Van Leusen reaction. Wikipedia. Available at: [Link]
-
Van Leusen Reaction. NROChemistry. Available at: [Link]
-
Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Van Leusen Reaction. SynArchive. Available at: [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Available at: [Link]
-
TosMIC Whitepaper. Varsal Chemical. Available at: [Link]
-
Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Process for the preparation of N-(sulfonylmethyl) formamide compounds. Google Patents.
-
Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N‐Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. ResearchGate. Available at: [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions. Available at: [Link]
- CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide. Google Patents.
-
Can anybody tell me the best way to synthesise substituted tosmic reagents? ResearchGate. Available at: [Link]
Sources
- 1. TosMIC - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. TosMIC - Wikipedia [en.wikipedia.org]
- 4. varsal.com [varsal.com]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 13. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 14. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
Key characteristics of p-toluenesulfonylmethyl isocyanide (TosMIC)
An In-Depth Technical Guide to p-Toluenesulfonylmethyl Isocyanide (TosMIC): A Cornerstone Reagent in Modern Organic Synthesis
Introduction: The Unique Versatility of a Trifunctional Synthon
Since its introduction, p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC, has established itself as an indispensable and versatile reagent in the arsenal of synthetic organic chemists.[1][2] It is a stable, colorless, and, unlike most isocyanides, practically odorless solid, which simplifies its handling and storage.[3][4][5][6] The power of TosMIC lies in the unique combination of three distinct functional groups within a compact C1 building block: an isocyanide group, an acidic α-carbon, and a p-toluenesulfonyl (tosyl) group.[4][7][8] This trifecta of reactivity allows TosMIC to participate in a vast array of chemical transformations, from the formation of simple nitriles to the construction of complex heterocyclic systems that are foundational to many pharmaceutical agents.[9][10][11]
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of TosMIC's core characteristics, its multifaceted reactivity, and its proven applications in the synthesis of valuable organic molecules. We will delve into the mechanistic underpinnings of its key reactions, provide practical experimental protocols, and highlight its strategic importance in medicinal chemistry.
Core Characteristics: Structure, Properties, and Synthesis
The remarkable utility of TosMIC is a direct consequence of its molecular architecture. The electron-withdrawing nature of both the isocyanide and the sulfonyl groups significantly acidifies the protons on the central methylene carbon, making it readily accessible for deprotonation and subsequent nucleophilic attack.[4][8][12]
Physicochemical Properties
The key physical and chemical properties of TosMIC are summarized below for quick reference.
| Property | Value | References |
| CAS Number | 36635-61-7 | [3][13] |
| Molecular Formula | C₉H₉NO₂S | [5][7] |
| Molar Mass | 195.24 g·mol⁻¹ | [5] |
| Appearance | Colorless to pale yellow solid/powder | [3][5][6][14] |
| Melting Point | 109–113 °C | [4][5][7] |
| pKa of α-CH₂ | ~14 | [4][5][12] |
| Solubility | Insoluble in water; soluble in organic solvents like THF, DME, DMSO | [4][7][12] |
| Odor | Effectively odorless | [3][4][5][6] |
Structural Analysis of Reactivity
The reactivity of TosMIC is governed by the interplay of its three key functional components, as illustrated below.
-
The Isocyanide Group: This moiety is central to many of TosMIC's cycloaddition reactions and acts as an electrophilic center for ring-closing steps.[4]
-
The Acidic α-Carbon: With a pKa of approximately 14, this carbon is easily deprotonated by a range of bases (from K₂CO₃ to n-BuLi) to form a stabilized carbanion, the primary nucleophile in most TosMIC reactions.[4][5][12]
-
The Tosyl Group: This group serves two critical functions. First, it powerfully acidifies the adjacent methylene protons. Second, it acts as an excellent leaving group (as p-toluenesulfinic acid) in the final aromatization step of many heterocyclic syntheses.[4][8][15]
Synthesis and Handling
TosMIC is typically prepared via the dehydration of N-(tosylmethyl)formamide, a process which conveniently avoids the use of volatile and foul-smelling isocyanide precursors.[5][16] While stable at room temperature, TosMIC is classified as toxic if swallowed or inhaled and can cause skin and eye irritation.[5][17][18][19]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18][19]
-
Store in a tightly closed container in a cool, dry place, protected from moisture and light.[14][18]
The van Leusen Reaction: A Gateway to Nitriles and Heterocycles
The suite of reactions enabled by TosMIC is often broadly referred to as "van Leusen chemistry." These transformations are robust, high-yielding, and demonstrate wide substrate scope.
Reductive Cyanation of Ketones to Nitriles
One of the most fundamental applications of TosMIC is the van Leusen nitrile synthesis, which converts a ketone into a nitrile containing one additional carbon atom.[14][15][20] This reaction is formally a "reductive nitrilation," as the carbonyl oxygen is removed.[15]
Causality of the Mechanism: The reaction is initiated by the base-mediated deprotonation of TosMIC. The resulting anion attacks the electrophilic carbonyl carbon of the ketone. The subsequent intramolecular cyclization is a 5-endo-dig process, which is followed by tautomerization. The final step involves ring-opening and elimination of the stable tosyl group to yield the nitrile product.[20][21] The addition of a small amount of alcohol (e.g., methanol or ethanol) can significantly accelerate the reaction.[4][15]
Self-Validating Experimental Protocol: Synthesis of Phenylacetonitrile from Acetophenone
This protocol provides a representative example of the van Leusen nitrile synthesis. Each step is designed for clarity and reproducibility.
-
System Preparation: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Addition (Base and TosMIC): The flask is charged with anhydrous dimethoxyethane (DME) (80 mL) and potassium tert-butoxide (t-BuOK) (2.5 equivalents). The suspension is cooled to -5 °C in an ice-salt bath. A solution of TosMIC (1.1 equivalents) in DME (40 mL) is added dropwise over 15 minutes, ensuring the temperature remains below 0 °C. Rationale: Cooling is critical to control the exothermic deprotonation and prevent side reactions.
-
Substrate Addition: A solution of acetophenone (1.0 equivalent) in DME (20 mL) is added slowly to the reaction mixture, maintaining the temperature at -5 °C. The mixture is stirred at this temperature for 30 minutes. Rationale: Slow addition of the ketone to the pre-formed TosMIC anion ensures efficient reaction and minimizes self-condensation of the ketone.
-
Reaction Progression and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is then carefully quenched by pouring it into 200 mL of a saturated aqueous ammonium chloride solution. Rationale: The quench neutralizes the excess base and hydrolyzes any remaining reactive intermediates.
-
Extraction and Workup: The aqueous mixture is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine (1 x 100 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure phenylacetonitrile. Validation: Purity is confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the data with literature values.
Synthesis of 5-Membered Heterocycles
TosMIC is a premier reagent for the synthesis of a wide variety of 5-membered heterocycles, which are ubiquitous scaffolds in medicinal chemistry.[7][9] These transformations generally proceed via a base-mediated [3+2] cycloaddition mechanism.[4]
Oxazole Synthesis: The reaction of TosMIC with an aldehyde in the presence of a base (e.g., K₂CO₃) in methanol leads to the formation of oxazoles.[12][15] The reaction proceeds via nucleophilic addition of the TosMIC anion to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid.[12][20]
Imidazole Synthesis: The van Leusen imidazole synthesis involves the reaction of TosMIC with an aldimine.[21][22] A particularly powerful variant is the van Leusen Three-Component Reaction (vL-3CR), where an aldehyde, a primary amine, and TosMIC are combined in a one-pot procedure to generate 1,4,5-trisubstituted imidazoles.[8][22] The aldimine is formed in situ and then undergoes cycloaddition with TosMIC.[22]
Pyrrole Synthesis: TosMIC readily reacts with activated alkenes, such as α,β-unsaturated ketones and esters (Michael acceptors), in the presence of a base like sodium hydride (NaH) or DBU to form substituted pyrroles.[2][3][23] The reaction is a formal [3+2] cycloaddition where the deprotonated TosMIC acts as a 1,3-dipole equivalent.[2][23]
Advanced Applications in Synthesis and Drug Discovery
Beyond these foundational reactions, the synthetic utility of TosMIC extends to more complex molecular constructions.
TosMIC as a Formaldehyde "Umpolung" Synthon
The acidic α-carbon of TosMIC can be sequentially dialkylated. Subsequent acid-catalyzed hydrolysis of the resulting sulfone unmasks a ketone functionality.[4][7][16] In this capacity, the TosMIC anion acts as a masked formaldehyde anion equivalent, a classic example of umpolung or reactivity inversion. This strategy provides a powerful method for the synthesis of unsymmetrical ketones.[4][16]
Strategic Importance in Medicinal Chemistry
The ability of TosMIC to efficiently construct complex, nitrogen-containing heterocyclic cores makes it a valuable tool in drug discovery and development.[6][7][9][11]
-
Scaffold Generation: Heterocyclic rings like imidazoles, pyrroles, and oxazoles are privileged structures in medicinal chemistry, appearing in a vast number of marketed drugs.[7] TosMIC provides reliable and direct routes to these core structures.[3][9] For example, TosMIC has been instrumental in synthesizing azaindole derivatives that act as potent HIV-1 attachment inhibitors.[6]
-
Library Synthesis: The robustness of van Leusen chemistry, particularly the three-component imidazole synthesis, is well-suited for creating large, diverse libraries of compounds for high-throughput screening.[9] This accelerates the early-stage hit identification process in drug discovery.
-
Structure-Activity Relationship (SAR) Studies: During lead optimization, chemists must synthesize numerous analogs of a hit compound to establish SAR. The versatility of TosMIC allows for the systematic introduction of various substituents, facilitating the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[6]
Conclusion
p-Toluenesulfonylmethyl isocyanide (TosMIC) is far more than a simple C1 building block; it is a densely functionalized and highly versatile reagent that has had a profound impact on organic synthesis.[6][8][24] Its unique structural combination of an isocyanide, an acidic α-carbon, and a sulfonyl leaving group enables a rich and diverse range of reactions. From the straightforward conversion of ketones to nitriles to the elegant one-pot construction of medicinally relevant heterocycles, TosMIC provides efficient and reliable solutions to complex synthetic challenges. For researchers in both academic and industrial settings, particularly those engaged in drug discovery, a thorough understanding of TosMIC chemistry is not just beneficial—it is essential for the modern synthetic chemist.
References
-
Aderohunmu, D. V., et al. "TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYLES." ResearchGate. Available at: [Link]
-
"Van Leusen Reaction." Organic Chemistry Portal. Available at: [Link]
-
Mathiyazhagan, A. D., & Anilkumar, G. "Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC)." Organic & Biomolecular Chemistry, 2019. Available at: [Link]
-
"Van Leusen Reaction." NROChemistry. Available at: [Link]
-
"Van Leusen reaction." Wikipedia. Available at: [Link]
-
"Van Leusen Imidazole Synthesis." Organic Chemistry Portal. Available at: [Link]
-
Mathiyazhagan, A. D., & Anilkumar, G. "Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC)." Organic & Biomolecular Chemistry, 2019. Available at: [Link]
-
Dömling, A. "Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR." Georg Thieme Verlag KG, 2005. Available at: [Link]
-
"TosMIC Whitepaper." Varsal Chemical. Available at: [Link]
-
"TosMIC." Wikipedia. Available at: [Link]
-
"Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development." NINGBO INNO PHARMCHEM CO.,LTD., 2025. Available at: [Link]
-
"p-TOLUENE SULFONYLMETHYL ISOCYANIDE Safety Data Sheet." Loba Chemie. Available at: [Link]
-
Reddy, V. V. R. "p-Toluenesulfonylmethyl isocyanide (TosMIC)." SciSpace. Available at: [Link]
-
"Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties." NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
"p-Toluenesulfonyl Isocyanate." VanDeMark Chemical. Available at: [Link]
-
"SAFETY DATA SHEET: p-Toluenesulfonylmethyl isocyanide." Fisher Scientific. Available at: [Link]
-
van Leusen, A. M., et al. "p-TOLYLSULFONYLMETHYL ISOCYANIDE." Organic Syntheses Procedure. Available at: [Link]
-
"Tosylmethyl Isocyanide (TosMIC): A Versatile Reagent for Heterocyclic Synthesis and Organic Chemistry." NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
"p-Toluenesulfonylmethyl Isocyanide: A Versatile Synthon in Organic Chemistry." ResearchGate. Available at: [Link]
-
"Structure of TosMIC representing various functionalities." ResearchGate. Available at: [Link]
Sources
- 1. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. TosMIC - Enamine [enamine.net]
- 4. varsal.com [varsal.com]
- 5. TosMIC - Wikipedia [en.wikipedia.org]
- 6. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. scispace.com [scispace.com]
- 13. cphi-online.com [cphi-online.com]
- 14. Tosylmethyl isocyanide (TosMIC Compound) Online | Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers [scimplify.com]
- 15. Van Leusen Reaction [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. lobachemie.com [lobachemie.com]
- 18. fishersci.at [fishersci.at]
- 19. fishersci.com [fishersci.com]
- 20. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 21. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 22. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Role of N-(p-Tolylsulfonylmethyl)formamide in organic synthesis
This compound is more than a mere chemical intermediate; it is the stable and accessible gateway to the vast and powerful chemistry of TosMIC. The unique reactivity of TosMIC, derived from its sulfonyl, isocyanide, and acidic methylene groups, has established it as an indispensable tool for organic synthesis. From the foundational Van Leusen reactions that provide access to nitriles, oxazoles, and imidazoles to its role in the total synthesis of intricate natural products, TosMIC consistently provides elegant and efficient solutions to complex synthetic challenges. [3][7]While its classical applications are well-established, the ongoing exploration of TosMIC in novel multicomponent reactions and metal-catalyzed processes ensures that its story is far from over, promising new innovations for researchers, scientists, and drug development professionals for years to come. [4][21]
References
-
Aderohunmu, D. V., et al. (2021). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN J. Chem., 14(2), 1224-1234. [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. [Link]
-
Wikipedia. (2023). TosMIC. [Link]
-
van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 417–666. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
Wikipedia. (2023). Van Leusen reaction. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
-
SynArchive. (n.d.). Van Leusen Reaction. [Link]
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]
-
Mathiyazhagan, A. D., & Anilkumar, G. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry, 17(24), 5891-5907. [Link]
- Gist-Brocades N.V. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
Fengchen Group. (n.d.). The Role of TosMIC in Modern Organic Synthesis: A Manufacturer's Perspective. [Link]
- Jiangsu Lejia Polymer Materials Co Ltd. (2022). Preparation method of p-toluenesulfonylmethyl formamide.
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
van Leusen, A. M. (2001). p-Tolylsulfonylmethyl Isocyanide. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Reddy, B. V. S., et al. (2018). Multicomponent reactions for the synthesis of N-sulfonylamidines. Organic & Biomolecular Chemistry, 16(3), 399-403. [Link]
Sources
- 1. TosMIC - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. varsal.com [varsal.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. 36635-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound CAS#: 36635-56-0 [m.chemicalbook.com]
- 10. This compound | 36635-56-0 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 15. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 16. Van Leusen Reaction [organic-chemistry.org]
- 17. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. Van Leusen Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to N-(p-Tolylsulfonylmethyl)formamide: Synthesis, History, and Applications
This guide provides a comprehensive technical overview of N-(p-Tolylsulfonylmethyl)formamide, a key synthetic intermediate. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis protocols, mechanistic insights, and its pivotal role in modern organic chemistry.
Introduction: The Unassuming Precursor to a Powerful Reagent
This compound, often referred to as Tosylmethylformamide, is a stable, crystalline solid that serves a critical role as the direct precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC).[1][2] While the formamide itself is an intermediate, its efficient synthesis is paramount for accessing TosMIC, a versatile and widely used C1 synthon in organic synthesis.[3][4] TosMIC is renowned for its utility in constructing a vast array of heterocycles, including oxazoles, imidazoles, pyrroles, and triazoles, which are common scaffolds in biologically active molecules and pharmaceuticals.[1][2][4] Understanding the synthesis and properties of this compound is therefore fundamental for any chemist employing TosMIC-based methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 36635-56-0 | [5] |
| Molecular Formula | C₉H₁₁NO₃S | [5] |
| Molecular Weight | 213.25 g/mol | [5] |
| Melting Point | 106–110 °C (crude), 109-111 °C (purified) | [6][7] |
| Appearance | White to light-brown solid | [8][9] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CNC=O | [5] |
| InChI Key | XEHIIYMZJQMMCF-UHFFFAOYSA-N | [10] |
Discovery and Historical Context
The development of this compound is intrinsically linked to the discovery and popularization of its isocyanide derivative, TosMIC. The synthesis of sulfonylmethyl isocyanides via the dehydration of their corresponding formamides was established as a practical route for their preparation.[8] The most widely adopted method for preparing this compound is a Mannich-type condensation reaction involving a sulfinic acid, formaldehyde, and formamide.[7]
Early procedures, such as the one detailed in Organic Syntheses, reported yields in the range of 42-47%.[7][8] This modest yield spurred further research to optimize the reaction conditions. Subsequent patents and publications have focused on improving the efficiency of this key step, recognizing that the large-scale availability of TosMIC was hampered by the yield of its formamide precursor.[7] Innovations have included adjusting the water content in the reaction medium and modifying the order of reagent addition, leading to significantly improved yields, sometimes exceeding 90%.[7][11]
Synthesis and Mechanistic Rationale
The synthesis of this compound is a classic example of a Mannich condensation. This reaction involves the aminoalkylation of an acidic proton located on a substrate, but in this case, it's more accurately described as an α-aminoalkylation involving formamide and formaldehyde with the sulfinate acting as a nucleophile.
The Core Reaction Mechanism
The reaction proceeds by reacting sodium p-toluenesulfinate, formaldehyde, and formamide in the presence of an acid, typically formic acid.[7] The formic acid serves to catalyze the formation of the electrophilic N-hydroxymethylformamide or a related iminium species from formaldehyde and formamide. The sodium p-toluenesulfinate then acts as a nucleophile, attacking the electrophilic carbon and leading to the formation of the final product.
Caption: Simplified reaction mechanism for the synthesis of this compound.
Optimized Laboratory Protocol
This protocol is based on the well-established procedure from Organic Syntheses and incorporates improvements for higher yields as suggested in later patents.[7][8]
Materials and Equipment:
-
Sodium p-toluenesulfinate
-
Paraformaldehyde (as a source of formaldehyde)
-
Formamide
-
Formic acid
-
Three-necked round-bottomed flask
-
Mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Ice bath
Step-by-Step Procedure:
-
Charge the Reactor: In a 3-L, three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, charge sodium p-toluenesulfinate (267 g, 1.50 moles).[8]
-
Add Reagents: Add water (750 mL), an aqueous 34–37% solution of formaldehyde (350 mL, approx. 4.4 moles), formamide (600 mL, 15.5 moles), and formic acid (200 mL, 5.30 moles).[8]
-
Causality: Formic acid acts as a catalyst. An excess of formaldehyde and formamide is used to drive the reaction to completion and maximize the yield, compensating for potential side reactions.[8]
-
-
Heating: Heat the stirred reaction mixture to 90°C. The sodium p-toluenesulfinate will dissolve as the temperature rises. Maintain the temperature of the clear solution between 90–95°C for 2 hours.[6]
-
Causality: This temperature range provides the necessary activation energy for the Mannich condensation without causing significant decomposition of the reactants or product.
-
-
Crystallization and Isolation: Cool the reaction mixture in an ice-salt bath with continuous stirring. For maximum recovery, the flask can be placed in a freezer overnight at -20°C.[8]
-
Filtration and Washing: Collect the resulting white solid by suction filtration. Wash the crude product thoroughly by stirring it with three 250-mL portions of ice water in a beaker.[8]
-
Causality: Washing with ice water removes unreacted formamide, formic acid, and other water-soluble impurities. The low temperature minimizes the loss of the desired product, which has some slight solubility in water.
-
-
Drying: Dry the product under reduced pressure over a desiccant like phosphorus pentoxide at 70°C. This yields 134–150 g (42–47% yield) of crude this compound with a melting point of 106–110°C.[6][8] This material is typically pure enough for the subsequent dehydration step.[6] A patent suggests that controlling the water content to below 40% (w/w) and using paraformaldehyde can increase the yield to over 70%.[7]
Spectroscopic Characterization (Self-Validation)
Confirming the identity and purity of the synthesized this compound is crucial. Below is a summary of expected spectroscopic data.
Table 2: Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methyl protons of the tolyl group, the aromatic protons, the methylene protons adjacent to the sulfonyl group, and the formyl proton. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, the methylene carbon, and the carbonyl carbon of the formamide group. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching (amide), and the symmetric and asymmetric stretches of the SO₂ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (213.25 g/mol ). |
Note: Specific chemical shifts (ppm) and absorption frequencies (cm⁻¹) can be found in various chemical databases and literature sources.[12][13]
Application as a Precursor to TosMIC
The primary and most significant application of this compound is its role as the immediate precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC).[5]
Dehydration Workflow
The conversion is a dehydration reaction, typically achieved using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N).[6][8]
Caption: Workflow for the dehydration of this compound to TosMIC.
Brief Protocol for Dehydration:
-
A suspension of this compound is made in a suitable solvent like 1,2-dimethoxyethane or dichloromethane.[6][8]
-
An excess of triethylamine is added as a base.[6]
-
The mixture is cooled to a low temperature (e.g., -5°C to 0°C).[6]
-
A solution of phosphorus oxychloride is added dropwise, maintaining the low temperature.[6]
-
After the reaction is complete, the mixture is worked up, typically by adding water and extracting the product.[8]
This dehydration step proceeds in high yield (typically 80% or more), making the overall two-step process from sodium p-toluenesulfinate an efficient route to TosMIC.[6]
Safety and Handling
This compound should be handled with standard laboratory precautions. It is classified as harmful if swallowed and is suspected of causing cancer.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.[5]
Conclusion
This compound is a cornerstone intermediate in synthetic organic chemistry. While its primary value lies in its conversion to the versatile TosMIC reagent, the efficiency and scalability of its own synthesis have been critical for the widespread application of TosMIC chemistry in academia and industry, particularly in the synthesis of complex heterocyclic compounds for drug discovery. Continued process improvements for this Mannich-type reaction underscore its industrial relevance and the enduring importance of fundamental organic reactions.
References
-
Wikipedia. (n.d.). TosMIC. Retrieved from [Link]
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. doi:10.15227/orgsyn.057.0102. Retrieved from [Link]
-
Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]
- Gist-Brocades N.V. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds. U.S. Patent No. 4,922,016.
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Highlights. Retrieved from [Link]
- Jiangsu Yangnong Chemical Co Ltd. (2021). Preparation method of p-toluenesulfonylmethyl formamide. Chinese Patent No. CN113896664A.
-
ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents? Retrieved from [Link]
-
Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Retrieved from [Link]
-
Reddy, V. V. R. (2005). p-toluenesulfonylmethyl isocyanide (TosMIC). Synlett. Retrieved from [Link]
Sources
- 1. TosMIC - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. This compound | 36635-56-0 | FT151535 [biosynth.com]
- 6. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 7. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
- 12. This compound(36635-56-0) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
A Comprehensive Spectroscopic Guide to N-(p-Tolylsulfonylmethyl)formamide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for N-(p-Tolylsulfonylmethyl)formamide, a key intermediate in organic synthesis, particularly in the preparation of Tosylmethyl isocyanide (TosMIC), a versatile reagent in the formation of various heterocyclic compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this compound for identification, purity assessment, and reaction monitoring.
Introduction
This compound (CAS No. 36635-56-0) is a crystalline solid with a molecular formula of C₉H₁₁NO₃S and a molecular weight of 213.25 g/mol .[3] Its structure comprises a p-toluenesulfonyl (tosyl) group and a formamide moiety linked by a methylene bridge. The interplay of these functional groups gives rise to a unique spectroscopic signature, which is crucial for its unambiguous identification and characterization. This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectral features of this compound, providing a detailed interpretation based on fundamental principles and comparative data.
Molecular Structure and Key Spectroscopic Features
The structural features of this compound are pivotal in understanding its spectral data. The molecule can be dissected into three key regions for analysis: the p-substituted aromatic ring of the tosyl group, the sulfonyl group and adjacent methylene bridge, and the formamide group.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and interpretable signals. The data presented here are typical values observed in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[4]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methyl group on the tolyl moiety, the methylene bridge, the formyl proton, and the amide proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | CHO (Formyl proton) |
| ~7.8 | d | 2H | Ar-H (ortho to SO₂) |
| ~7.4 | d | 2H | Ar-H (meta to SO₂) |
| ~6.5 | br s | 1H | NH |
| ~4.5 | d | 2H | SO₂-CH₂-N |
| ~2.4 | s | 3H | Ar-CH₃ |
Table 1. Predicted ¹H NMR Spectral Data for this compound.
Interpretation and Causality:
-
Aromatic Protons (δ 7.4-7.8): The para-substituted aromatic ring gives rise to two distinct doublets, a characteristic AA'BB' system. The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear at a lower field (~7.8 ppm) compared to the protons meta to the sulfonyl group (~7.4 ppm).
-
Formyl Proton (δ ~8.2): The proton attached to the carbonyl carbon of the formamide group is significantly deshielded due to the electronegativity of the adjacent carbonyl oxygen and nitrogen, resulting in a downfield singlet.
-
Methylene Protons (δ ~4.5): The two protons of the methylene bridge are adjacent to the strongly electron-withdrawing sulfonyl group and the nitrogen atom, causing a significant downfield shift. The coupling to the adjacent NH proton results in a doublet.
-
Amide Proton (δ ~6.5): The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening from the nitrogen nucleus and potential hydrogen bonding. Its coupling to the methylene protons can sometimes be observed.
-
Methyl Protons (δ ~2.4): The methyl group attached to the aromatic ring is in a typical chemical shift range for benzylic protons and appears as a sharp singlet.
Figure 2. ¹H NMR Correlation Diagram.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (Formamide) |
| ~145 | Ar-C (ipso to SO₂) |
| ~140 | Ar-C (ipso to CH₃) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~60 | SO₂-CH₂-N |
| ~21 | Ar-CH₃ |
Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Interpretation and Causality:
-
Carbonyl Carbon (δ ~163): The carbon of the formyl group is highly deshielded due to the double bond to the electronegative oxygen atom, placing its signal significantly downfield.
-
Aromatic Carbons (δ 128-145): The aromatic carbons show four distinct signals due to the symmetry of the para-substituted ring. The ipso-carbons (attached to the sulfonyl and methyl groups) are quaternary and typically have lower intensities. Their chemical shifts are influenced by the electronic effects of the substituents.
-
Methylene Carbon (δ ~60): The methylene carbon is shifted downfield due to the direct attachment to the electron-withdrawing sulfonyl group and the nitrogen atom.
-
Methyl Carbon (δ ~21): The methyl carbon of the tolyl group appears in the typical aliphatic region.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, S=O, and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H stretch (Amide) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (Amide I band) |
| ~1595, ~1495 | Medium | C=C stretch (Aromatic) |
| ~1330, ~1150 | Strong | Asymmetric & Symmetric S=O stretch |
Table 3. Predicted IR Absorption Frequencies for this compound.
Interpretation and Causality:
-
N-H Stretch (~3300 cm⁻¹): The stretching vibration of the N-H bond in the secondary amide typically appears as a single, relatively sharp band in this region.
-
C=O Stretch (~1680 cm⁻¹): The carbonyl stretch of the formamide group (Amide I band) is a very strong and characteristic absorption. Its position indicates a conjugated amide system.
-
S=O Stretches (~1330 and ~1150 cm⁻¹): The sulfonyl group exhibits two strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These are highly diagnostic for the presence of a sulfonyl group.
-
Aromatic and Aliphatic C-H and C=C Stretches: The spectrum will also contain weaker absorptions corresponding to the stretching of aromatic and aliphatic C-H bonds, as well as the characteristic C=C stretching vibrations of the aromatic ring.
Figure 3. Experimental Workflow for IR Spectral Analysis.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of sodium p-toluenesulfinate with formaldehyde and formamide.[2]
Step-by-Step Methodology:
-
A mixture of sodium p-toluenesulfinate, an aqueous solution of formaldehyde, formamide, and formic acid is prepared in a reaction flask.
-
The mixture is heated, typically to around 90-95 °C, with stirring for a period of approximately 2 hours, during which the reactants dissolve to form a clear solution.
-
The reaction mixture is then cooled, often in an ice bath, to induce crystallization of the product.
-
The resulting white solid is collected by suction filtration.
-
The crude product is washed with cold water to remove impurities.
-
The purified this compound is then dried under reduced pressure.
Spectroscopic Analysis
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the dried this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
IR Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the dried this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer.
Conclusion
The spectroscopic data of this compound are highly characteristic and provide a reliable means of identification and purity assessment. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. A thorough understanding of these spectral features, as outlined in this guide, is essential for any researcher or professional working with this important synthetic intermediate.
References
-
Organic Syntheses, Coll. Vol. 6, p.983 (1988); Vol. 57, p.102 (1977). [Link]
-
SpectraBase, this compound. [Link]
-
ResearchGate, p-Tolylsulfonylmethyl Isocyanide. [Link]
Sources
Solubility of N-(p-Tolylsulfonylmethyl)formamide in organic solvents
An In-Depth Technical Guide to the Solubility of N-(p-Tolylsulfonylmethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key synthetic intermediate. While precise quantitative solubility data is not extensively published, this document synthesizes available qualitative information, explores the physicochemical principles governing its solubility, and presents a detailed experimental protocol for its quantitative determination. The guide is designed to equip researchers with the foundational knowledge and practical methodology required to effectively utilize this compound in various organic solvent systems, ensuring optimized reaction conditions and outcomes.
Introduction: Defining the Reagent and its Significance
This compound (CAS No: 36635-56-0) is a stable, off-white solid organic compound with the chemical formula C₉H₁₁NO₃S.[1][2][3] It is a pivotal precursor in organic synthesis, primarily for the preparation of p-Toluenesulfonylmethyl isocyanide (TosMIC) through dehydration.[4][5] TosMIC is a widely used and versatile C1 synthon, celebrated for its role in the Van Leusen reaction for synthesizing nitriles, as well as in the construction of various heterocycles like imidazoles, oxazoles, and pyrroles.[4][6][7]
Given that this compound is the direct precursor to TosMIC, understanding its solubility is critical for:
-
Optimizing the Dehydration Reaction: The choice of solvent for converting the formamide to TosMIC directly impacts reaction efficiency, yield, and purity.
-
Handling and Storage: Proper solvent selection is essential for preparing stock solutions or for purification processes like recrystallization.
-
Predicting Reaction Conditions: The solubility behavior informs the selection of appropriate solvent systems for subsequent reactions involving the in situ generation of TosMIC.
This guide will delve into the factors dictating its solubility and provide the necessary tools for its practical assessment.
Physicochemical Properties and Solubility Principles
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the cornerstone of this analysis.[8]
Key Molecular Features of this compound:
-
Polar Groups: The molecule possesses highly polar functional groups: the sulfonyl group (-SO₂-) and the formamide group (-NH-C(O)H). These groups are capable of strong dipole-dipole interactions and hydrogen bonding (the N-H proton as a donor and the oxygen atoms as acceptors).[9][10]
-
Nonpolar Region: The p-tolyl group (a benzene ring with a methyl substituent) is aromatic and nonpolar, favoring van der Waals interactions.
This dual nature—possessing both highly polar and nonpolar regions—results in a nuanced solubility profile. It is predicted to be more soluble in polar organic solvents that can interact effectively with the sulfonyl and formamide moieties. Its solubility in nonpolar solvents is expected to be limited.
Key Physicochemical Data:
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₃S | [1][2][11] |
| Molecular Weight | 213.25 g/mol | [1][9][11] |
| Melting Point | 109-111 °C | [2][11][12] |
| Appearance | Off-White Solid | [12] |
| pKa | ~13.21 (Predicted) | [10][11][12] |
| Density | ~1.253 g/cm³ (Predicted) |[2][9][11] |
The diagram below illustrates the relationship between the molecule's structure and its affinity for different solvent types.
Caption: Molecular structure dictates solvent interactions.
Qualitative Solubility Profile
Published data on the solubility of this compound is primarily qualitative. The following table consolidates this information from various chemical suppliers and databases. It is important to note that terms like "Slightly Soluble" can be subjective and may vary between sources.
| Solvent | Solvent Type | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [2][12] |
| Chloroform (CHCl₃) | Polar Aprotic | Slightly Soluble | [2][12][13] |
| Methanol (MeOH) | Polar Protic | Slightly Soluble | [2][12][13][14] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [15][16] |
| Dimethoxyethane (DME) | Polar Aprotic | Soluble | [15][16] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | [14][15] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | [14][15] |
| Benzene | Non-Polar Aromatic | Soluble | [14][15] |
| Diethyl Ether (Et₂O) | Polar Aprotic | Slightly Soluble | [14] |
| Water | Polar Protic | Insoluble | [16] |
Note: The related compound, TosMIC (the isocyanide), is also reported as soluble in THF, DME, CH₂Cl₂, CHCl₃, Ethyl Acetate, and Benzene, and slightly soluble in Et₂O, EtOH, and MeOH.[14][16]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, application-specific data, researchers should determine the solubility quantitatively. The following protocol describes the isothermal shake-flask method, a reliable and widely accepted technique.[8]
Caption: Workflow for experimental solubility determination.
Methodology:
-
Materials and Preparation:
-
This compound (verify purity by melting point or other analytical technique).
-
High-purity organic solvent of interest.
-
Analytical balance.
-
Calibrated volumetric flasks and pipettes.
-
Scintillation vials or other sealable glass containers.
-
A constant-temperature shaker bath or orbital shaker in a temperature-controlled environment.
-
Syringe filters (PTFE or other solvent-compatible membrane, 0.22 or 0.45 µm).
-
-
Procedure:
-
Step 1: Sample Preparation: Accurately weigh a vial. Add a precise volume of the chosen solvent (e.g., 5.00 mL) to the vial.
-
Step 2: Creating a Slurry: Add small, weighed portions of this compound to the solvent until a significant amount of undissolved solid remains. This ensures that the solution becomes saturated. Record the total mass of solute added.
-
Step 3: Equilibration: Securely seal the vial to prevent solvent evaporation. Place the vial in a shaker bath set to the desired temperature (e.g., 25°C). Agitate the slurry vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Step 4: Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same temperature, allowing the excess solid to settle. For faster separation, the sample can be centrifuged.
-
Step 5: Sample Analysis: Carefully draw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid drawing up solid particles, a syringe filter can be used.
-
Step 6: Quantification: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point. Once all the solvent is removed, weigh the vial containing the dry residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial vial mass from the final mass.
-
Solubility is expressed as the mass of the dissolved solid per volume of the solvent.
-
Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)
-
-
Conclusion
This compound exhibits solubility characteristics defined by its amphiphilic structure. It is generally soluble in polar aprotic solvents like THF and DME and shows limited solubility in water.[15][16][17] For research and development, particularly in the synthesis of TosMIC and related compounds, THF and DME are excellent solvent choices.[16] While qualitative data provides a useful starting point, the experimental protocol detailed in this guide offers a robust framework for generating precise, quantitative solubility data. This empirical approach is indispensable for scientists and professionals seeking to optimize reaction conditions, enhance yields, and ensure the reproducibility of their synthetic processes.
References
- Benchchem. (n.d.). Tosylmethyl isocyanide | 36635-61-7. Retrieved from a technical guide on the BenchChem website.
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Grokipedia. (n.d.). TosMIC. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
StuDocu. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
Wikipedia. (n.d.). TosMIC. Retrieved from [Link]
-
ResearchGate. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Retrieved from [Link]
-
Organic-Chemistry.org. (2005, May 5). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 7). p -Toluenesulfonylmethyl Isocyanide (TosMIC). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
Sources
- 1. This compound | 36635-56-0 | FT151535 [biosynth.com]
- 2. 36635-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 36635-56-0 [chemicalbook.com]
- 4. TosMIC - Wikipedia [en.wikipedia.org]
- 5. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. This compound CAS#: 36635-56-0 [m.chemicalbook.com]
- 13. lookchem.com [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. varsal.com [varsal.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of N-(p-Tolylsulfonylmethyl)formamide
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(p-Tolylsulfonylmethyl)formamide, a key reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the drug development and chemical manufacturing industries. By synthesizing information from established chemical principles and regulatory guidelines, this guide outlines the physicochemical properties, potential degradation pathways, and strategies for maintaining the long-term integrity of this compound. Detailed protocols for conducting a formal stability study and a validated stability-indicating analytical method are also presented to ensure compliance with rigorous scientific and quality standards.
Introduction: The Synthetic Utility and Stability Imperative of this compound
This compound, often referred to as TosMIC, is a versatile C1-building block in organic chemistry, most notably for the synthesis of various nitrogen-containing heterocycles, nitriles, and other functionalized molecules. Its utility stems from the unique reactivity of the isocyano group that can be generated in situ, making it a valuable tool for medicinal chemists and process development scientists.
Given its role in the synthesis of potentially bioactive molecules and active pharmaceutical ingredients (APIs), ensuring the purity and stability of this compound is of paramount importance. Degradation of this reagent can lead to inconsistent reaction yields, the formation of unwanted byproducts, and potential safety concerns. This guide provides a detailed framework for understanding and managing the stability of this compound.
Physicochemical Properties and General Handling
A thorough understanding of the physicochemical properties of this compound is the foundation for establishing appropriate storage and handling procedures.
| Property | Value | Reference |
| CAS Number | 36635-56-0 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO₃S | [1][2][3][4] |
| Molecular Weight | 213.25 g/mol | [1][2][3] |
| Appearance | Off-white to white solid/powder | [1] |
| Melting Point | 109-111 °C | [1][3] |
| Boiling Point (Predicted) | 486.1 ± 45.0 °C | [1][2][3] |
| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [1][2][3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][5] |
| Hygroscopicity | Hygroscopic | [1] |
General Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[6][7][8]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]
-
Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, its chemical structure, containing both a formamide and a sulfonamide-like moiety, suggests several potential degradation pathways based on established chemical principles.
Hydrolytic Degradation
Hydrolysis is a primary concern for compounds containing amide and sulfonamide functionalities.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the formamide group can be hydrolyzed. The reaction is typically initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[9][10] This would lead to the formation of p-toluenesulfonylmethylamine and formic acid. The sulfonamide bond itself is generally more stable to acid hydrolysis than the formamide.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the formamide can be hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[11] This would yield p-toluenesulfonylmethylamine and formate. The sulfonamide N-H bond may also be deprotonated under strong basic conditions, potentially leading to other reactions.
Photodegradation
Aromatic sulfonamides are known to be susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the cleavage of the C-S or S-N bonds.[12][13][14][15] For this compound, this could result in the formation of p-toluenesulfonic acid, methylformamide, and other related species.
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. While the specific pathway for this compound is not documented, decomposition of formamides and sulfonamides can be complex, potentially involving radical mechanisms and the release of gases like carbon monoxide and sulfur dioxide.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
Based on the available data and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[1][3][5] Some suppliers recommend <-15°C for long-term storage. | Lower temperatures slow down the rate of potential hydrolytic and thermal degradation reactions. |
| Light | Store in a dark place, protected from light. | To prevent photodegradation, which can occur with aromatic sulfonamides.[12] |
| Humidity | Store in a dry environment in a tightly sealed container. The use of a desiccator is advisable. | The compound is hygroscopic, and absorbed moisture can facilitate hydrolysis.[1] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation, although specific data on oxidative lability is not available. |
Protocol for a Comprehensive Stability Study
To rigorously assess the stability of this compound, a formal stability study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[16][17][18][19][20][21][22][23]
Long-Term and Accelerated Stability Testing
The following conditions are recommended for a formal stability study:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Forced Degradation Studies
Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve in a solution of 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid material to 80°C for 48 hours. |
| Photostability | Expose the solid material to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][20][24][25] |
Samples should be taken at appropriate time points and analyzed using a validated stability-indicating method.
Caption: Workflow for a comprehensive stability study.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify this compound from any potential degradation products and process-related impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Proposed RP-HPLC Method
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Method Choices:
-
A C18 column is a versatile stationary phase for separating moderately polar compounds.[26]
-
A gradient elution is proposed to ensure the separation of the parent compound from potentially more polar (hydrolytic) or less polar degradation products.
-
An acidic mobile phase is used to suppress the ionization of any potential acidic or basic analytes, leading to better peak shape.
-
Detection at 225 nm is chosen based on the UV absorbance of the tosyl chromophore.
Method Validation
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[27][28][29][30] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its stability is primarily influenced by temperature, light, and humidity. The principal degradation pathways are likely to be hydrolysis of the formamide moiety and photodegradation of the aromatic sulfonamide structure. To ensure the long-term integrity and performance of this vital synthetic reagent, it is imperative to store it in a cool, dark, and dry environment, preferably in a tightly sealed container. For applications in regulated industries, a comprehensive stability study, supported by a validated stability-indicating analytical method as outlined in this guide, is essential for defining an appropriate re-test period or shelf life.
References
- S. Wiezorek, P. Lamers and C. Bolm, Chem. Soc. Rev., 2019, 48, 5408-5423. DOI: 10.1039/C9CS00483A.
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
-
Alfa Chemistry, this compound. [Link]
-
LookChem, this compound. [Link]
- M. K. B. Blessy, R. D. Patel, P. N. Prajapati, and Y. K. Agrawal, J. Pharm. Anal., 2014, 4, 159-165. DOI: 10.1016/j.jpha.2013.09.003
- S. Singh and M. Bakshi, J. Pharm. Biomed. Anal., 2000, 22, 589-597. DOI: 10.1016/s0731-7085(99)00305-6
- J. Iley, F. Lopes, and R. Moreira, J. Chem. Soc., Perkin Trans. 2, 2001, 1087-1093. DOI: 10.1039/B010110I
- L. M. Boreen, B. L. Arnold, K. McNeill, Environ. Sci. Technol., 2013, 47, 10008–10017. DOI: 10.1021/es402202n
- A. M. El-Didamony, M. M. H. Hafez, and M. A. El-Dafrawy, Int. J. Pharm. Sci. Rev. Res., 2014, 25, 25-33.
- J. J. Pesek, M. T. Matyska, LCGC North America, 2006, 24, 480-490.
- M. S. Charde, A. S. Welankiwar, and J. Kumar, Int. J. Pharm. Pharm. Sci., 2014, 6, 205-215.
- E. M. Golet, A. C. Alder, and W. Giger, Anal. Chem., 2002, 74, 2886-2891. DOI: 10.1021/ac011176s
- M. A. Al-Omar, Saudi Pharm. J., 2010, 18, 1-14. DOI: 10.1016/j.jsps.2009.12.001
- K. M. Alsante, L. D. Martin, and G. W. Baertschi, Am. Pharm. Rev., 2001, 4, 28-35.
Sources
- 1. This compound | 36635-56-0 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound CAS#: 36635-56-0 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. jordilabs.com [jordilabs.com]
- 18. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. ICH Official web site : ICH [ich.org]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 22. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 25. database.ich.org [database.ich.org]
- 26. chromtech.com [chromtech.com]
- 27. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 28. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 29. starodub.nl [starodub.nl]
- 30. database.ich.org [database.ich.org]
Methodological & Application
Synthesis of N-(p-Tolylsulfonylmethyl)formamide: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-(p-Tolylsulfonylmethyl)formamide. This compound is a critical precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC), a versatile and powerful reagent in modern organic synthesis.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound serves as the stable, direct precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC).[1][2] TosMIC is a uniquely versatile building block in organic chemistry due to its trifunctional nature, possessing an isocyanide group, an acidic α-carbon, and a tosyl group that functions as an excellent leaving group.[1] This combination of functionalities allows for a wide array of chemical transformations, most notably in the Van Leusen series of reactions for the synthesis of nitriles, oxazoles, imidazoles, and pyrroles.[1][3] These heterocyclic motifs are of paramount importance in medicinal chemistry, forming the core structures of numerous biologically active compounds.[1]
The synthesis of this compound is typically achieved through a Mannich-type condensation reaction involving sodium p-toluenesulfinate, formaldehyde, and formamide. This application note will detail a robust and well-established procedure for this synthesis.[4][5][6]
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a Mannich-type reaction. The key steps are as follows:
-
Formation of the N-hydroxymethylformamide: Formaldehyde reacts with formamide under acidic conditions (provided by formic acid) to form N-hydroxymethylformamide.
-
Formation of the Iminium Ion: The N-hydroxymethylformamide is then protonated and subsequently loses a molecule of water to generate a reactive N-acyliminium ion intermediate.
-
Nucleophilic Attack: The sodium p-toluenesulfinate acts as a nucleophile, with the sulfur atom attacking the electrophilic carbon of the iminium ion.
-
Product Formation: This nucleophilic addition results in the formation of the desired product, this compound.
Controlling the amount of water in the reaction medium has been shown to be a critical factor in improving the yield of this condensation.[6]
Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Notes |
| Sodium p-toluenesulfinate | 178.18 | 267 | 1.50 | - | Anhydrous is preferred.[4] |
| Formaldehyde (34-37% aq. soln.) | 30.03 | 378 | ~4.4 | 350 | Solution contains methanol as a stabilizer.[4] |
| Formamide | 45.04 | 680 | 15.5 | 600 | Use a commercial grade.[4] |
| Formic Acid | 46.03 | 244 | 5.30 | 200 | - |
| Water (for reaction) | 18.02 | - | - | 750 | Deionized water. |
| Ice Water (for washing) | - | - | - | 3 x 250 | - |
| Phosphorus Pentoxide | 141.94 | - | - | - | For drying the product. |
Equipment
-
3-Liter, three-necked, round-bottomed flask
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Heating mantle
-
Ice-salt bath
-
Buchner funnel and suction flask
-
Vacuum desiccator
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 3-liter, three-necked round-bottomed flask with a mechanical stirrer, a condenser, and a thermometer.
-
Charging Reagents: Charge the flask with sodium p-toluenesulfinate (267 g, 1.50 mol), water (750 mL), a 34–37% aqueous solution of formaldehyde (350 mL, ~4.4 mol), formamide (600 mL, 15.5 mol), and formic acid (200 mL, 5.30 mol).[4][5]
-
Heating: Begin stirring the mixture and heat it to 90°C using a heating mantle. The sodium p-toluenesulfinate will dissolve as the mixture heats.
-
Reaction: Maintain the temperature of the clear solution between 90–95°C for 2 hours.[4][5]
-
Cooling and Crystallization: After 2 hours, cool the reaction mixture to room temperature using an ice-salt bath while continuing to stir. For complete crystallization, further cool the mixture overnight in a freezer at -20°C.[4][5]
-
Isolation of Product: Collect the resulting white solid by suction filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly by stirring it with three separate 250-mL portions of ice water in a beaker, followed by suction filtration after each wash.[4][5]
-
Drying: Dry the product under reduced pressure over phosphorus pentoxide at 70°C.[4] This yields 134–150 g (42–47%) of crude this compound with a melting point of 106–110°C.[4][5] This product is typically of sufficient purity for the subsequent dehydration step to form TosMIC.[4]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
General Handling: This synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Formaldehyde: Formaldehyde is a known carcinogen and respiratory sensitizer. Avoid inhalation of vapors and skin contact.
-
Formamide: Formamide is a teratogen. Handle with care and avoid exposure.
-
Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with appropriate care.
-
Phosphorus Pentoxide: Phosphorus pentoxide is a powerful dehydrating agent and is highly corrosive. Handle in a dry environment and avoid contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.
Characterization
The synthesized this compound can be characterized by the following methods:
-
Melting Point: The reported melting point for the crude product is 106–110°C.[4][5]
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the synthesized molecule.
-
¹³C NMR: To confirm the carbon framework.
-
IR Spectroscopy: To identify characteristic functional groups, such as the N-H, C=O, and S=O stretches.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate for the production of the versatile synthetic reagent, TosMIC. By following the outlined procedure and adhering to the safety precautions, researchers can confidently and reproducibly synthesize this valuable compound for their research and development needs.
References
-
Loba Chemie. p-TOLUENE SULFONYLMETHYL ISOCYANIDE Safety Data Sheet. [Link]
-
Hoogenboom, B. E.; Oldenziel, O. H.; van Leusen, A. M. p-TOLYLSULFONYLMETHYL ISOCYANIDE. Org. Synth. 1977, 57, 102. [Link]
- Google Patents. Process for the preparation of N-(sulfonylmethyl) formamide compounds.
- Dömling, A. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions, 2005, 123–141.
- Sisko, J.; Mellinger, M.; Baine, P. W.; Kassick, A. J. α-TOSYLBENZYL ISOCYANIDE. Org. Synth. 2003, 80, 190.
-
Wikipedia. TosMIC. [Link]
-
Cole-Parmer. Material Safety Data Sheet - p-Toluenesulfonyl Isocyanate, 96+%. [Link]
- Google Patents. Preparation method of p-toluenesulfonylmethyl formamide.
-
Wikipedia. Van Leusen reaction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. TosMIC - Wikipedia [en.wikipedia.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 6. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 7. lobachemie.com [lobachemie.com]
Step-by-step guide to preparing p-tolylsulfonylmethyl isocyanide (TosMIC)
Application Notes & Protocols
Topic: A Step-by-Step Guide to the Laboratory Preparation of p-Tolylsulfonylmethyl Isocyanide (TosMIC)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolylsulfonylmethyl isocyanide (TosMIC) is a uniquely versatile and shelf-stable reagent pivotal in modern organic synthesis. Its structure incorporates three key functional components: an isocyanide group, a tosyl group, and an acidic α-carbon, which collectively enable a vast array of chemical transformations.[1][2] TosMIC is renowned for its central role in the Van Leusen reaction, which provides efficient pathways for converting ketones into nitriles and for constructing important heterocyclic scaffolds such as oxazoles, imidazoles, and pyrroles.[3][4][5][6][7] This guide presents a comprehensive, field-proven protocol for the synthesis of TosMIC, adapted from the highly reliable procedure published in Organic Syntheses. We provide a detailed, step-by-step methodology, explain the chemical principles behind each experimental choice, and outline essential safety, handling, and characterization procedures to ensure a safe and successful synthesis.
Introduction: The Synthetic Power of TosMIC
TosMIC is a cornerstone reagent in the chemist's toolkit, acting as a multifunctional C1 synthon. Its synthetic utility is derived from the synergistic interplay of its functional groups:
-
Acidic Methylene Group (α-carbon): Positioned between two powerful electron-withdrawing groups (sulfonyl and isocyanide), the α-protons are highly acidic (pKa ≈ 14), allowing for easy deprotonation to form a nucleophilic carbanion.[1][8]
-
Isocyanide Group (-N≡C): This group serves as an electrophilic carbon center, facilitating ring-closing reactions and undergoing characteristic α-addition reactions.[1][2]
-
Tosyl Group (-SO₂C₆H₄CH₃): An excellent leaving group, the p-toluenesulfonyl moiety is readily eliminated in the final step of many heterocycle syntheses, driving aromatization.[1][2]
This combination allows TosMIC to serve as a formaldehyde anion equivalent and participate in a multitude of cycloaddition and condensation reactions.[1][9] The most common and robust preparative route involves a two-step sequence: the formation of an N-formyl intermediate followed by its dehydration.[9][10][11][12] This method is advantageous as it utilizes readily available, inexpensive starting materials and avoids the use of highly volatile and malodorous isocyanides.[12]
Overall Synthesis Workflow
The preparation of TosMIC is executed in two distinct stages, starting from sodium p-toluenesulfinate.
Caption: Overall workflow for the two-part synthesis of TosMIC.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | M.W. | Notes |
| Sodium p-toluenesulfinate | C₇H₇NaO₂S | 824-79-3 | 178.18 | Anhydrous, "purum" quality recommended.[12] |
| Formaldehyde Solution | CH₂O | 50-00-0 | 30.03 | 34-37% aqueous solution. |
| Formamide | CH₃NO | 75-12-7 | 45.04 | Commercial grade is suitable. |
| Formic Acid | CH₂O₂ | 64-18-6 | 46.03 | ~98-100% purity. |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 110-71-4 | 90.12 | Anhydrous. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Anhydrous. Distill from P₂O₅ if necessary.[13] |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 121-44-8 | 101.19 | Anhydrous, "zur Synthese" quality recommended.[13] |
| Phosphorus Oxychloride | POCl₃ | 10025-87-3 | 153.33 | Handle with extreme care. Corrosive. |
| Benzene or Dichloromethane | C₆H₆ / CH₂Cl₂ | 71-43-2 / 75-09-2 | 78.11 / 84.93 | Reagent grade for extraction. Dichloromethane is a safer alternative to benzene. |
| Petroleum Ether | - | 8032-32-4 | - | Boiling point range 40-60°C. |
| Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Anhydrous, for drying. |
| Activated Carbon | C | 7440-44-0 | 12.01 | Decolorizing grade. |
Equipment
-
3 L four-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer (-20°C to 150°C)
-
Dropping funnel (250 mL)
-
Reflux condenser and drying tube (CaCl₂)
-
Ice-salt bath
-
Büchner funnel and suction flask
-
Separatory funnel
-
Vacuum desiccator
-
Rotary evaporator
Experimental Protocols
Caution: These procedures should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of this compound[9][12]
-
Reaction Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, charge sodium p-toluenesulfinate (267 g, 1.50 mol).[11][12]
-
Reagent Addition: To the flask, add water (750 mL), an aqueous formaldehyde solution (350 mL, ~4.4 mol), formamide (680 g, 15.5 mol), and formic acid (244 g, 5.30 mol).[9][12]
-
Causality: Formaldehyde and formamide are reactants in this α-amino alkylation. Formic acid creates the necessary acidic environment. A significant excess of formaldehyde is used to maximize the yield.[9]
-
-
Heating: Heat the stirred mixture to 90°C. The solids will dissolve, forming a clear solution. Maintain the temperature between 90-95°C for 2 hours.[9][11]
-
Precipitation and Isolation: Cool the reaction mixture to room temperature using an ice-salt bath while continuing to stir. For complete precipitation, store the flask in a freezer (-20°C) overnight.[9][11]
-
Washing and Drying: Collect the resulting white solid by suction filtration. Wash the solid thoroughly by creating a slurry with three separate 250 mL portions of ice water in a beaker, filtering after each wash. Dry the product under reduced pressure over phosphorus pentoxide at 70°C.[9][13]
-
Yield: This procedure yields 134–150 g (42–47%) of crude this compound as a white solid (m.p. 106–110°C), which is sufficiently pure for the next step.[9][11]
Part B: Synthesis of p-Tolylsulfonylmethyl isocyanide (TosMIC)[9][12]
-
Reaction Setup: In a 3 L four-necked flask equipped with a mechanical stirrer, thermometer, 250 mL dropping funnel, and a drying tube, charge the crude this compound (107 g, 0.502 mol), 1,2-dimethoxyethane (250 mL), anhydrous diethyl ether (100 mL), and triethylamine (255 g, 2.52 mol).[9][12]
-
Cooling: Cool the stirred suspension to -5°C using an ice-salt bath.
-
Dehydration: Prepare a solution of phosphorus oxychloride (84 g, 0.55 mol) in 1,2-dimethoxyethane (60 mL). Add this solution via the dropping funnel to the cooled suspension at a rate that maintains the internal temperature between -5°C and 0°C. The addition typically takes about 1 hour.
-
Causality: This is a highly exothermic dehydration reaction. Low-temperature control is critical to prevent side reactions. POCl₃ is the dehydrating agent, and the large excess of triethylamine acts as a base to neutralize the HCl and phosphoric acid byproducts, driving the reaction to completion.[2] The formamide will gradually dissolve as triethylamine salts precipitate.[9]
-
-
Reaction Monitoring: After the addition is complete, continue stirring at 0°C for an additional 30 minutes. A persistent brown color indicates that sufficient phosphorus oxychloride has been added. If the mixture remains colorless, the final product may be contaminated with unreacted formamide; in this case, a small additional amount of POCl₃ can be added.[9][13]
-
Workup: Pour the reaction mixture into 2 L of ice water with vigorous stirring. Transfer the mixture to a large separatory funnel and extract with benzene or dichloromethane (3 x 300 mL). Combine the organic layers.
-
Self-Validation: The use of a separatory funnel allows for the clear removal of the aqueous layer containing triethylamine salts.
-
-
Drying and Decolorizing: Dry the dark brown organic solution over anhydrous magnesium sulfate. Filter off the drying agent. Add activated carbon (2 g), heat the solution to ~60°C for 5 minutes, and filter while hot.[9][13] This step helps to remove colored impurities, leading to a purer final product.[13]
-
Precipitation and Final Isolation: To the warm filtrate, add petroleum ether (1 L, bp 40-60°C) with swirling to induce precipitation. Allow the mixture to stand for 30 minutes. Collect the light-brown solid by suction filtration and dry it in a vacuum desiccator.
-
Yield: This procedure yields 74–82 g (76–84%) of crude TosMIC (m.p. 111–114°C).[9][12] For most applications, this material is sufficiently pure.
Purification and Characterization
For applications requiring high-purity material, TosMIC can be further purified by either recrystallization from methanol or by rapid column chromatography.[12]
-
Chromatography Protocol: Dissolve crude TosMIC (50 g) in dichloromethane (150 mL) and pass it through a column of neutral alumina (~100 g). Elute with dichloromethane. Evaporation of the nearly colorless eluate provides a white solid with a sharp melting point of 113–114°C (dec.).[9][13]
Characterization Data
| Analysis | Expected Result |
| Appearance | White to light-brown crystalline solid.[9] |
| Odor | Odorless, unlike many other isocyanides.[6][9][14] |
| Melting Point | 116–117°C (dec.) (analytically pure).[12][15] |
| IR (Nujol, cm⁻¹) | 2150 (strong, sharp, -N≡C stretch) , 1320 & 1155 (strong, SO₂ stretches).[7][9][15] |
| ¹H NMR (CDCl₃, δ) | 7.7 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 4.6 (s, 2H, -SO₂-CH₂-NC) , 2.5 (s, 3H, Ar-CH₃).[7][9][15] |
| ¹³C NMR (CDCl₃, δ) | 165.7 (-N≡C) , 145.8, 134.1, 130.3, 128.5 (Ar-C), 61.1 (-CH₂-) , 21.7 (-CH₃).[15] |
Safety and Handling
-
General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16][17]
-
Reagent-Specific Hazards:
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing HCl gas. Handle with extreme care in an anhydrous environment.
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
TosMIC: Toxic if swallowed or inhaled.[14][18][19] May cause allergy or asthma symptoms if inhaled.[19]
-
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[16][19]
-
Storage: TosMIC is a stable solid but is sensitive to moisture and light.[18][19] Store in a tightly sealed container in a cool, dry, and dark place.
-
Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a suitable container for disposal.[16] Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of formamide intermediate (Part A) | Reaction temperature was too low or time was too short. Insufficient formaldehyde. | Ensure the reaction is maintained at 90-95°C for the full 2 hours. Use the specified excess of formaldehyde.[9] |
| Incomplete dehydration (Part B); product contaminated with formamide | Insufficient amount of phosphorus oxychloride (POCl₃). | Add POCl₃ dropwise until a persistent light brown color is observed in the reaction mixture.[9][13] |
| Final product is a dark oil or gummy solid | Impurities from side reactions or incomplete workup. | Purify the crude product by column chromatography on neutral alumina as described in Section 5.[9][13] Alternatively, attempt recrystallization from methanol. |
| Reaction in Part B is difficult to control (runaway) | POCl₃ was added too quickly. Inefficient cooling. | Ensure the ice-salt bath is effective and add the POCl₃ solution very slowly, especially at the beginning, monitoring the internal temperature closely.[13] |
Key Applications of TosMIC
The synthetic utility of TosMIC is vast, with its primary applications revolving around the construction of valuable molecular frameworks.
Caption: Major synthetic applications of TosMIC in organic chemistry.
References
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Solution-phase parallel oxazole synthesis with TosMIC. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]
-
ResearchGate. (2008). p-Toluenesulfonylmethyl Isocyanide (TosMIC). [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. [Link]
-
Ghafuri, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. [Link]
-
Barrett, A. G. M., et al. (2002). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 4(17), 2853–2855. [Link]
-
Wikipedia. (n.d.). TosMIC. [Link]
-
Loba Chemie. (2023). Safety Data Sheet: p-TOLUENE SULFONYLMETHYL ISOCYANIDE. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: p-Toluenesulfonylmethyl isocyanide. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions. [Link]
-
ResearchGate. (2008). p-Toluenesulfonylmethyl Isocyanide. [Link]
-
ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents? [Link]
- Google Patents. (n.d.). CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide.
-
SciSpace. (n.d.). p-toluenesulfonylmethyl isocyanide (TosMIC). [Link]
Sources
- 1. varsal.com [varsal.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. TosMIC - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. TosMIC - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. aksci.com [aksci.com]
- 17. lobachemie.com [lobachemie.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.at [fishersci.at]
Application Note: Synthesis of p-Tolylsulfonylmethyl Isocyanide (TosMIC)
A Comprehensive Guide to the Dehydration of N-(p-Tolylsulfonylmethyl)formamide
Introduction: The Synthetic Power of TosMIC
p-Tolylsulfonylmethyl isocyanide, commonly known as TosMIC, is a uniquely versatile and powerful reagent in modern organic synthesis.[1][2][3] This stable, odorless, crystalline solid belies the potent reactivity held within its structure.[3][4][5] The molecule's utility stems from a dense collection of functional groups: an isocyanide group, a tosyl group, and an acidic α-carbon atom situated between them.[1][5] This arrangement makes TosMIC an exceptional C1 synthon.[1]
The electron-withdrawing nature of both the isocyanide and sulfonyl groups significantly acidifies the methylene protons (pKa ≈ 14), allowing for easy deprotonation to form a nucleophilic carbanion.[2][4] This anion is central to many of TosMIC's applications, including the renowned Van Leusen reaction for converting ketones to nitriles and the synthesis of a wide array of heterocycles such as oxazoles, imidazoles, pyrroles, and thiazoles.[1][6][7][8]
The most practical and widely adopted method for preparing TosMIC is the dehydration of its formamide precursor, this compound.[4][7][9] This guide provides a detailed, field-tested protocol for this transformation, grounded in established literature and supplemented with expert insights into the reaction's mechanism, execution, and common challenges.
Reaction Principle and Mechanism
The conversion of this compound to TosMIC is a classic dehydration reaction, formally eliminating a molecule of water from the formamide moiety. This transformation is most commonly achieved using a potent dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, typically triethylamine (Et₃N), which serves as both a base and an acid scavenger.[1][9][10]
The mechanism proceeds as follows:
-
Activation of the Formamide: The carbonyl oxygen of the formamide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This addition, facilitated by triethylamine abstracting a proton, forms a highly reactive phosphoroamidate intermediate.
-
Elimination Cascade: A second equivalent of triethylamine abstracts the remaining proton from the nitrogen atom. This initiates a cascade of eliminations, driven by the formation of stable triethylammonium chloride and phosphate byproducts, ultimately yielding the isocyanide functional group.
The entire process must be conducted under anhydrous conditions at low temperatures to control the exothermic nature of the reaction and prevent side reactions.
Caption: Proposed mechanism for the dehydration of this compound.
Detailed Experimental Protocols
This section is divided into two parts: the synthesis of the this compound precursor and its subsequent dehydration to TosMIC. The protocols are adapted from the robust and well-vetted procedures published in Organic Syntheses.[9][11]
Part A: Synthesis of this compound
A reliable supply of the starting material is critical. This procedure details its preparation via a Mannich-type condensation.[9][12]
Materials and Equipment:
-
3 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Condenser and thermometer
-
Heating mantle
-
Ice-salt bath
-
Büchner funnel and filter flask
Reagents:
-
Sodium p-toluenesulfinate
-
Formaldehyde solution (34–37% aqueous)
-
Formamide
-
Formic acid
-
Deionized water
-
Phosphorus pentoxide (for drying)
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| Sodium p-toluenesulfinate | 178.18 | 1.50 | 1.0 | 267 g |
| Formaldehyde (34-37% aq.) | 30.03 | ~4.4 | ~2.9 | 350 mL |
| Formamide | 45.04 | 15.5 | 10.3 | 680 g (600 mL) |
| Formic Acid | 46.03 | 5.30 | 3.5 | 244 g (200 mL) |
| Water | 18.02 | - | - | 750 mL |
Procedure:
-
Charge a 3 L three-necked flask with sodium p-toluenesulfinate (267 g), water (750 mL), formaldehyde solution (350 mL), formamide (600 mL), and formic acid (200 mL).[9][13]
-
Equip the flask with a mechanical stirrer, condenser, and thermometer.
-
Heat the stirred mixture to 90°C. The solids will dissolve upon heating. Maintain the internal temperature at 90–95°C for 2 hours.[9][13]
-
After 2 hours, cool the clear solution to room temperature using an ice-salt bath while continuing to stir.
-
For maximum yield, further cool the mixture in a freezer (-20°C) overnight to ensure complete crystallization.[9][11]
-
Collect the resulting white solid by suction filtration.
-
Wash the filter cake thoroughly by transferring it to a beaker and stirring with three separate 250 mL portions of ice water, filtering after each wash.[9][11]
-
Dry the product under reduced pressure over phosphorus pentoxide at 70°C. This yields 134–150 g (42–47%) of crude this compound (m.p. 106–110°C), which is of sufficient purity for the subsequent dehydration step.[9][11]
Part B: Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)
CAUTION: This reaction must be performed in a well-ventilated chemical fume hood. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[14][15][16][17]
Materials and Equipment:
-
3 L four-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
250 mL dropping funnel
-
Drying tube (e.g., filled with CaCl₂)
-
Ice-salt bath
Reagents:
-
This compound (from Part A)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Diethyl ether, anhydrous
-
Triethylamine, anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Benzene (Carcinogen, handle with extreme caution in a fume hood)
-
Anhydrous magnesium sulfate
-
Activated carbon
-
Petroleum ether (b.p. 40–60°C)
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 213.25 | 0.502 | 1.0 | 107 g |
| 1,2-Dimethoxyethane (DME) | 90.12 | - | - | 250 mL (+ 60 mL) |
| Diethyl ether | 74.12 | - | - | 100 mL |
| Triethylamine | 101.19 | 2.52 | 5.0 | 255 g (350 mL) |
| Phosphorus oxychloride | 153.33 | 0.55 | 1.1 | 84 g (50 mL) |
Procedure:
-
Setup: In a 3 L four-necked flask, combine crude this compound (107 g), anhydrous DME (250 mL), anhydrous diethyl ether (100 mL), and triethylamine (350 mL).[9][11] Equip the flask with a mechanical stirrer, a low-temperature thermometer, a dropping funnel, and a drying tube.
-
Cooling: Cool the stirred suspension to -5°C in an ice-salt bath.[9][13]
-
Reagent Addition: Prepare a solution of phosphorus oxychloride (50 mL) in anhydrous DME (60 mL) and place it in the dropping funnel. Add this solution dropwise to the cooled suspension at a rate that maintains the internal temperature between -5°C and 0°C.[9][11]
-
Reaction Monitoring: During the addition, the solid formamide will gradually dissolve, and a precipitate of triethylamine salts will form. Near the end of the addition, the white suspension should slowly turn a light brown color.[9][11]
-
Trustworthiness Check: The development of a brown color is a key indicator that sufficient POCl₃ has been added. If the mixture remains white, the reaction may be incomplete, leading to contamination of the final product with starting material. In this case, a small additional amount of POCl₃ can be added until the color change is observed.[11][18]
-
-
Completion: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.[9][11]
-
Workup & Isolation: While stirring vigorously, add 1.5 L of ice water to the reaction flask. The triethylamine salts will dissolve, followed by the precipitation of the crude TosMIC product as a fine, brown crystalline solid.[9][11]
-
Stir the mixture for 15-20 minutes in the ice bath, then collect the solid by suction filtration. Wash the filter cake with cold water.
-
Purification (Crude): The crude brown solid (m.p. 111–114°C, 76–84% yield) is often pure enough for many synthetic applications.[9][11] Dry in a vacuum desiccator.
-
Purification (High Purity): For a purer, white product, dissolve the crude solid in warm benzene (~40-60°C). Transfer to a separatory funnel, remove the aqueous layer, and dry the brown benzene solution over anhydrous magnesium sulfate. Filter, add activated carbon (2 g), heat at ~60°C for 5 minutes, and filter again. Add petroleum ether (1 L) to the filtrate with swirling to precipitate the product. Collect the solid by suction filtration and dry under vacuum.[9]
Caption: Experimental workflow for the synthesis of TosMIC.
Characterization of TosMIC
-
Melting Point: 116–117°C (with decomposition) for analytically pure product.[7]
-
Infrared (IR) Spectroscopy (Nujol, cm⁻¹): A strong, sharp peak around 2150 cm⁻¹ is characteristic of the isocyanide (N≡C) stretch. Strong peaks at approximately 1320 and 1155 cm⁻¹ correspond to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group.[7][9][11]
-
¹H NMR Spectroscopy (CDCl₃, δ):
Troubleshooting and Expert Advice
Caption: Decision tree for troubleshooting common issues in TosMIC synthesis.
Safety and Handling
Safe laboratory practice is paramount when performing this synthesis.
-
Phosphorus Oxychloride (POCl₃): This is the most hazardous reagent in the protocol. It is highly toxic if inhaled, corrosive, causes severe skin and eye burns, and reacts violently with water to liberate toxic gas.[14][15][17][18] Always handle POCl₃ in a certified chemical fume hood. Ensure a supply of appropriate quenching agent is nearby. Wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and full face protection.[14][16][17]
-
Solvents: Anhydrous ethers and DME can form explosive peroxides. Use from freshly opened containers or test for peroxides before use. Benzene is a known carcinogen; its use should be minimized or substituted if possible, and handled with strict engineering controls.[11]
-
Triethylamine: Corrosive and flammable with a noxious odor. Handle in a fume hood.
-
TosMIC Product: Classified as toxic upon ingestion, inhalation, or skin contact.[4] Handle with gloves.
-
General Precautions: The entire procedure should be conducted in a well-ventilated fume hood. An emergency eyewash and shower must be readily accessible.
References
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic-Chemistry.org. [Link]
-
van Leusen, A. M., van Leusen, D., & Czakó, B. (2008). p-Tolylsulfonylmethyl Isocyanide. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Karaman, R., & Wintner, J. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents? ResearchGate. [Link]
-
Reddy, V. V. R. (2005). p-toluenesulfonylmethyl isocyanide (TosMIC). Synlett. [Link]
-
Wikipedia. (n.d.). TosMIC. Wikipedia. [Link]
- Google Patents. (2021). CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide.
-
Varsal Chemical. (n.d.). Benefits of Using TosMIC in Various Applications. Varsal. [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Air Liquide Malaysia. [Link]
-
Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 196. [Link]
- Google Patents. (1990). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
van Leusen, D., & van Leusen, A. M. (2003). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. organicreactions.org [organicreactions.org]
- 4. TosMIC - Wikipedia [en.wikipedia.org]
- 5. varsal.com [varsal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 13. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. opcw.org [opcw.org]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. my.airliquide.com [my.airliquide.com]
Application Notes and Protocols: Leveraging N-(p-Tolylsulfonylmethyl)formamide in the Van Leusen Reaction for Advanced Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(p-Tolylsulfonylmethyl)formamide as a stable precursor to the versatile reagent, p-Tolylsulfonylmethyl isocyanide (TosMIC), for the Van Leusen reaction. This guide delves into the synthesis of TosMIC, its mechanistic pathways in forming key heterocyclic structures and nitriles, detailed experimental protocols, and its applications in modern organic synthesis and drug discovery.
Introduction: The Strategic Importance of this compound and TosMIC
This compound is a stable, crystalline solid that serves as the immediate precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC).[1][2] TosMIC is a remarkably versatile and pivotal reagent in organic synthesis, primarily known for its central role in the Van Leusen reaction.[3][4] This reaction provides a powerful and efficient pathway for the formation of nitriles, as well as significant five-membered heterocycles like oxazoles and imidazoles, which are prevalent scaffolds in numerous pharmaceuticals and biologically active compounds.[3][5]
The utility of starting with this compound lies in its stability and ease of handling compared to the reactive isocyanide, TosMIC. The formamide can be readily synthesized and stored, and then converted to TosMIC immediately prior to its use in the Van Leusen reaction, ensuring the high reactivity needed for the subsequent transformations.[1]
Part 1: Synthesis of p-Tolylsulfonylmethyl isocyanide (TosMIC) from this compound
The conversion of this compound to TosMIC is a critical dehydration reaction. A well-established and reliable procedure is adapted from Organic Syntheses, which provides a robust method for laboratory-scale preparation.[1][6]
Protocol 1: Dehydration of this compound to TosMIC
This procedure should be conducted in a well-ventilated fume hood.
Materials:
-
This compound
-
1,2-Dimethoxyethane (DME)
-
Anhydrous diethyl ether
-
Triethylamine (Et3N)
-
Phosphorus oxychloride (POCl3)
-
Petroleum ether (b.p. 40–60 °C)
-
Activated carbon
-
Anhydrous magnesium sulfate
-
Ice-salt bath
Procedure:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a drying tube, suspend crude this compound (0.502 mole) in a mixture of 1,2-dimethoxyethane (250 mL) and anhydrous diethyl ether (100 mL).[1]
-
Add triethylamine (2.52 moles) to the suspension.[1]
-
Cool the stirred suspension to -5 °C using an ice-salt bath.[1]
-
Prepare a solution of phosphorus oxychloride (0.55 mole) in 1,2-dimethoxyethane (60 mL) and add it dropwise from the dropping funnel, maintaining the reaction temperature between -5 °C and 0 °C.[1]
-
Observe as the this compound dissolves and triethylamine salts precipitate. The suspension will gradually turn brown near the completion of the reaction.[1]
-
After the addition is complete, continue stirring at 0 °C for 30 minutes.
-
Pour the reaction mixture into a vigorously stirred mixture of crushed ice (1.5 kg) and water (1 L).
-
Extract the aqueous layer with dichloromethane (3 x 250 mL).
-
Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution (250 mL) and then with water (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Add activated carbon (2 g), heat at about 60 °C for 5 minutes, and filter.[1]
-
To the filtrate, add petroleum ether (1 L) with thorough swirling to precipitate the product.[1]
-
After 30 minutes, collect the precipitate by suction filtration and dry it in a vacuum desiccator to yield crude p-tolylsulfonylmethyl isocyanide as a light-brown, odorless solid.[1] This crude product is typically of sufficient purity for subsequent Van Leusen reactions.
Part 2: The Van Leusen Reaction: Mechanisms and Applications
TosMIC is a unique C1 synthon due to its acidic α-protons, the sulfinyl group acting as an excellent leaving group, and the reactive isocyanide functionality.[7] These features drive the versatility of the Van Leusen reaction.
Synthesis of Oxazoles
The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes.[8]
Mechanism: The reaction proceeds via a base-promoted process. The deprotonated TosMIC attacks the aldehyde carbonyl, followed by a 5-endo-dig cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid under basic conditions yields the aromatic oxazole.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TosMIC - Wikipedia [en.wikipedia.org]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. TosMIC - Enamine [enamine.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. varsal.com [varsal.com]
- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Tosylmethyl Isocyanide (TosMIC)
Abstract
Tosylmethyl isocyanide (TosMIC), a uniquely versatile and shelf-stable reagent, has emerged as a cornerstone in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds.[1][2][3][4][5] This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the multifaceted applications of TosMIC in synthesizing a range of pharmacologically significant five-membered heterocycles, including pyrroles, oxazoles, imidazoles, and thiazoles.[1][6][7] We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to illustrate the broad substrate scope and efficiency of TosMIC-mediated reactions. The causality behind experimental choices is elucidated to empower researchers in optimizing these reactions for their specific molecular targets.
The Unique Reactivity of TosMIC: A Trifunctional Synthon
p-Toluenesulfonylmethyl isocyanide (TosMIC) is a colorless, odorless, and stable solid that can be conveniently stored at room temperature.[1][8] Its remarkable utility stems from the concerted action of its three key functional groups: the isocyanide, the α-methylene group, and the tosyl group.[1][7]
-
The Isocyanide Group: Acts as a nucleophile and an electrophile, participating in cycloaddition reactions.[7][9]
-
The Acidic α-Methylene Group: The protons on the carbon adjacent to both the sulfonyl and isocyanide groups are acidic (pKa ≈ 14), allowing for easy deprotonation by a base to form a nucleophilic carbanion.[7][9]
-
The Tosyl Group: Functions as an excellent leaving group, facilitating aromatization in the final step of heterocycle formation, and also activates the adjacent methylene group.[6][7][10]
This unique combination of functionalities allows TosMIC to act as a versatile C1 or C2N1 synthon in various cyclization strategies, most notably in the van Leusen series of reactions.[6][7][10]
Synthesis of Pyrroles: The Van Leusen Pyrrole Synthesis
The van Leusen pyrrole synthesis is a powerful and operationally simple method for constructing the pyrrole ring, a core structure in numerous natural products and pharmaceuticals.[8][11] The reaction proceeds via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor).[8][11][12]
Reaction Mechanism
The reaction is initiated by the base-mediated deprotonation of TosMIC to form a carbanion. This is followed by a Michael addition to an α,β-unsaturated compound. The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination of the tosyl group to yield the aromatic pyrrole ring.[8][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. TosMIC - Enamine [enamine.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 8. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. varsal.com [varsal.com]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
Application Note & Protocol: A Guide to the Synthesis of Nitriles from Ketones using N-(p-Tolylsulfonylmethyl)formamide
Introduction: The Van Leusen Reaction as a Cornerstone in Nitrile Synthesis
In the landscape of modern organic synthesis, the conversion of ketones into nitriles represents a pivotal transformation, effectively adding a carbon atom and introducing a versatile functional group. Nitriles are crucial intermediates in the synthesis of a wide array of compounds, including carboxylic acids, amines, amides, and various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[1][2][3] Among the methodologies available for this conversion, the Van Leusen reaction stands out for its efficiency and operational simplicity.[1][4][5] This reaction utilizes p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC, to convert ketones into their homologous nitriles in a one-pot procedure.[6][7]
TosMIC, the key reagent in this transformation, is a stable, odorless, and crystalline solid, making it a convenient and safer alternative to other cyanating agents.[8][9][10] Its unique structure, featuring a sulfonyl group, an isocyanide group, and an acidic α-carbon, underpins its versatile reactivity.[8][11] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanism, application, and practical execution of the Van Leusen reaction for the synthesis of nitriles from ketones.
Understanding the Mechanism: A Stepwise Causal Analysis
The efficacy of the Van Leusen reaction hinges on the multifaceted reactivity of TosMIC. The reaction mechanism proceeds through a series of well-defined steps, initiated by the deprotonation of TosMIC.[12][13]
-
Deprotonation of TosMIC: The presence of both the electron-withdrawing tosyl (p-toluenesulfonyl) and isocyanide groups significantly acidifies the α-proton of TosMIC (pKa ≈ 14), facilitating its deprotonation by a strong base, typically potassium tert-butoxide (t-BuOK), to form a stabilized carbanion.[8][11]
-
Nucleophilic Addition to the Ketone: The resulting TosMIC anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone substrate. This addition leads to the formation of a tetrahedral intermediate.
-
Cyclization to an Oxazoline Intermediate: The reaction then proceeds via an intramolecular 5-endo-dig cyclization, where the oxygen anion attacks the isocyanide carbon to form a five-membered oxazoline ring.[4][12][13]
-
Tautomerization and Elimination: A subsequent tautomerization event occurs, followed by the elimination of the tosyl group, which is an excellent leaving group. This step is a key driving force for the reaction.[4][12]
-
Ring Opening and Solvolysis: The resulting intermediate undergoes a ring-opening process. The presence of an alcohol, such as methanol or ethanol, is crucial at this stage. The alkoxide, generated from the alcohol and the base, acts as a nucleophile, promoting the deformylation of the ketimine intermediate to yield the final nitrile product and a formate ester.[6] While the reaction can proceed without an alcohol, its presence significantly accelerates the final step.[6]
Below is a diagram illustrating the mechanistic pathway of the Van Leusen reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 8. varsal.com [varsal.com]
- 9. TosMIC - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
Topic: High-Yield Synthesis of N-(sulfonylmethyl)formamides via a Water-Controlled Mannich Condensation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(sulfonylmethyl)formamides are pivotal precursors in organic synthesis, most notably for the production of versatile sulfonylmethylisocyanides like p-toluenesulfonylmethylisocyanide (TosMIC).[1][2] Historically, the synthesis of these compounds via the traditional Mannich condensation of a sulfinic acid, formaldehyde, and formamide has been plagued by low to moderate yields, often below 50%, hindering their large-scale application.[1] This application note presents a detailed, field-proven protocol for a three-component Mannich reaction that achieves yields exceeding 90%. The core principle of this optimized method is the strict control of water content within the reaction medium, a critical parameter that dictates the efficiency of the condensation. We provide a step-by-step experimental setup, mechanistic insights, and a discussion of key parameters to ensure reproducibility and success for researchers in synthetic and medicinal chemistry.
Introduction and Mechanistic Overview
The Mannich reaction is a cornerstone C-C bond-forming reaction that involves the aminoalkylation of an acidic proton.[3][4] In this specific application, it is a three-component condensation that brings together a sulfinic acid (the nucleophile), formaldehyde, and formamide.[1][5] The reaction is typically acid-catalyzed, often using formic acid, which also serves as a reagent and solvent.
The accepted mechanism proceeds through two primary stages, as outlined below:
-
Formation of the Electrophile: In the presence of an acid catalyst (formic acid), formamide and formaldehyde react to form a protonated imino formamide intermediate.[6] This highly electrophilic species is the key intermediate that will be attacked by the nucleophile.
-
Nucleophilic Attack: The sulfinic acid, generated in situ from its corresponding salt (e.g., sodium p-tolylsulfinate) by the excess formic acid, acts as the nucleophile.[2] It attacks the electrophilic carbon of the iminium ion, forming the crucial C-S bond and, after deprotonation, yielding the final N-(sulfonylmethyl)formamide product.[6][7]
Caption: Reaction mechanism for the acid-catalyzed Mannich condensation.
The Critical Role of Water Content
The most significant advancement in this synthesis, elevating it from a moderate-yield reaction to a highly efficient industrial process, is the control of water. Traditional protocols, such as those described in Organic Syntheses, often resulted in yields of only 42-47% due to the presence of significant amounts of water.[1] Our investigation, supported by patent literature, demonstrates that minimizing the water content in the reaction medium to less than 15% (w/w), and ideally below 5%, can dramatically increase the yield to over 90%.[1] This is because excess water can hydrolyze the reactive iminium intermediate and unfavorably shift reaction equilibria, reducing the overall efficiency of the condensation. Therefore, using anhydrous or low-water content reagents is paramount.
Experimental Protocol
This protocol details the synthesis of N-(tosylmethyl)formamide, a widely used precursor for TosMIC.
Materials and Equipment
-
Reagents: Sodium p-tolylsulfinate (anhydrous or with known water content), paraformaldehyde (prill, 95-97%), formamide (≥99.5%), formic acid (≥99%).
-
Solvents: Deionized water, methylene chloride (for optional extraction).
-
Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, thermometer, Buchner funnel and flask, vacuum source, standard laboratory glassware.
Step-by-Step Procedure
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine sodium p-tolylsulfinate (e.g., 7.34 g, 40 mmol of 97% dry salt), paraformaldehyde (4.80 g, 160 mmol), formamide (12 mL, 300 mmol), and 99% formic acid (7.6 mL, 200 mmol).
-
Reaction Heating: Heat the mixture to 90°C with vigorous stirring. The optimal temperature range is 85-95°C.[1] Maintain this temperature for 2 hours. The solid reagents should dissolve to form a clear solution.
-
Cooling and Precipitation: After 2 hours, turn off the heat and allow the mixture to cool to room temperature (approx. 20-25°C).
-
Crystallization: Once cooled, add 30 mL of deionized water to the flask while stirring. The N-(tosylmethyl)formamide product will begin to crystallize out of the solution. For a larger scale reaction, adding 400 mL of water to a 0.2 mol scale reaction is effective.[1]
-
Scientist's Note: Seeding the solution with a small crystal of the product can initiate crystallization if it does not occur spontaneously. Stirring the crystal suspension for an additional 30 minutes at room temperature can improve the yield by allowing for complete crystallization.[1]
-
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (e.g., 3 x 75 mL for a 0.2 mol scale) to remove any residual formamide, formic acid, and salts.[1]
-
Drying: Dry the purified N-(tosylmethyl)formamide in a vacuum oven at 60-70°C to a constant weight. The expected melting point is 109-111°C.[1]
-
(Optional) Recovery from Filtrate: For maximizing yield, the aqueous filtrate can be extracted multiple times with a solvent like methylene chloride (e.g., 5 x 100 mL). The combined organic extracts are then dried over sodium sulfate, filtered, and concentrated under reduced pressure to recover additional product.[1]
Caption: Experimental workflow for the synthesis of N-(sulfonylmethyl)formamides.
Data Summary and Expected Results
The following table summarizes expected outcomes based on controlling the initial water content in the reaction. The yield is calculated based on the starting amount of the sulfinate salt.
| Sulfinate Reactant | Initial Water Content (% w/w) | Temp (°C) | Time (h) | Yield (%) |
| Sodium p-tolylsulfinate | ~7% | 90°C | 2 | 70.8%[1] |
| Sodium p-tolylsulfinate | Substantially water-free | 90°C | 2 | 90.1%[1] |
As the data clearly indicates, minimizing the water content is directly correlated with a substantial improvement in product yield.
Conclusion
The Mannich condensation for the synthesis of N-(sulfonylmethyl)formamides is a powerful and essential reaction for drug development and organic synthesis. By implementing strict control over the reaction's water content, researchers can overcome the historical limitations of low yields. The protocol described herein is robust, scalable, and consistently delivers the desired product in high yields (>90%). This optimization transforms the synthesis into an efficient and industrially viable process, facilitating the broader use of its valuable isocyanide derivatives in modern chemistry.
References
- Process for the preparation of N-(sulfonylmethyl) formamide compounds. (n.d.). Google Patents.
-
Mannich reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Kavala, V., et al. (2021). Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol. ACS Omega. Retrieved from [Link]
-
Wang, Y., et al. (2021). Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Advances. Retrieved from [Link]
- Process for production of n-/sulphonil-methil/-formamids. (n.d.). Google Patents.
- METHOD FOR PREPARING N - (SULFONYL-METHYL) FORMAMIDES. (n.d.). Google Patents.
-
Raj, V., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Informatics in Medicine Unlocked. Retrieved from [Link]
-
Mannich reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. Retrieved from [Link]
-
Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
Sources
- 1. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 2. HU200323B - Process for production of n-/sulphonil-methil/-formamids - Google Patents [patents.google.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. PT84685B - METHOD FOR PREPARING N - (SULFONYL-METHYL) FORMAMIDES - Google Patents [patents.google.com]
- 6. Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adichemistry.com [adichemistry.com]
Application Note & Protocol: The Role of Phosphorus Oxychloride in the Dehydration of N-(p-Tolylsulfonylmethyl)formamide for the Synthesis of TosMIC
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Power of TosMIC
p-Tolylsulfonylmethyl isocyanide, commonly known as TosMIC, is a uniquely versatile and powerful reagent in modern organic synthesis.[1][2] Since its introduction, it has become an indispensable building block for the construction of a wide array of molecular architectures, particularly five-membered heterocycles like oxazoles, pyrroles, and imidazoles, which are prevalent motifs in pharmaceuticals and agrochemicals.[3][4][5] TosMIC's synthetic utility stems from its dense and strategically arranged functional groups: an isocyanide for α-addition reactions, an acidic α-carbon, and a tosyl group that both enhances the acidity of the adjacent proton and serves as an excellent leaving group.[4]
The most reliable and scalable synthesis of TosMIC involves the dehydration of its precursor, N-(p-Tolylsulfonylmethyl)formamide. This critical transformation is most effectively achieved using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base. This document provides a deep dive into the mechanism of this reaction, a field-tested laboratory protocol, and insights into optimizing this foundational synthetic procedure.
Theoretical Framework: The Dehydration Mechanism
The conversion of a formamide to an isocyanide is a dehydration reaction, conceptually involving the removal of a molecule of water.[6] Phosphorus oxychloride is a highly effective dehydrating agent for this purpose, superior to many alternatives due to its reactivity and the formation of inorganic byproducts that are easily removed.[7][8] The reaction is not spontaneous and requires the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, to proceed efficiently.[9][10]
The mechanism can be understood as a two-stage process: activation of the formyl oxygen followed by elimination.
Stage 1: Activation of the Carbonyl Oxygen The reaction initiates with the nucleophilic attack of the formamide's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This step is crucial as it transforms the poor hydroxyl leaving group of the enol form into a highly reactive chlorophosphate intermediate, which is an excellent leaving group.[6][11]
Stage 2: Base-Mediated Elimination A tertiary amine base (e.g., triethylamine) then abstracts the two protons required to form the isocyanide group in a stepwise or concerted manner. The base removes the N-H proton, followed by the formyl C-H proton. The elimination of the chlorophosphate group and HCl drives the formation of the carbon-nitrogen triple bond of the isocyanide.[11][12] The triethylamine serves a dual purpose: facilitating the elimination and scavenging the HCl generated during the reaction, preventing side reactions.[13]
Below is a diagram illustrating the key transformations in this mechanism.
Caption: Reaction mechanism of formamide dehydration using POCl₃.
Experimental Protocol: Synthesis of TosMIC
This protocol is adapted from established procedures and optimized for safety and yield.[14][15] It is designed to be self-validating by providing clear checkpoints and expected observations.
Materials and Reagents
| Reagent | CAS # | Molar Mass ( g/mol ) | Moles (mol) | Amount Used | Notes |
| This compound | 36635-56-0 | 213.25 | 0.50 | 107 g | Use crude product from previous step is acceptable.[14] |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 0.55 | 50 mL (84 g) | Highly corrosive and water-reactive. Handle in a fume hood. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.52 | 350 mL (255 g) | Anhydrous grade is recommended. Acts as base and solvent.[9][16] |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | - | 310 mL | Anhydrous grade. Used as a co-solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | - | 100 mL | Anhydrous grade. |
| Ice Water | - | - | - | ~2 L | For quenching and washing. |
| Benzene or Toluene | 71-43-2 | 78.11 | - | ~500 mL | For extraction. |
| Petroleum Ether (40-60 °C) | 8032-32-4 | - | - | ~1 L | For precipitation/crystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~20 g | For drying the organic layer. |
| Activated Carbon | 7440-44-0 | 12.01 | - | ~2 g | For decolorizing the solution. |
Equipment
-
3 L four-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
250 mL dropping funnel
-
Drying tube (filled with CaCl₂)
-
Ice-salt bath
-
Large Büchner funnel and filter flask
-
Vacuum desiccator
Step-by-Step Procedure
The entire workflow, from setup to final product isolation, is outlined below.
Caption: Step-by-step workflow for the synthesis of TosMIC.
Detailed Instructions:
-
Flask Charging: In a 3 L four-necked flask equipped with a mechanical stirrer, thermometer, and drying tube, charge this compound (107 g, 0.502 mol), 1,2-dimethoxyethane (250 mL), anhydrous diethyl ether (100 mL), and triethylamine (350 mL, 2.52 mol).[14]
-
Cooling: Begin stirring to form a suspension and cool the flask in an ice-salt bath to an internal temperature of -5 °C.
-
POCl₃ Addition: In a separate flask, prepare a solution of phosphorus oxychloride (50 mL, 0.55 mol) in 1,2-dimethoxyethane (60 mL). Transfer this solution to the dropping funnel. Add the POCl₃ solution dropwise to the stirred formamide suspension over 45-60 minutes. Causality Note: This slow, controlled addition is critical to dissipate the exothermic heat of reaction and prevent side product formation. The temperature must be rigorously maintained between -5 °C and 0 °C.[13][15]
-
Reaction Monitoring: During the addition, the solid formamide will gradually dissolve, and a precipitate of triethylamine salts will form. Towards the end of the reaction, the white suspension will slowly turn a distinct brown color.[14] After the addition is complete, continue stirring at 0 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching: While maintaining vigorous stirring, slowly and carefully add 1.5 L of ice water to the reaction mixture. Safety Note: The quenching of unreacted POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly in an efficient fume hood. The product will initially dissolve before precipitating as a fine, brown crystalline solid.
-
Filtration and Washing: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid thoroughly by transferring it to a beaker and stirring with three 250 mL portions of ice water to remove inorganic salts. Filter after each wash.
-
Drying and Extraction: Dry the crude product under vacuum. Dissolve the dried solid in approximately 400-500 mL of warm (40-60 °C) benzene or toluene. Transfer to a separatory funnel, remove the aqueous layer, and dry the organic phase over anhydrous magnesium sulfate.
-
Decolorization and Precipitation: Filter off the magnesium sulfate. Add activated carbon (2 g) to the filtrate, heat gently for 5 minutes, and filter while warm to remove the carbon.[14] To the clear, brown filtrate, add 1 L of petroleum ether (40-60 °C) with swirling to induce precipitation.
-
Final Isolation: Allow the mixture to stand for 30 minutes to complete crystallization. Collect the light-brown, odorless solid by suction filtration and dry in a vacuum desiccator. The expected yield is 74–82 g (76–84%). The product's identity can be confirmed by IR spectroscopy (N=C stretch at ~2150 cm⁻¹) and melting point (111–114 °C).[14]
Troubleshooting and Key Insights
-
Low Yield: Often caused by inadequate temperature control during POCl₃ addition or the use of non-anhydrous solvents/reagents. Water will rapidly decompose the POCl₃ and the product.
-
Dark/Tarry Product: May result from adding the POCl₃ too quickly, causing the temperature to rise and leading to polymerization or decomposition side reactions. Thorough washing and treatment with activated carbon are crucial for purity.
-
Reaction Stalls (No Color Change): This could indicate insufficient POCl₃ or inactive reagents. Ensure the POCl₃ is of high quality. An excess of both POCl₃ and the amine base is used to drive the reaction to completion.[17]
-
Alternative Solvents: While DME/ether is a standard solvent system, recent studies have shown that using triethylamine itself as the solvent can lead to highly efficient and rapid reactions, minimizing solvent waste and simplifying the procedure.[9][16]
Safety Considerations
-
Phosphorus Oxychloride (POCl₃): Is highly toxic, corrosive, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a neutralizing agent (like sodium bicarbonate) ready for spills.
-
Solvents: Benzene is a known carcinogen; toluene is a less toxic alternative and is preferred for the extraction step. Diethyl ether and petroleum ether are extremely flammable. Ensure no ignition sources are nearby.
-
Quenching: The quenching step is highly exothermic and releases HCl gas. Add water slowly and ensure adequate cooling and ventilation.
Conclusion
The dehydration of this compound using phosphorus oxychloride is a robust and high-yielding method for the synthesis of TosMIC. The key to success lies in the careful control of reaction parameters, particularly temperature, and the use of anhydrous conditions. Phosphorus oxychloride serves to activate the formamide carbonyl, transforming it into a good leaving group, while a tertiary amine base facilitates the critical elimination steps. By following this detailed protocol, researchers can reliably produce high-purity TosMIC, a gateway reagent for countless applications in pharmaceutical and chemical development.
References
-
p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. Available at: [Link]
-
Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. Available at: [Link]
-
Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Shaik, F. P., et al. (2021). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry, 19(44), 9584-9602. Available at: [Link]
-
Shaik, F. P., et al. (2021). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). ResearchGate. Available at: [Link]
-
Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ResearchGate. Available at: [Link]
-
Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions. ResearchGate. Available at: [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Isonitrile Chemistry, 309-337. Available at: [Link]
-
van Leusen, D., & van Leusen, A. M. (2003). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 1-246. Available at: [Link]
-
TosMIC Whitepaper. Varsal Chemical. Available at: [Link]
-
Waibel, M., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(2), 434-442. Available at: [Link]
-
Periasamy, M., et al. (2003). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Semantic Scholar. Available at: [Link]
-
Can anybody tell me the best way to synthesise substituted tosmic reagents?. ResearchGate. Available at: [Link]
-
o-TOLYL ISOCYANIDE. Organic Syntheses Procedure. Available at: [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. Available at: [Link]
-
p-toluenesulfonylmethyl isocyanide (TosMIC). SciSpace. Available at: [Link]
-
Mechanism of dehydration reaction using phosphorus oxychloride. ResearchGate. Available at: [Link]
-
Phosphoryl chloride. Wikipedia. Available at: [Link]
-
Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. Available at: [Link]
-
Osbourn, J. (2021). Dehydration of Alcohols with POCl3. YouTube. Available at: [Link]
-
N-Ethyl formamide on dehydration with POCl3 in presence class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
Dehydration of Secondary Alcohol using Phosphorus Oxychloride. YouTube. Available at: [Link]
Sources
- 1. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. varsal.com [varsal.com]
- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. NEthyl formamide on dehydration with POCl3 in presence class 12 chemistry CBSE [vedantu.com]
- 12. researchgate.net [researchgate.net]
- 13. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
One-pot synthesis of imidazoles using TosMIC derived from N-(p-Tolylsulfonylmethyl)formamide
Application Note & Protocol
Topic: One-Pot Synthesis of Imidazoles via the Van Leusen Reaction Using TosMIC Derived from N-(p-Tolylsulfonylmethyl)formamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and natural products.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact effectively with a multitude of biological receptors and enzymes.[1][2] Consequently, imidazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antihistaminic properties.[1][2]
Among the various synthetic routes to this privileged scaffold, the Van Leusen imidazole synthesis stands out for its efficiency and convergence.[1][3] This method utilizes p-Tolylsulfonylmethyl isocyanide (TosMIC), a stable, odorless, and highly versatile C1 synthon, to construct the imidazole core from an aldimine precursor.[1][4][5] The modern iteration of this reaction, a one-pot, three-component protocol (vL-3CR), allows for the in situ generation of the aldimine from an aldehyde and a primary amine, followed by the cycloaddition of TosMIC, streamlining the synthesis of 1,4,5-trisubstituted imidazoles.[3][6][7]
This application note provides a comprehensive guide to the one-pot Van Leusen imidazole synthesis, covering the underlying mechanism, detailed experimental protocols for preparing the key TosMIC reagent and the final imidazole products, and practical insights for successful execution.
The Heart of the Reaction: Understanding TosMIC
p-Tolylsulfonylmethyl isocyanide (TosMIC) is a densely functionalized reagent where the interplay between its three key groups dictates its reactivity.[4]
-
The Isocyanide Carbon: Serves as a nucleophile and participates in the crucial cyclization step.
-
The α-Methylene Group: The protons on this carbon are highly acidic due to the electron-withdrawing effects of both the adjacent sulfonyl (SO₂) and isocyanide (NC) groups, facilitating easy deprotonation by a mild base.[8][9]
-
The Tosyl Group (p-Tolylsulfonyl): Acts as a powerful activating group and, critically, an excellent leaving group (as p-toluenesulfinic acid) in the final aromatization step.[3][4]
This unique combination of features makes TosMIC an ideal reactant for the [3+2] cycloaddition with the C=N bond of an imine to form the five-membered imidazole ring.[1]
Reaction Mechanism: A Stepwise Cascade in a Single Pot
The one-pot Van Leusen imidazole synthesis is not a true multicomponent reaction but rather a sequential, well-orchestrated cascade.[3] The process begins with the formation of an aldimine, which then serves as the substrate for the subsequent cycloaddition.
Step 1: In Situ Aldimine Formation A primary amine and an aldehyde are condensed to form the corresponding aldimine. This equilibrium reaction often proceeds readily at room temperature, and remarkably, the water generated as a byproduct typically does not interfere with the subsequent steps.[3]
Step 2: TosMIC Activation and Nucleophilic Attack A base, commonly potassium carbonate (K₂CO₃), deprotonates the acidic α-carbon of TosMIC to generate a reactive anion.[8][9] This anion then undergoes a nucleophilic attack on the electrophilic carbon of the aldimine.
Step 3: 5-endo-dig Cyclization The intermediate formed undergoes an intramolecular 5-endo-dig cyclization, where the isocyanide nitrogen attacks the carbon atom that was originally part of the imine C=N bond, forming a five-membered ring.[8][9]
Step 4: Aromatization via Elimination The resulting 4-tosyl-2-imidazoline intermediate is not stable. Under the reaction conditions, it readily eliminates the stable p-toluenesulfinic acid (TosH), a process driven by the formation of the highly stable aromatic imidazole ring.[3]
Below is a diagram illustrating the mechanistic pathway.
Caption: The mechanistic pathway of the one-pot Van Leusen Imidazole Synthesis.
Experimental Protocols
Part A: Synthesis of TosMIC Precursor and TosMIC Reagent
For full process control and cost-effectiveness, many labs opt to prepare TosMIC in-house. The process is a two-step sequence starting from readily available commercial materials.
Protocol A1: Synthesis of this compound
This procedure is a Mannich-type condensation.[10][11]
-
Materials: Sodium p-toluenesulfinate, formaldehyde solution (37%), formamide, formic acid.
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and condenser, add sodium p-toluenesulfinate (1.0 eq), water, formamide (10 eq), formic acid (3.5 eq), and formaldehyde solution (3.0 eq).[10]
-
Heat the stirred mixture to 90-95 °C. The solids should dissolve to form a clear solution. Maintain this temperature for 2 hours.[10]
-
Cool the reaction mixture in an ice-salt bath with continuous stirring to induce crystallization. For complete precipitation, store the flask at -20 °C overnight.[12]
-
Collect the white solid product by suction filtration.
-
Wash the solid thoroughly with several portions of ice-cold water to remove residual acids and formamide.
-
Dry the product under vacuum at 60-70 °C over P₂O₅. The resulting this compound is typically of sufficient purity (m.p. 106–110 °C) for the next step.[12]
-
Protocol A2: Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)
This step involves the dehydration of the formamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[10][12]
-
Materials: this compound, triethylamine (TEA), phosphorus oxychloride (POCl₃), 1,2-dimethoxyethane (DME) or dichloromethane (DCM).
-
Procedure:
-
In a four-necked flask under an inert atmosphere (N₂), suspend this compound (1.0 eq) in the chosen solvent (e.g., DCM). Add triethylamine (5.0 eq).[10][12]
-
Cool the stirred suspension to -5 °C using an ice-salt bath.
-
Slowly add a solution of POCl₃ (1.1 eq) in the same solvent dropwise, ensuring the internal temperature does not exceed 0 °C.[10][12]
-
After the addition is complete, continue stirring at 0 °C for 1 hour. The suspension will typically turn from white to a brownish color near completion.[12]
-
Quench the reaction by carefully adding a dilute aqueous base solution (e.g., 7% NaOH) or ice water and stir for 30 minutes.[10]
-
Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The crude product can be recrystallized (e.g., from petroleum ether/ethyl acetate) to yield pure TosMIC as a light brown or white crystalline solid.[10]
-
Part B: One-Pot Synthesis of 1,5-Disubstituted Imidazoles
This protocol is a general and robust method applicable to a wide range of aldehydes and primary amines.[6][7]
-
Materials: Aldehyde (1.0 eq), primary amine (1.0-1.1 eq), TosMIC (1.0-1.1 eq), potassium carbonate (K₂CO₃, 2.0-2.2 eq), methanol (MeOH) or dimethylformamide (DMF).
-
Workflow:
Caption: A typical experimental workflow for the one-pot synthesis of imidazoles.
-
Detailed Step-by-Step Procedure:
-
Imine Formation: To a solution of the aldehyde (e.g., 5 mmol, 1.0 eq) in methanol (25 mL), add the primary amine (5 mmol, 1.0 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cycloaddition: To the resulting solution, add TosMIC (5 mmol, 1.0 eq) followed by anhydrous potassium carbonate (10 mmol, 2.0 eq).
-
Causality Note: K₂CO₃ is an ideal base as it is strong enough to deprotonate TosMIC but generally not so harsh as to cause unwanted side reactions. Adding TosMIC after the imine has formed is crucial to prevent the competing Van Leusen oxazole synthesis, which occurs between aldehydes and TosMIC.[3][13]
-
-
Reaction: Heat the suspension to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Insight: For less reactive substrates or to accelerate the reaction, microwave irradiation can be a highly effective alternative to conventional heating.[1]
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove potassium salts and any remaining polar starting materials. Wash the organic layer with brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure substituted imidazole.
-
Scope and Versatility
The one-pot Van Leusen imidazole synthesis is compatible with a wide array of functional groups. Aromatic, heteroaromatic, and aliphatic aldehydes can be used. Similarly, a diverse range of primary amines, including those with chiral centers, can be employed, often with excellent retention of stereochemical integrity.[6][7]
| Entry | Aldehyde (R¹) | Amine (R²) | Product Structure | Typical Yield |
| 1 | Benzaldehyde | Benzylamine | 1-benzyl-5-phenyl-1H-imidazole | ~85% |
| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | 1-cyclohexyl-5-(4-chlorophenyl)-1H-imidazole | ~78% |
| 3 | Furfural | Methylamine | 1-methyl-5-(furan-2-yl)-1H-imidazole | ~70% |
| 4 | Isovaleraldehyde | (R)-α-Methylbenzylamine | 1-((R)-1-phenylethyl)-5-isobutyl-1H-imidazole | ~80% |
| 5 | Benzaldehyde | Ammonium Hydroxide¹ | 5-phenyl-1H-imidazole | ~65% |
¹Using ammonium hydroxide as the amine source allows for the synthesis of N-unsubstituted (4,5-disubstituted) imidazoles.[7]
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Imine Formation: Ensure sufficient time is allowed for the imine to form before adding TosMIC. For sterically hindered or electron-deficient amines/aldehydes, slightly longer reaction times or gentle warming may be necessary.
-
Inactive TosMIC: TosMIC can slowly degrade. Ensure it is stored in a cool, dry place. If in doubt, use freshly prepared or recrystallized reagent.
-
Base Inefficiency: Ensure the K₂CO₃ is anhydrous and finely powdered to maximize its surface area and reactivity.
-
-
Side Product Formation (Oxazole): This indicates that TosMIC is reacting with the aldehyde before the imine is formed. Ensure the aldehyde is fully consumed or in equilibrium with the imine before adding TosMIC. Premixing the aldehyde and amine is critical.[3]
-
Solvent Choice: While methanol is a common choice, DMF can be superior for substrates with poor solubility.[4] However, DMF's high boiling point can complicate product isolation.[4] Acetonitrile (MeCN) is another effective solvent.
References
-
Ma, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1194. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Van Leusen reaction. Wikipedia. [Link]
-
Guchhait, S. K., et al. (2012). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 14(20), 5346–5349. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]
-
Sisko, J., et al. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
-
Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]
-
Chemistry Learner. (2021). Van Leusen Reaction. YouTube. [Link]
-
Hoogenboom, B. E., et al. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]
- van Leusen, A. M., & Strating, J. (1977). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
Vaskevich, R. I., et al. (2018). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. ResearchGate. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
- CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide.
-
Flasik, R., et al. (2019). Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N‐Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. ResearchGate. [Link]
-
Ma, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]
-
Sisko, J., et al. (2000). ChemInform Abstract: An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. ResearchGate. [Link]
-
Ho, T.-L. (2010). 1-(p-Toluenesulfonyl)Imidazole. ResearchGate. [Link]
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. TosMIC - Enamine [enamine.net]
- 6. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 11. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Troubleshooting & Optimization
How to improve the yield of N-(p-Tolylsulfonylmethyl)formamide synthesis
Welcome to the technical support guide for the synthesis of N-(p-Tolylsulfonylmethyl)formamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the nuances of this important synthetic procedure.
This compound is the key precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC), a versatile C-1 synthon with broad applications in the synthesis of nitriles, ketones, and various heterocycles like oxazoles and imidazoles.[1][2][3] The synthesis of the formamide itself, a Mannich-type condensation, has historically been plagued by low yields, often in the 42-47% range as reported in established literature like Organic Syntheses.[4][5] However, through careful control of reaction parameters, yields can be dramatically improved to over 90%.[5][6]
This guide provides direct answers to common challenges and explains the causality behind our recommended protocol adjustments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: Why is my yield of this compound consistently low (below 50%)?
Answer: This is the most common issue and is almost always linked to the presence of excess water in the reaction medium. The original protocol, which uses an aqueous solution of formaldehyde, introduces a significant amount of water, which is detrimental to the reaction efficiency.[4]
-
Root Cause: The reaction is a Mannich condensation. High concentrations of water can negatively impact the equilibrium of the intermediate formation and potentially promote side reactions. A pivotal finding, detailed in patent literature, demonstrates that minimizing water content is the single most critical factor for achieving high yields.[5][6]
-
Solution 1: Control Water Content. The yield can be substantially improved by running the reaction in a medium where water content is below 40% (w/w), and ideally, as low as possible.[5] This is achieved by:
-
Using Paraformaldehyde: Substitute the aqueous formaldehyde solution with paraformaldehyde, which is an anhydrous solid source of formaldehyde.[5][7]
-
Using Dry Sodium p-Toluenesulfinate: Ensure your sodium p-toluenesulfinate starting material is anhydrous. If it's a hydrate, dry it thoroughly in a vacuum oven before use.
-
-
Solution 2: Enhance Product Recovery. A significant amount of product can remain dissolved in the aqueous filtrate after the initial crystallization. To maximize recovery, perform a workup extraction of the filtrate with a suitable organic solvent, such as methylene chloride. Evaporation of the solvent will yield a considerable additional amount of your product.[5]
Below is a workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: The reaction mixture becomes very thick and difficult to stir. Is this normal?
Answer: Yes, this is expected. As the reaction proceeds, the product, this compound, will begin to precipitate from the solution, especially upon cooling.
-
Explanation: The product has limited solubility in the reaction mixture at lower temperatures. The original procedure notes that the product crystallizes upon cooling and is isolated by filtration.[4][8]
-
Recommendation: Ensure you are using a robust mechanical stirrer (overhead stirrer) rather than a magnetic stir bar, particularly for larger scale reactions. This will maintain adequate mixing, ensure even heat distribution, and prevent localized overheating or incomplete reaction.
Question 3: My final product has a low melting point and appears oily or sticky. How can I improve its purity?
Answer: This indicates the presence of impurities, most likely residual formamide, formic acid, or other starting materials.
-
Root Cause: Inadequate washing during workup is the primary cause. Formamide is highly polar and water-soluble, but a simple rinse may not be sufficient to remove it completely from the solid product.
-
Solution 1: Thorough Washing. After filtering the crude product, do not just rinse it on the filter paper. Transfer the solid to a beaker and create a slurry by stirring it vigorously with ice-cold water. Repeat this washing process at least three times.[4][8] This ensures that trapped, water-soluble impurities are efficiently removed.
-
Solution 2: Proper Drying. Ensure the product is dried thoroughly under vacuum, preferably over a strong desiccant like phosphorus pentoxide (P₂O₅), to remove residual water and any volatile impurities.[4]
-
Solution 3: Recrystallization. If the product remains impure after washing and drying, it can be recrystallized. While the crude product is often pure enough for conversion to TosMIC, recrystallization from a suitable solvent system (e.g., benzene/petroleum ether as used for TosMIC purification) can be employed if high purity is required.[4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound synthesis?
A1: The reaction is a variation of the Mannich reaction. It involves the aminoalkylation of the nucleophilic sodium p-toluenesulfinate. The key steps are:
-
Electrophile Formation: Formaldehyde reacts with formamide in the presence of an acid catalyst (formic acid) to form an electrophilic N-acyliminium ion intermediate.
-
Nucleophilic Attack: The sulfur atom of the sodium p-toluenesulfinate acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion.
-
Product Formation: A proton transfer results in the final neutral product, this compound.
The proposed mechanism is illustrated below.
Caption: Proposed mechanism for the Mannich-type synthesis.
Q2: Why are both formamide and formic acid used in large excess?
A2: Formamide serves as both a reactant and a solvent in this reaction. Using it in large excess ensures the reaction proceeds to completion and helps to solubilize the starting materials.[8] Formic acid acts as the acid catalyst to promote the formation of the key electrophilic intermediate.[8] An excess is used to drive the reaction forward.
Q3: Is the reaction temperature of 90-95°C critical?
A3: Yes, this temperature range is important for ensuring a reasonable reaction rate. The reactants must first be heated to dissolve completely before the reaction proceeds efficiently for the recommended 2-hour period.[4][8] Lower temperatures would result in significantly longer reaction times or an incomplete reaction.
Q4: My sodium p-toluenesulfinate is the dihydrate. Can I use it directly?
A4: You can, but you will get a low yield, consistent with the original procedures.[4] As established in the troubleshooting section, water is detrimental to achieving a high yield.[5] It is strongly recommended to dry the sodium p-toluenesulfinate dihydrate under vacuum at an elevated temperature to remove the water of hydration before use in the optimized, high-yield protocol.
Experimental Protocols & Data
For clarity, we present two protocols: the classic procedure reported in Organic Syntheses and our recommended high-yield procedure based on subsequent process improvements.[4][5][7]
| Parameter | Classic Protocol[4][8] | Optimized High-Yield Protocol[5][7] | Rationale for Change |
| Sodium p-toluenesulfinate | 1.0 eq (often as hydrate) | 1.0 eq (anhydrous) | Removes water from starting material. |
| Formaldehyde Source | ~3 eq (37% aqueous solution) | ~4 eq (Paraformaldehyde) | Drastically reduces water in the reaction. |
| Formamide | ~10 eq | ~7.5 eq | Still in large excess, acts as solvent/reactant. |
| Formic Acid | ~3.5 eq | ~5.0 eq | Ensures sufficient acid catalysis. |
| Water Content | High (from aq. formaldehyde) | Very Low / Anhydrous | This is the key to improving yield. |
| Workup | Cool, filter, wash with H₂O | Cool, add H₂O, filter, wash, extract filtrate | Extraction of filtrate recovers more product. |
| Reported Yield | 42-47% | >90% | Significant and reproducible improvement. |
Detailed Optimized High-Yield Protocol
This protocol is adapted from the principles described in patent literature for maximizing yield.[5][7]
Materials:
-
Anhydrous Sodium p-toluenesulfinate (e.g., 7.34 g, 40 mmol)
-
Paraformaldehyde (4.80 g, 160 mmol)
-
Formamide (12 mL, ~300 mmol)
-
Formic Acid (99%) (7.6 mL, ~200 mmol)
-
Methylene Chloride (for extraction)
-
Deionized Water (for workup)
Procedure:
-
Setup: Equip a round-bottomed flask with a mechanical stirrer, reflux condenser, and a thermometer.
-
Charging Reagents: To the flask, add anhydrous sodium p-toluenesulfinate, paraformaldehyde, formamide, and formic acid.
-
Heating: Begin vigorous stirring and heat the mixture to 90°C. The solids should dissolve, forming a clear solution.
-
Reaction: Maintain the reaction temperature at 90-95°C with continued stirring for 2 hours.
-
Crystallization: Cool the reaction mixture to room temperature. Add approximately 30-40 mL of ice water while stirring. The product will precipitate as a white solid. Continue stirring in an ice bath for 30 minutes to maximize crystallization.
-
Filtration & Washing: Collect the solid product by suction filtration. Transfer the solid to a beaker, add ~75 mL of ice water, and stir vigorously to form a slurry. Filter again. Repeat this washing step two more times.
-
Extraction (Yield Maximization): Combine the initial filtrate and all aqueous washes. Extract this solution three times with methylene chloride (e.g., 3 x 50 mL). Combine the organic extracts.
-
Drying & Isolation: Dry the primary solid product under vacuum over P₂O₅. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to recover the remaining product.
-
Combine & Quantify: Combine both batches of the dried product to calculate the total yield. The product (m.p. 109-111°C) is typically of sufficient purity for the subsequent dehydration to TosMIC.[5]
By following this optimized protocol, researchers can reliably overcome the low-yield issues historically associated with this synthesis.
References
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. [Link]
- Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
Mastering Organic Synthesis: The Power of TosMIC as a Key Reagent. Xiamen Amoytop Biotech Co., Ltd. [Link]
- Process for production of n-/sulphonil-methil/-formamids.
-
The Role of TosMIC in Modern Organic Synthesis: A Manufacturer's Perspective. Xiamen Amoytop Biotech Co., Ltd. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
- Preparation method of p-toluenesulfonylmethyl formamide.
Sources
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 6. HU200323B - Process for production of n-/sulphonil-methil/-formamids - Google Patents [patents.google.com]
- 7. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
- 8. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: p-Tolylsulfonylmethyl Isocyanide (TosMIC) Synthesis
Welcome to the technical support guide for the synthesis of p-tolylsulfonylmethyl isocyanide (TosMIC). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the preparation of this versatile reagent. TosMIC is a stable, odorless, and highly valuable building block in organic synthesis, renowned for its role in the van Leusen reaction for creating nitriles, oxazoles, and imidazoles.[1][2][3][4] However, its synthesis, typically a two-step process from sodium p-toluenesulfinate, can present several challenges that impact yield and purity.[5][6]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Core Synthesis Pathway Overview
The most common and scalable synthesis of TosMIC involves two main stages:
-
Formation of N-(p-tolylsulfonylmethyl)formamide: A reaction between sodium p-toluenesulfinate, formaldehyde, formamide, and formic acid.[6][7]
-
Dehydration to TosMIC: The intermediate formamide is dehydrated using a strong dehydrating agent, typically phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (Et₃N).[6][7][8]
Below is a diagram illustrating this common synthetic route.
Caption: Standard two-step synthesis of TosMIC.
Troubleshooting Guide
Issue 1: Low Yield of this compound (Step 1)
Question: My initial reaction to form the this compound intermediate is consistently giving low yields (<40%). What are the likely causes and how can I improve it?
Answer: A low yield in this step is a common frustration and typically points to issues with reaction conditions or reagent stoichiometry. Let's break down the causality.
-
Causality 1: Incorrect Reagent Ratios. The reaction requires a significant excess of formaldehyde, formamide, and formic acid relative to the sodium p-toluenesulfinate.[6][7] Formaldehyde is the carbon source for the methylene bridge, and formamide acts as both a reactant and a solvent. Formic acid is crucial for maintaining the acidic environment needed for the condensation. Using an insufficient excess of these reagents can lead to incomplete conversion of the sulfinate.
-
Causality 2: Suboptimal Reaction Temperature and Time. This condensation reaction is sensitive to temperature.
-
Too Low/Short: If the mixture is not heated to the optimal 90–95°C, the reaction rate will be too slow, resulting in incomplete conversion within the typical 2-hour timeframe.[7]
-
Too High/Long: Conversely, prolonged heating at high temperatures can lead to the decomposition of the desired product and the formation of side products, significantly reducing the isolated yield.[6]
-
-
Causality 3: Inefficient Product Isolation. The product is crystallized from the aqueous reaction mixture by cooling. If cooling is too rapid or not cold enough (e.g., overnight at -20°C is recommended), crystallization will be incomplete.[6][7] Furthermore, thorough washing with ice-cold water is critical to remove unreacted starting materials and impurities without dissolving a significant amount of the product.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: For every 1.0 mole of sodium p-toluenesulfinate, ensure you are using the recommended excess of other reagents. Refer to the table below based on established protocols.[6][7]
-
Strict Temperature Control: Use a temperature probe and a reliable heating mantle to maintain the reaction mixture temperature strictly between 90–95°C for exactly 2 hours.
-
Optimize Crystallization: After the 2-hour heating period, cool the mixture first to room temperature with stirring, then place it in a freezer at -20°C overnight to maximize crystal formation.[6][7]
-
Washing Procedure: When filtering, wash the collected white solid with multiple portions of ice-cold water. This minimizes product loss while effectively removing water-soluble impurities.
| Reagent | Molar Ratio (Relative to Sulfinate) | Purpose |
| Sodium p-toluenesulfinate | 1.0 | Limiting Reagent |
| Formaldehyde (34-37% aq.) | ~2.9 | Methylene Source |
| Formamide | ~10.3 | Amide Source / Solvent |
| Formic Acid | ~3.5 | Acid Catalyst |
| Table based on Organic Syntheses procedure.[6] |
Issue 2: The Dehydration Reaction (Step 2) is Incomplete or Yields a Dark, Oily Product
Question: During the dehydration of the formamide intermediate to TosMIC, my reaction turns very dark, and I end up with a brown oil instead of a crystalline solid. What's going wrong?
Answer: This is a classic sign of poor temperature control and/or the presence of moisture during the dehydration step. The reaction with phosphorus oxychloride (POCl₃) is highly exothermic and moisture-sensitive.
-
Causality 1: Uncontrolled Exotherm. The addition of POCl₃ to the mixture of the formamide intermediate and triethylamine must be done slowly and at a low temperature (between -5°C and 0°C).[6][8] If the POCl₃ is added too quickly, the temperature will spike, leading to rapid, uncontrolled polymerization and decomposition, which results in the characteristic dark, tarry appearance.
-
Causality 2: Moisture Contamination. Phosphorus oxychloride reacts violently with water. Any moisture in the solvents (1,2-dimethoxyethane/diethyl ether), glassware, or triethylamine will consume the POCl₃, preventing it from dehydrating the formamide. This leads to an incomplete reaction and a difficult workup.
-
Causality 3: Inefficient Quenching and Extraction. After the reaction, the mixture is typically quenched with a large volume of ice water.[8] This step must be done carefully to manage the exotherm from quenching any remaining POCl₃. If the product oils out instead of precipitating as a solid, it suggests the presence of significant impurities. The crude product is often described as a light-brown solid.[6][8]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting Step 2.
Issue 3: Difficulty Purifying the Final TosMIC Product
Question: My crude TosMIC is a brownish solid with a low melting point. How can I effectively purify it to get the white, crystalline solid described in the literature?
Answer: Crude TosMIC often contains residual solvents and colored impurities. While it can sometimes be used directly, high-purity applications require further purification.[6]
-
Causality: Trapped Impurities. The initial precipitation from the aqueous workup can trap colored side products. The brownish color is typical of crude material.[8] An impure product will have a broad and depressed melting point (literature m.p. ~111-114°C).[8][9]
Purification Protocols:
Two effective methods are commonly used:
-
Recrystallization (for moderately pure material):
-
Rationale: This method works by dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent.
-
Protocol: Dissolve the crude brown solid in a minimal amount of hot methanol or benzene. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the resulting crystals by suction filtration. An analytically pure product can be obtained via recrystallization from methanol.[6]
-
-
Column Chromatography (for high-purity material):
-
Rationale: This is the most effective method for removing colored impurities and baseline material. It separates compounds based on their differential adsorption to a stationary phase.
-
Protocol: Prepare a column with neutral alumina slurried in dichloromethane. Dissolve the crude TosMIC in a minimum amount of dichloromethane and load it onto the column. Elute with dichloromethane, collecting the nearly colorless fractions. Evaporate the solvent under reduced pressure to yield a white solid.[6][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for TosMIC? A: TosMIC is a stable solid that can be stored at room temperature in a tightly closed container.[1][2] However, it is sensitive to moisture and may decompose upon exposure to moist air or water.[10] For long-term storage, it is best to keep it in a desiccator or a controlled low-humidity environment.
Q2: My TosMIC has no smell. Is this normal? A: Yes. Unlike many other isocyanides which are known for their foul odors, TosMIC is effectively odorless, which is a significant practical advantage.[1][9]
Q3: How can I confirm the identity and purity of my synthesized TosMIC? A: Standard analytical techniques should be used:
-
¹H NMR: In CDCl₃, you should expect to see a singlet for the methyl protons (~2.5 ppm), a singlet for the methylene protons (~4.6 ppm), and a quartet (or two doublets) for the aromatic protons (~7.7 ppm).[6][8]
-
IR Spectroscopy: Look for the characteristic strong, sharp isocyanide (N≡C) stretch around 2150 cm⁻¹ and strong sulfonyl (SO₂) stretches around 1320 and 1155 cm⁻¹.[6][8]
-
Melting Point: Pure TosMIC should have a sharp melting point in the range of 111–114°C, with some sources reporting up to 117°C for analytically pure material.[6][8][9][11]
Q4: What are the most critical safety precautions when performing this synthesis? A: The dehydration step requires the most caution.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Triethylamine (Et₃N): This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
Isocyanide Product: Although TosMIC is less volatile and toxic than many isocyanides, isocyanides as a class are toxic. Avoid inhalation of dust and skin contact.[10]
References
-
Varsal Chemical. TosMIC Whitepaper. [Link]
- van Leusen, D., & van Leusen, A. M. (1999). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.
- Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. International Journal of Pharmaceutical Sciences and Research.
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
- ResearchGate. Synthetic Use of Tosylmethyl Isocyanide (TosMIC).
- Geng, X., et al. (2019).
-
NROChemistry. Van Leusen Reaction. [Link]
-
van Leusen, A. M., & Strating, J. p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. [Link]
- ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents?.
- ResearchGate. Reactions of N‐(tosylmethyl)formamide 15 under varying conditions.
- SciSpace. p-toluenesulfonylmethyl isocyanide (TosMIC).
-
Wikipedia. TosMIC. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. TosMIC - Enamine [enamine.net]
- 4. TosMIC - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. varsal.com [varsal.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. scispace.com [scispace.com]
Optimizing reaction conditions for the dehydration of N-(p-Tolylsulfonylmethyl)formamide
Welcome to the technical support guide for the synthesis of p-Tolylsulfonylmethyl isocyanide (TosMIC), a critical reagent in modern organic synthesis.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the final dehydration step: the conversion of N-(p-Tolylsulfonylmethyl)formamide to TosMIC. Here, we address common challenges and provide field-proven insights to help you optimize your reaction conditions and achieve high yields of pure product.
The dehydration of this compound is most commonly achieved using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine.[5][6][7][8] While the procedure is robust, its success hinges on careful control of several key parameters. This guide will walk you through troubleshooting common issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for dehydrating this compound to TosMIC?
A1: The most widely adopted and reliable method is the use of phosphorus oxychloride (POCl₃) as the dehydrating agent in the presence of an amine base, typically triethylamine (Et₃N).[5][9] This reaction is usually performed in a solvent mixture, such as 1,2-dimethoxyethane (DME) and diethyl ether, at low temperatures (-5°C to 0°C) to control its exothermic nature.[5][10] This method is advantageous because it uses readily available, inexpensive starting materials and avoids the use of highly toxic reagents like phosgene or foul-smelling isocyanides.[5][10]
Q2: Why is temperature control so critical during the addition of POCl₃?
A2: Temperature control is paramount for two primary reasons. First, the reaction between the formamide, triethylamine, and POCl₃ is highly exothermic, especially at the beginning.[5][10] Adding the POCl₃ solution too quickly can cause an uncontrolled temperature spike, leading to the formation of undesired side products and a significant reduction in yield. Maintaining a temperature range of -5°C to 0°C is crucial for selectivity.[5][10] Second, low temperatures prevent the degradation of the product and intermediates.
Q3: My crude TosMIC product is a brown solid, not the reported white or light-brown solid. What went wrong?
A3: A dark brown color often indicates the presence of impurities or decomposition products. A key indicator during the reaction is the color change of the suspension. As the reaction nears completion, the initially white suspension should turn a light brown color.[5][10] This color change signifies that sufficient POCl₃ has been added to consume the starting formamide.[5] If the mixture remains colorless, it's likely that the reaction is incomplete, and the final product will be contaminated with unreacted starting material.[5] Conversely, an excessively dark color could result from overheating or prolonged reaction times. Purification via rapid chromatography on neutral alumina or recrystallization from methanol can yield a white, pure product.[5][10]
Q4: Can I use a different base instead of triethylamine?
A4: While triethylamine is the most commonly cited base for this transformation, other tertiary amine bases can be used. The base serves two critical roles: it facilitates the formation of the active dehydrating intermediate (a Vilsmeier-type reagent) and neutralizes the HCl generated during the reaction.[11][12] At least two equivalents of the base are necessary to drive the reaction to completion.[11] Using a weaker or sterically hindered base might slow down the reaction or lead to incomplete conversion. It is essential that the reaction medium remains basic throughout the process, as isocyanides can decompose under acidic conditions.[11][13]
Experimental Workflow & Troubleshooting Guides
Standard Experimental Protocol
This protocol is adapted from the well-established procedure published in Organic Syntheses.[5]
Step 1: Reaction Setup
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a drying tube, charge this compound, 1,2-dimethoxyethane (DME), anhydrous diethyl ether, and triethylamine.
-
Cool the stirred suspension to -5°C using an ice-salt bath.
Step 2: Dehydration
-
Prepare a solution of phosphorus oxychloride in DME.
-
Add the POCl₃ solution dropwise from the dropping funnel, ensuring the internal temperature is maintained between -5°C and 0°C. The addition typically takes about 1 hour.
-
Observe the reaction mixture: the white suspension will gradually dissolve, and triethylamine salts will precipitate. Near completion, the mixture should turn a light brown.[5][10]
-
After the addition is complete, continue stirring at 0°C for an additional 30 minutes.
Step 3: Workup & Isolation
-
Quench the reaction by adding ice water with vigorous stirring. The solid material should dissolve before the product begins to precipitate as a fine crystalline solid.
-
Isolate the crude product by suction filtration and wash it with cold water.
-
Dry the crude product in a vacuum desiccator. This material is often pure enough for subsequent use.[5][10]
Step 4: Purification (Optional)
-
For a higher purity, white solid, the crude product can be purified by rapid column chromatography on neutral alumina using dichloromethane as the eluent or by recrystallization from methanol.[5][10]
Diagram 1: Experimental Workflow
Caption: Step-by-step workflow for TosMIC synthesis.
Troubleshooting Guide: Low or No Product Yield
Low yield is one of the most common issues encountered in this synthesis. The following guide provides a systematic approach to diagnosing and solving the problem.[14][15]
| Observation / Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to start or stalls (mixture remains white) | 1. Inactive Reagents: Deactivated POCl₃ or wet triethylamine/solvents. 2. Insufficient POCl₃: Not enough dehydrating agent was added to complete the reaction. | 1. Use freshly opened or purified POCl₃. Ensure all solvents and triethylamine are anhydrous.[14] 2. Add a small additional amount of the POCl₃ solution and monitor for the characteristic brown color change.[5] |
| Low yield of isolated crude product | 1. Poor Temperature Control: Addition of POCl₃ was too fast, causing overheating and side reactions. 2. Moisture Contamination: Water in the reaction quenches the active reagents. 3. Incomplete Reaction: Insufficient reaction time or amount of POCl₃. 4. Acidic Conditions: Isocyanide product hydrolyzed during workup. | 1. Improve cooling and add POCl₃ much more slowly, ensuring the temperature never exceeds 0°C.[5][10] 2. Flame-dry glassware. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[14] 3. Ensure the reaction has turned brown and allow for the full 30-minute stir time after addition.[5] 4. Ensure the workup solution remains basic. The use of a buffered or basic aqueous solution for quenching can sometimes be beneficial.[6][13] |
| Product is an oil or fails to crystallize | 1. Significant Impurities: High levels of unreacted starting material or side products are present. 2. Residual Solvent: Incomplete removal of solvents like DME. | 1. Purify the crude material using column chromatography on neutral alumina.[5][10] 2. Ensure the product is thoroughly dried under high vacuum. Adding a non-polar solvent like petroleum ether can help precipitate the product.[5] |
| Final product is contaminated with starting material | 1. Incomplete Reaction: The most common cause. 2. Insufficient Base: Not enough triethylamine to neutralize all the generated acid. | 1. As noted in the Organic Syntheses procedure, the development of a brown color is a key indicator of sufficient POCl₃ addition. If the mixture stays white, more POCl₃ may be needed.[5] 2. Use at least 5 equivalents of triethylamine relative to the formamide to ensure the reaction medium remains basic. |
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low TosMIC yield.
Understanding the Mechanism
The dehydration proceeds via a mechanism analogous to the Vilsmeier-Haack reaction.
-
Activation: The formamide oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is facilitated by the base (triethylamine).
-
Intermediate Formation: A highly reactive chloro-iminium type intermediate is formed.
-
Elimination: Triethylamine acts as a base to abstract the acidic N-H proton, followed by elimination to form the isocyanide triple bond and release phosphate byproducts.
Diagram 3: Reaction Mechanism
Caption: Simplified mechanism of formamide dehydration.
References
- BenchChem. (n.d.). Tosylmethyl isocyanide | 36635-61-7.
- Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis.
- Patil, P., Jamale, D., Ghorpade, R., & Toche, R. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.
-
Wikipedia. (2023). TosMIC. Retrieved from [Link]
-
Wintner, J. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents? ResearchGate. Retrieved from [Link]
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multi-Component Reactions, 1-12.
- Waibel, M., et al. (2020).
- Hu, B. (2024).
- Google Patents. (n.d.). CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide.
- Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Banfi, L., et al. (2022). A sustainable, safe and scalable synthesis of isocyanides in water. Green Chemistry, 24(18), 7022-7028.
- Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6984-6990.
- Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). PHASE-TRANSFER HYDROLYSIS AND PREPARATION OF ISOCYANIDES: tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96.
- The Organic Chemistry Tutor. (2017, December 27). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism [Video]. YouTube.
- Samali, A., et al. (2020). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions.
- Patil, P., Jamale, D., Ghorpade, R., & Toche, R. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC.
- Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198.
- Angene Chemical. (n.d.). The Role of TosMIC in Modern Organic Synthesis: A Manufacturer's Perspective.
-
ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
- Lamberth, C. (1997). p‐Tolysulfonylmethyl Isocyanide (TosMIC) – a versatile formaldehyde equivalent with reversed polarity. SciSpace.
Sources
- 1. benchchem.com [benchchem.com]
- 2. TosMIC - Wikipedia [en.wikipedia.org]
- 3. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. iris.uniupo.it [iris.uniupo.it]
- 13. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Troubleshooting [chem.rochester.edu]
Side reactions to avoid during the formation of N-(p-Tolylsulfonylmethyl)formamide
Technical Support Center: N-(p-Tolylsulfonylmethyl)formamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this crucial intermediate, the direct precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC). We provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate side reactions and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The standard synthesis involves the condensation of a p-toluenesulfinate salt, formaldehyde, and formamide, typically under acidic conditions.[1][2]
Q1: My yield of this compound is critically low (<40%). What are the primary causes and how can I fix this?
Low yield is the most frequently reported issue with this synthesis.[1][2] The cause is often multifactorial, stemming from reaction equilibrium, water content, and reactant stability.
Probable Cause 1: Excessive Water Content The Mannich-type condensation leading to the formamide product is highly sensitive to the amount of water in the reaction medium. A well-documented cause for low yields is the use of excessive water, which can hinder the reaction's progress.[2] The original Organic Syntheses procedure, which uses a significant amount of water, reports yields of only 42-47%.[1]
-
Mechanism of Interference: Excess water can unfavorably shift reaction equilibria and promote undesired side reactions of formaldehyde.
-
Solution: Actively control and minimize the water content. A patented process modification suggests that yields can be substantially improved when the total water content does not exceed 40% (w/w) of the reaction mixture.[2]
-
Actionable Step: Instead of aqueous formaldehyde, use paraformaldehyde, a solid polymer of formaldehyde that depolymerizes in situ. This avoids introducing a large volume of water.
-
Actionable Step: Ensure your formamide and formic acid are as anhydrous as possible.
-
Probable Cause 2: Suboptimal Reagent Stoichiometry or Quality The ratio and purity of your reactants are critical.
-
Formaldehyde: Using a commercial aqueous solution (formalin) can be problematic not only due to water content but also because these solutions often contain methanol as a stabilizer, which can interfere. The exact concentration of formaldehyde in formalin can also vary.
-
Sodium p-Toluenesulfinate: This salt can be hygroscopic. Using a wet or impure starting material will reduce the effective concentration of your nucleophile and introduce excess water.
-
Solution:
-
Actionable Step: Dry the sodium p-toluenesulfinate in a vacuum oven before use.
-
Actionable Step: Use high-purity paraformaldehyde and formamide. When calculating stoichiometry for paraformaldehyde, treat it as a pure source of CH₂O.
-
Probable Cause 3: Inefficient Isolation/Workup The product has some solubility in the aqueous acidic workup mixture. Premature or inefficient cooling can leave a significant amount of product in the filtrate.
-
Solution:
-
Actionable Step: After the reaction is complete, ensure the mixture is cooled thoroughly in an ice-salt bath and then allowed to stand at a lower temperature (e.g., in a freezer at -20°C overnight) to maximize precipitation, as described in established procedures.[1]
-
Actionable Step: If yields remain low, the acidic filtrate can be extracted multiple times with a suitable organic solvent (e.g., methylene chloride) to recover dissolved product.[2]
-
Q2: The reaction mixture turned dark brown and produced a significant amount of tar. What happened?
This is typically a result of uncontrolled polymerization or decomposition reactions.
Probable Cause: Uncontrolled Formaldehyde Polymerization Under the heated, acidic conditions of the reaction (e.g., 90-95°C), formaldehyde is highly prone to self-polymerization and other decomposition pathways, leading to insoluble, tar-like materials.[1]
-
Mechanism of Interference: This process consumes the formaldehyde reactant, reducing yield and making purification extremely difficult.
-
Solution:
-
Actionable Step: Ensure efficient stirring throughout the reaction to maintain homogeneity and prevent localized overheating.
-
Actionable Step: Do not exceed the recommended reaction temperature (90–95°C). Use a temperature-controlled oil bath for stable heating.
-
Actionable Step: Consider a modified procedure where reactants are mixed at a lower temperature before heating to the target temperature. A patented method involves a two-step process where paraformaldehyde and formamide are first reacted in the presence of a base, followed by reaction with the sulfinate under acidic conditions, which may offer better control.[3]
-
Q3: My isolated product is an off-white, gummy solid that is difficult to handle and purify. Why?
A clean reaction should yield a white crystalline solid upon cooling.[1] A gummy or oily product indicates the presence of impurities.
Probable Cause: Presence of Unreacted Starting Materials or Side Products The sticky nature is likely due to residual formamide (which is a liquid and a great solvent) or the formation of low-molecular-weight polymers and other side products.
-
Solution:
-
Actionable Step: Improve the workup procedure. After filtration, wash the crude product thoroughly with several portions of ice-cold water to remove residual formamide and formic acid.[1] Stirring the solid as a slurry in fresh ice water is more effective than simply washing on the filter.
-
Actionable Step: Ensure the reaction goes to completion. Monitor the reaction by TLC (if a suitable system can be developed) or run a time-course study to ensure you are not stopping the reaction prematurely.
-
Actionable Step: Dry the product thoroughly under vacuum over a strong desiccant like phosphorus pentoxide (P₄O₁₀) to remove final traces of water and volatile impurities.[1]
-
Visualizing the Process: Reaction and Troubleshooting Flow
The following diagrams illustrate the key chemical pathways and a logical flow for addressing common issues.
Caption: Desired reaction pathway versus common side reactions.
Sources
Technical Support Center: N-(p-Tolylsulfonylmethyl)formamide (TosMIC Precursor)
Welcome to the technical support center for N-(p-Tolylsulfonylmethyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this crucial synthetic intermediate. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve high purity and optimal yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a low and broad melting point (e.g., 103-107°C). What does this indicate and how can I fix it?
A low and broad melting point is a classic indicator of impurities. The reported melting point for pure this compound is sharp, typically around 109–111°C.[1][2] The primary culprits are often residual starting materials from the Mannich condensation, such as sodium p-toluenesulfinate, or side products formed during the reaction.
The most effective method to address this is recrystallization . This technique leverages differences in solubility between your target compound and the impurities at varying temperatures. A successful recrystallization can significantly sharpen the melting point and improve the visual quality of your material.[3]
Q2: After synthesis, my product is a sticky oil or fails to crystallize completely from the reaction mixture. What went wrong?
This is a common issue often caused by excess water or residual formamide, which can act as a solvent and inhibit crystallization. The synthesis of this compound is sensitive to the amount of water present; controlling this variable is key to achieving high yield and a crystalline product.[2]
Troubleshooting Steps:
-
Initial Workup: Ensure the crude product is thoroughly washed with several portions of ice-cold water after initial precipitation. This step is critical for removing water-soluble impurities like formic acid and excess formamide.[2][4]
-
Trituration: If the product remains oily, try triturating it with a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a mixture of dichloromethane and hexane). This can often induce crystallization.
-
Drying: The product is known to be hygroscopic.[1] Ensure the material is dried thoroughly under vacuum, possibly over a strong desiccant like phosphorus pentoxide, to remove residual moisture that can depress the melting point and affect downstream reactions.[4]
Q3: My isolated product is off-white or has a distinct yellow/brown color. How can I decolorize it?
Discoloration typically arises from minor impurities or degradation byproducts, which can form if the reaction is heated for too long or at too high a temperature.[3]
For minor discoloration, a single recrystallization is often sufficient. For more persistent color, you can incorporate a decolorizing agent into the recrystallization protocol:
-
Activated Carbon: During the recrystallization process, after your compound has fully dissolved in the hot solvent, you can add a small amount of activated carbon (charcoal) to the solution. The colored impurities adsorb onto the surface of the carbon.
-
Procedure: Add the carbon, swirl the flask, and perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Caution: Use activated carbon sparingly. While effective, it can also adsorb some of your desired product, leading to a decrease in yield.[4]
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying your crude this compound based on its initial state.
Caption: Purification decision tree for crude this compound.
Troubleshooting Guides & Detailed Protocols
Guide 1: Standard Recrystallization for Purity Enhancement
This is the most common and effective method for purifying the crude product to analytical grade. The key is selecting a solvent that dissolves the compound well when hot but poorly when cold.[5]
Solvent Selection Data:
| Solvent System | Suitability | Notes | Reference |
| 95% Ethanol | Recommended | Good solubility differential. Often yields well-formed crystals. | [3] |
| Benzene | Effective | Good for raising melting point, but use requires caution due to toxicity. | [3] |
| Methanol | Potentially Effective | Used for the related isocyanide; worth testing for the formamide. | [4] |
| Acetone/Water | Potentially Effective | Can be used to recover product from mother liquor. | [2] |
Step-by-Step Protocol (using 95% Ethanol):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Add the solvent in small portions, swirling and heating between additions.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip of activated carbon. Swirl for 1-2 minutes.
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities (and activated carbon, if used), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 60-70°C) to a constant weight.[2] The final product should be a white, crystalline solid with a melting point of 109-111°C.
Guide 2: Column Chromatography for High-Purity Isolation
While less common for bulk purification, column chromatography is useful for obtaining a highly pure sample, especially when recrystallization fails or when isolating product from complex mixtures (e.g., recovering material from mother liquor).[2]
Step-by-Step Protocol (Flash Chromatography):
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the chosen eluent system.
-
Sample Loading: Dissolve a small amount of the crude material in a minimal volume of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 50:50 Hexane:Ethyl Acetate) to elute the product.
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Standard workflow for purification by recrystallization.
References
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]
-
Wintner, J. (2016). Response to "Can anybody tell me the best way to synthesise substituted tosmic reagents?". ResearchGate. [Link]
- Leusen, A. M. van, & Schut, J. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds. U.S.
- Zhong, W. et al. (2022). Preparation method of p-toluenesulfonylmethyl formamide.
-
Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASAYAN Journal of Chemistry, 12(4), 1919-1926. [Link]
-
Sisko, J., et al. (2006). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 83, 151. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Isonitrile Chemistry, 1-13. [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]
- Gist-Brocades N.V. (1991). Process for production of n-/sulphonil-methil/-formamids.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in the Van Leusen Reaction with TosMIC
Introduction
The Van Leusen imidazole synthesis is a cornerstone reaction for constructing the imidazole ring, a privileged scaffold in medicinal chemistry.[1][2][3] The reaction typically utilizes tosylmethyl isocyanide (TosMIC) to react with an aldimine, formed in situ from an aldehyde and a primary amine, to generate the desired imidazole product.[4][5] While broadly applicable, the reaction is sensitive to several parameters, and achieving high yields can often be a challenge for researchers.
This technical support guide, presented in a direct question-and-answer format, addresses the most common issues leading to low yields in the Van Leusen reaction. The solutions provided are based on mechanistic principles and extensive practical experience, designed to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.
Troubleshooting Guides & FAQs
Section 1: Issues with Core Reagents and Conditions
Question 1: My reaction has failed or is showing very low conversion to the desired imidazole. What are the first things I should check?
When a reaction fails, a systematic review of the foundational components is the most efficient path to a solution. Low conversion often stems from issues with reagent quality, stoichiometry, or the reaction environment.
Initial Diagnostic Workflow:
Caption: A stepwise diagnostic workflow for troubleshooting low yields.
Detailed Checklist:
-
TosMIC Quality: TosMIC is a stable solid but can degrade upon exposure to moisture.[6][7]
-
Aldehyde and Amine Purity: The starting materials for the in situ imine formation must be pure. Aldehydes can oxidize to carboxylic acids, and both components may contain non-volatile impurities that can hinder the reaction.
-
Action: Purify liquid aldehydes by distillation and solid aldehydes or amines by recrystallization if their purity is questionable.
-
-
Solvent Quality: The presence of water can interfere with the reaction by reacting with the base and intermediates.
-
Action: Use anhydrous solvents. While the reaction can tolerate the water produced during in situ imine formation, starting with dry solvents is good practice.[5] Methanol is common, but for sensitive substrates, consider freshly dried THF or DMF.
-
-
Base Potency and Stoichiometry: The reaction requires a sufficiently strong base to deprotonate TosMIC. Potassium carbonate (K2CO3) is standard.
-
Action: Use anhydrous K2CO3. It can be dried by heating in an oven (>150 °C) for several hours and cooling in a desiccator. Ensure at least two equivalents of base are used relative to the limiting reagent.
-
Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
The primary competing reaction in the Van Leusen imidazole synthesis is the formation of an oxazole. This occurs when TosMIC reacts with the aldehyde before the amine, a pathway that is particularly favored in the absence of the amine.[4][5]
Mechanistic Insight:
The desired pathway involves the formation of an aldimine, which then undergoes a [3+2] cycloaddition with the deprotonated TosMIC.[2] If the imine formation is slow or incomplete, the TosMIC anion can directly attack the aldehyde, leading to an oxazole intermediate via the Van Leusen oxazole synthesis.[10]
Caption: Competing reaction pathways leading to imidazole vs. oxazole.
Troubleshooting Strategies:
-
Pre-form the Imine: The most effective way to prevent oxazole formation is to ensure the imine is formed before the addition of TosMIC.
-
Protocol: Stir the aldehyde and amine together in the reaction solvent (e.g., methanol or DMF) for 30-60 minutes at room temperature before adding the base and TosMIC.[5] For less reactive pairs, gentle heating or the use of a dehydrating agent like anhydrous MgSO4 can be employed.
-
-
Optimize Reaction Temperature: The rate of imine formation versus oxazole formation can be temperature-dependent.
-
Action: Run the initial imine formation step at a slightly elevated temperature (e.g., 40 °C) to ensure complete conversion before proceeding with the TosMIC addition at the standard reaction temperature.
-
Section 2: Substrate-Specific Challenges
Question 3: My reaction with a sterically hindered aldehyde or amine is very slow and gives a poor yield. How can I drive it to completion?
Steric bulk on either the aldehyde or the amine can significantly impede the rate of imine formation and the subsequent cycloaddition with TosMIC. More forcing conditions are typically required.
Strategies for Hindered Substrates:
-
Higher Reaction Temperature: Increasing the thermal energy of the system is often sufficient to overcome the higher activation barriers associated with sterically demanding substrates.
-
Action: Switch to a higher-boiling solvent such as DMF or DME and increase the reaction temperature to 80-100 °C.
-
-
Use of a Stronger Base: A more potent base can increase the concentration of the reactive TosMIC anion, accelerating the cycloaddition step.
-
Action: Consider replacing K2CO3 with a stronger base like potassium tert-butoxide (KOtBu) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an anhydrous aprotic solvent like THF.
-
Comparative Table of Conditions for Hindered Substrates:
| Parameter | Standard Protocol | High-Temperature Protocol | Strong Base Protocol |
| Solvent | Methanol | DMF | Anhydrous THF |
| Base | K2CO3 | K2CO3 | KOtBu |
| Temperature | Room Temp to 65°C | 80 - 100°C | 0°C to Room Temp |
| Key Advantage | Mild Conditions | Overcomes Steric Hindrance | Increases Rate of Cycloaddition |
Question 4: I am using an electron-deficient aldehyde, and the reaction is not working well. What adjustments should I make?
Electron-deficient aldehydes (e.g., those with nitro- or cyano- groups on an aromatic ring) are less electrophilic, which can slow down the initial nucleophilic attack by the amine during imine formation and the subsequent attack by the TosMIC anion.
Troubleshooting Strategies:
-
Catalyze Imine Formation: The use of a mild acid catalyst can accelerate the condensation of the amine and the electron-poor aldehyde.
-
Protocol: Add a catalytic amount (1-5 mol%) of a mild acid like acetic acid or p-toluenesulfonic acid (pTSA) during the initial imine formation step. After the imine is formed (monitor by TLC or LC-MS), add the base and TosMIC. Crucially, ensure the acid is fully neutralized by the base before adding TosMIC.
-
-
Increase Reagent Concentration: Le Chatelier's principle can be applied to drive the equilibrium towards the imine.
-
Action: Run the reaction at a higher concentration. This increases the frequency of molecular collisions and can help favor the bimolecular reaction steps.
-
Experimental Protocol: Acid-Catalyzed Imine Formation
-
To a round-bottom flask, add the electron-deficient aldehyde (1.0 equiv), the amine (1.1 equiv), and the reaction solvent (e.g., Toluene).
-
Add a catalytic amount of pTSA (0.02 equiv).
-
Equip the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected, indicating complete imine formation.
-
Cool the reaction mixture to room temperature.
-
Dilute with the appropriate solvent for the Van Leusen reaction (e.g., Methanol or THF).
-
Add the base (e.g., K2CO3, >2.0 equiv to neutralize the pTSA and drive the reaction) followed by TosMIC (1.1 equiv).
-
Proceed with the standard Van Leusen reaction and workup.
References
-
Van Leusen Reaction. NROChemistry. Retrieved January 6, 2026, from [Link]
-
Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Cole-Parmer. Retrieved January 6, 2026, from [Link]
-
Van Leusen reaction. Wikipedia. Retrieved January 6, 2026, from [Link]
-
Van Leusen reaction | 28 Publications | 135 Citations. Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central (PMC). Retrieved January 6, 2026, from [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Van Leusen Reaction. SynArchive. Retrieved January 6, 2026, from [Link]
-
An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed. Retrieved January 6, 2026, from [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. Retrieved January 6, 2026, from [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Macmillan. Retrieved January 6, 2026, from [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Retrieved January 6, 2026, from [Link]
-
Employing TosMIC as a C1N1 "Two-Atom Synthon" in Imidazole Synthesis by Neighboring Group Assistance Strategy. PubMed. Retrieved January 6, 2026, from [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. OUCI. Retrieved January 6, 2026, from [Link]
Sources
- 1. Van Leusen reaction | 28 Publications | 135 Citations | Top Authors | Related Topics [scispace.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [ouci.dntb.gov.ua]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. p-トルエンスルホニルメチルイソシアニド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Technical Support Center: Managing Exotherms with Phosphorus Oxychloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with phosphorus oxychloride (POCl₃). As a highly reactive and versatile reagent, POCl₃ is indispensable for numerous synthetic transformations, including chlorinations, dehydrations, and Vilsmeier-Haack reactions.[1][2] However, its high reactivity is intrinsically linked to significant exothermic potential, which, if not properly managed, can lead to dangerous thermal runaway events.[3]
This document provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format to help you safely and effectively manage the thermal profile of your reactions, from initial reagent addition to the final quench.
Frequently Asked Questions (FAQs): Core Principles of Exotherm Management
Q1: What is the primary cause of the strong exotherm observed during the addition of POCl₃?
A1: The strong exotherm originates from the high reactivity of the phosphorus(V) center in POCl₃. It is a powerful electrophile, and its reactions with nucleophiles such as alcohols, amines, or dimethylformamide (DMF) are thermodynamically very favorable.[4] For instance, the reaction with DMF to form the Vilsmeier reagent is notably exothermic.[5] Similarly, its reaction with water is extremely violent and exothermic, producing phosphoric acid and hydrogen chloride gas.[4][6] This inherent reactivity means that heat is generated rapidly upon mixing with the substrate.
Q2: I've heard that adding POCl₃ too slowly to a cold reaction can be dangerous. Why is that?
A2: This is a critical and often counterintuitive safety point. While cooling is essential, adding POCl₃ very slowly to a reaction mixture at very low temperatures (e.g., below 0°C) can lead to a dangerous situation known as "reagent accumulation."[7] At these low temperatures, the reaction rate can be sluggish.[6] If you add the POCl₃ faster than it is consumed, it builds up in the flask. As the reaction eventually initiates or the mixture warms slightly (perhaps during a temporary lapse in cooling), the accumulated reagent can begin to react all at once, leading to a sudden and uncontrollable exotherm—a classic thermal runaway scenario.[7] The key is to ensure that each drop of POCl₃ reacts as it is added.
Q3: What is a "reverse quench" and why is it universally recommended for POCl₃?
A3: A "reverse quench" is the procedure of adding the reaction mixture containing residual POCl₃ to the quenching agent (e.g., ice-water, or a basic solution).[8] This is the recommended safety practice because it ensures that the highly reactive POCl₃ is always the limiting reagent in the quenching vessel. This allows for much better control over the rate of heat generation. The opposite, adding water or another quencher to the reaction flask, can create a localized "hot spot" and a violent, spattering reaction that can breach containment.[6]
Q4: Can the choice of solvent influence the exotherm?
A4: Absolutely. Using an appropriate anhydrous solvent with a good heat capacity can help to moderate the temperature increase by absorbing the heat generated during the reaction. Common solvents for POCl₃ reactions include dichloromethane (DCM), toluene, or acetonitrile.[6][7] In some cases, such as the Vilsmeier-Haack reaction, an excess of a liquid reactant like DMF can also serve as the solvent.[9] It is crucial to ensure the solvent is inert to POCl₃ and other reactants under the reaction conditions.
Troubleshooting Guide: Real-Time Exotherm Control
This section addresses specific issues you might encounter during your experiment.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike During POCl₃ Addition | 1. Addition rate is too fast: The rate of heat generation exceeds the cooling system's capacity. 2. Inadequate cooling: The ice bath is depleted, or the cooling circulation is insufficient for the scale of the reaction. 3. High substrate reactivity: The nucleophile (e.g., alcohol, amine) is exceptionally reactive. | 1. Immediately stop the addition. [6] 2. Ensure the cooling bath is robust. Add more ice/dry ice as needed. For larger scales, consider a cryostat for precise temperature control. 3. Dilute the POCl₃: Add the POCl₃ as a solution in an inert, anhydrous solvent (e.g., DCM, toluene) to better moderate the reaction rate. 4. Reduce the addition rate. Use a syringe pump for a slow, controlled, and consistent addition. |
| No Initial Exotherm, Followed by a Sudden, Violent Reaction | 1. Reagent Accumulation: The reaction temperature is too low, preventing the immediate reaction of the added POCl₃.[7] 2. Poor Mixing: Inadequate stirring allows a layer of dense POCl₃ (1.645 g/mL) to settle at the bottom of the flask without reacting.[7] | 1. Ensure vigorous stirring. Use an overhead mechanical stirrer for larger volumes or viscous mixtures. 2. Maintain a temperature that allows for controlled reaction. For many reactions, maintaining the temperature between 0-10°C is a good starting point, as it balances reaction rate with effective cooling.[5] 3. Stop addition and observe. If no exotherm is noted after adding a small initial portion, stop and allow the mixture to stir for a few minutes to see if the reaction initiates before proceeding. |
| Delayed and Uncontrolled Exotherm During Workup/Quench | 1. Quenching at low temperatures (e.g., 0-5°C): POCl₃ hydrolysis is sluggish at low temperatures, leading to accumulation.[7][8] 2. Incomplete hydrolysis: Formation of metastable intermediates (e.g., phosphorodichloridic acid) can lead to a delayed heat release.[8] | 1. Always perform a "reverse quench." [8] 2. Quench into a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate to neutralize the forming acids (HCl, H₃PO₄). Maintain the quench pot temperature below 20°C.[8] 3. Consider a warm quench. For some procedures, a controlled quench into a warm (35-40°C) aqueous sodium acetate solution can ensure immediate and complete hydrolysis, preventing the buildup of unstable intermediates.[8] |
Experimental Protocol: Vilsmeier-Haack Formylation of Dimethylaniline
This protocol provides a step-by-step methodology for a common reaction involving POCl₃, highlighting critical exotherm management points. The Vilsmeier-Haack reaction allows for the formylation of electron-rich arenes.[10]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Saturated aqueous sodium acetate solution
-
Round-bottom flask, dropping funnel, mechanical stirrer, thermometer, and calcium chloride drying tube
Procedure:
-
Vilsmeier Reagent Formation (Exothermic Step 1):
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel fitted with a calcium chloride tube.
-
Charge the flask with anhydrous DMF (3.6 moles).
-
Cool the flask in a robust ice-salt bath to 0-5°C.
-
CRITICAL STEP: Add POCl₃ (1.0 mole) dropwise via the dropping funnel to the vigorously stirred DMF.[5] The formation of the Vilsmeier reagent is exothermic. Maintain the internal temperature below 10°C throughout the addition by controlling the addition rate. A syringe pump is highly recommended for precise control.
-
-
Aromatic Substitution (Exothermic Step 2):
-
Once the POCl₃ addition is complete and the initial exotherm has subsided, begin the dropwise addition of N,N-dimethylaniline (1.0 mole) while maintaining the internal temperature at 0-10°C with cooling.
-
After the addition is complete, allow the mixture to stir at 0-10°C for 30 minutes.
-
-
Reaction Completion:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture on a steam bath or in a heating mantle to 60-70°C and maintain for 2-3 hours. Monitor the reaction by TLC.
-
-
Workup and Quenching (Exothermic Step 3):
-
Prepare a separate large beaker or flask with a vigorous mechanical stirrer, containing a large volume of crushed ice.
-
CRITICAL STEP (Reverse Quench): Once the reaction is complete, cool the reaction mixture. Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring.[8]
-
Neutralize the acidic aqueous solution to pH 6-8 by the slow addition of a saturated aqueous sodium acetate solution.[5] This neutralization is also exothermic; monitor the temperature and add more ice if necessary to keep it below 25°C.
-
The product, p-Dimethylaminobenzaldehyde, will precipitate. Stir the mixture in the ice bath for an additional hour to ensure complete precipitation.
-
Isolate the product by filtration, wash thoroughly with cold water, and air-dry.
-
Visualizing the Workflow
Troubleshooting Exotherm Events
The following diagram outlines the decision-making process when faced with a thermal runaway during POCl₃ addition.
Caption: Decision-making flowchart for managing a thermal event.
Vilsmeier-Haack Protocol Workflow
This diagram illustrates the key stages of the Vilsmeier-Haack protocol with an emphasis on temperature control points.
Caption: Key stages and thermal control points in the Vilsmeier-Haack reaction.
References
-
Shipman, M. (2009). My friend phosphorus oxychloride. Chemical Space (WordPress.com blog). Available from: [Link]
-
Kitamura, H., & Fuse, S. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. Available from: [Link]
-
Fuse, S., & Kitamura, H. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. PubMed, 37222183. Available from: [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]
-
Chen, H., Xu, X., Liu, L. L., Tang, G., & Zhao, Y. (2021). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Royal Society of Chemistry. Available from: [Link]
-
Campaigne, E., & Archer, W. L. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. Available from: [Link]
-
The Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride - Common Organic Chemistry Reagents. Available from: [Link]
-
LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. Available from: [Link]
-
Wang, Y., et al. (2018). Green Synthesis of Triaryl Phosphates with POCl3 in Water. ResearchGate. Available from: [Link]
- Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]
-
Sciencemadness Wiki. (2024). Phosphoryl chloride. Available from: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available from: [Link]
-
ChemBK. (2024). Phosphorus oxychloride. Available from: [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. In Green Chemistry. Available from: [Link]
-
SCIREA. (2016). Effect of POCl3 bubbler temperature on solar cells emitter characteristics. Available from: [Link]
-
ResearchGate. (2006). Electron Attachment to POCl3: Measurement and Theoretical Analysis of Rate Constants and Branching Ratios as a Function of Gas Pressure and Temperature, Electron Temperature, and Electron Energy. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available from: [Link]
-
The Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available from: [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available from: [Link]
- Google Patents. (2009). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
-
NIH. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC. Available from: [Link]
- Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
- Google Patents. (n.d.). CN101490070A - Generation of phosphorus oxychloride as by-product from phosphorus pentachloride and dmf and its use for chlorination reaction by converting into vilsmeier-haack reagent.
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available from: [Link]
-
Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Available from: [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Available from: [Link]
-
Pearson+. (n.d.). Some alcohols undergo rearrangement or other unwanted side reacti.... Study Prep. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Solvent-Free Microwave Synthesis of Trialkylphosphates. Available from: [Link]
Sources
- 1. Phosphorus Oxychloride [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. jk-sci.com [jk-sci.com]
Impact of water content on N-(sulfonylmethyl)formamide synthesis yield
Welcome to the dedicated technical support resource for the synthesis of N-(sulfonylmethyl)formamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions, with a particular focus on the critical impact of water content on reaction yield. Our goal is to provide you with the expertise and practical guidance necessary to optimize your synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section is structured to help you identify and resolve specific problems you may encounter during the synthesis of N-(sulfonylmethyl)formamides, particularly when using the Mannich-type condensation of a sulfinic acid, formaldehyde, and formamide.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
Low yield is the most common issue reported and is very often linked to the water content in the reaction mixture.
Immediate Diagnostic Questions:
-
Did you use anhydrous reagents and solvents?
-
Was the reaction vessel thoroughly dried before use?
-
What was the source and stated purity of your formamide, formaldehyde (or paraformaldehyde), and sulfinic acid salt?
Underlying Cause & Solution:
The Mannich condensation leading to N-(sulfonylmethyl)formamides is highly sensitive to the amount of water present. While historical protocols sometimes use significant amounts of water, it has been demonstrated that controlling the water content to minimal levels dramatically increases the yield.[1] In fact, reducing the water content to less than 15% (w/w), and ideally below 5% (w/w), can increase yields from mediocre to over 90%.[1]
Troubleshooting Steps:
-
Reagent & Solvent Dehydration:
-
Formamide: Use a freshly opened bottle of high-purity, anhydrous formamide. If in doubt, it can be dried over molecular sieves (4Å) and distilled under reduced pressure.
-
Formaldehyde Source: Use paraformaldehyde that has been stored in a desiccator. Paraformaldehyde can absorb atmospheric moisture.
-
Sulfinic Acid Salt: Ensure your sulfinic acid salt (e.g., sodium p-tolylsulfinate) is dry. It can be dried in a vacuum oven at a temperature below its decomposition point.[1]
-
Other Acids: If using formic acid as a catalyst, use a high-purity grade (e.g., 99%).[1]
-
-
Glassware Preparation:
-
All glassware should be oven-dried at >100°C for several hours and allowed to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
-
Reaction Setup:
-
Assemble your reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
-
Quantify Water Content (Advanced):
Q2: I'm observing the formation of significant side products. What could they be and how do I prevent them?
The presence of excess water can lead to the hydrolysis of formamide, a key reactant.
Underlying Cause & Solution:
Formamide can hydrolyze, especially under acidic or basic conditions and elevated temperatures, to formic acid and ammonia.[5] This decomposition not only consumes a primary reactant, reducing the potential yield of your desired product, but the byproducts can also potentially engage in other unwanted side reactions.
Preventative Measures:
-
Strict Water Control: The most effective preventative measure is to maintain anhydrous or near-anhydrous conditions as detailed in Q1. By limiting the primary reactant for hydrolysis (water), you suppress this side reaction.
-
Temperature Control: While the reaction often requires heating (e.g., to 90°C), avoid unnecessarily high temperatures or prolonged reaction times, which can accelerate hydrolysis.[1]
-
Order of Addition: Add the reagents as specified in a validated protocol. Typically, the sulfinate, paraformaldehyde, and formamide are mixed before the addition of the acid catalyst.[1]
Frequently Asked Questions (FAQs)
Q1: Why is water content so critical in this specific synthesis?
The synthesis of N-(sulfonylmethyl)formamide is a condensation reaction. In such reactions, water is often a byproduct. According to Le Châtelier's principle, the presence of a product (in this case, water) in the starting reaction mixture can shift the equilibrium back towards the reactants, thereby decreasing the overall yield of the desired product. While the detailed mechanism can be complex, empirically, minimizing water has been shown to be the key to achieving high yields.[1]
Q2: The original Organic Syntheses procedure mentions using water. Why is that now discouraged for achieving high yields?
The procedure published in Organic Syntheses is a valid method; however, it is not optimized for maximum yield.[1] Subsequent process development and patents have demonstrated that while the reaction can proceed in the presence of water, the yields are substantially improved by minimizing it.[1][6][7][8] For large-scale or high-efficiency synthesis, controlling the water content is a critical parameter.[1]
Q3: How can I confirm the identity and purity of my final N-(sulfonylmethyl)formamide product?
Standard analytical techniques should be employed:
-
Melting Point: The product is typically a crystalline solid. A sharp melting point close to the literature value is a good indicator of purity. For example, N-(tosylmethyl)formamide has a reported melting point of 109-111°C.[1]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H, C=O (amide), and S=O (sulfonyl) functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Summary: Impact of Water on Yield
The following table summarizes experimental data adapted from process optimization studies, illustrating the stark difference in yield based on water content.
| Approximate Water Content (% w/w) | Reported Yield of N-(tosylmethyl)formamide (%) | Reference |
| ~7% | 70.8% | [1][7] |
| Substantially free of water (<5%) | 90.1% | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis under Anhydrous Conditions
This protocol is based on optimized conditions designed to minimize water content.
Reagents:
-
Sodium p-tolylsulfinate (97% dry, 40 mmol)
-
Paraformaldehyde (160 mmol)
-
Formamide (anhydrous, 300 mmol)
-
Formic Acid (99%, 200 mmol)
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under a nitrogen atmosphere), add sodium p-tolylsulfinate (7.34 g), paraformaldehyde (4.80 g), and anhydrous formamide (12 mL).
-
With stirring, add 99% formic acid (7.6 mL).
-
Heat the mixture to 90°C.
-
Stir vigorously at 90°C for 2 hours. The mixture should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of deionized water to the cooled mixture to induce crystallization.
-
Stir the resulting suspension for 30 minutes.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected solid with deionized water (e.g., 3 x 20 mL).
-
Dry the product in a vacuum oven to a constant weight.
Protocol 2: Measuring Water Content with Karl Fischer Titration
This is a general workflow for ensuring your key reagents meet the low-water requirement.
-
Instrument Preparation: Set up the Karl Fischer titrator (volumetric or coulometric) according to the manufacturer's instructions. Ensure the titration cell is conditioned and the solvent is dry (low drift).
-
Solvent Selection: Choose an appropriate anhydrous solvent (e.g., methanol, specialized KF solvent) that can dissolve your sample (e.g., formamide).
-
Sample Preparation: In a dry, inert atmosphere (like a glove box) to prevent contamination from ambient moisture, accurately weigh and prepare a solution of your reagent (e.g., formamide) in the chosen anhydrous solvent.[3]
-
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until all water has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant used. Express the result as a weight/weight percentage.
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines the logical steps to diagnose and solve low-yield issues, with a primary focus on water as the root cause.
Caption: Troubleshooting workflow for low yield in N-(sulfonylmethyl)formamide synthesis.
References
- Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
A Method for Detecting Water in Organic Solvents. National Institutes of Health (NIH). [Link]
-
Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. [Link]
- Process for preparing N- (sulfonylmethyl) formamide.
-
A test method for determining water in organic solvents. ResearchGate. [Link]
- Process for production of n-/sulphonil-methil/-formamids.
- Method for measuring moisture content in organic amine.
-
Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Organic Chemistry Portal. [Link]
-
The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. PubMed. [Link]
-
Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. PubMed. [Link]
- METHOD FOR PREPARING N - (SULFONYL-METHYL) FORMAMIDES.
- Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared there
Sources
- 1. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 2. CN113092663A - Method for measuring moisture content in organic amine - Google Patents [patents.google.com]
- 3. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1009924B - Process for preparing N- (sulfonylmethyl) formamide - Google Patents [patents.google.com]
- 7. HU200323B - Process for production of n-/sulphonil-methil/-formamids - Google Patents [patents.google.com]
- 8. PT84685B - METHOD FOR PREPARING N - (SULFONYL-METHYL) FORMAMIDES - Google Patents [patents.google.com]
Preventing the formation of byproducts in N-(p-Tolylsulfonylmethyl)formamide synthesis
Technical Support Center: N-(p-Tolylsulfonylmethyl)formamide Synthesis
Introduction
This compound is a critical intermediate in organic synthesis, most notably as the immediate precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC), a versatile C-N=C building block.[1][2] The synthesis of this compound, typically achieved through a Mannich-type condensation, is deceptively simple. However, researchers frequently encounter issues with low yields and product impurity, which can critically impact the success of subsequent reactions. The classic procedure often results in yields as low as 42-47%.[1][3]
This guide provides in-depth troubleshooting advice and optimized protocols to help you consistently achieve high yields and purity. We will explore the mechanistic origins of common byproducts and process failures, offering field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My final product has a low and broad melting point (e.g., 103-107°C). What is the likely cause?
A low or broad melting point is a primary indicator of impurity. The reported melting point for pure this compound is 109-111°C.[3] The most common impurity is unreacted sodium p-toluenesulfinate. This occurs due to incomplete conversion during the reaction. The troubleshooting section below provides strategies to drive the reaction to completion.
Q2: The reaction yield is consistently low (<50%), even though I followed the literature protocol. How can I improve it?
Low yields are most often traced back to one critical parameter: the amount of water in the reaction medium.[3] The traditional method uses aqueous formaldehyde and does not strictly control water content, leading to equilibrium limitations and potential side reactions. A patented, anhydrous approach can dramatically increase yields to over 90%.[3] See the "Optimized Anhydrous Protocol" for a detailed procedure.
Q3: After cooling the reaction mixture, very little product crystallizes out. What happened?
This is another symptom of low conversion. If the concentration of the desired product in the solution is too low, it will not effectively precipitate upon cooling. Furthermore, a significant portion of the product may remain in the mother liquor.[3] Before assuming the reaction failed, it is advisable to extract the aqueous filtrate with a solvent like methylene chloride to recover any dissolved product.[3] However, the primary solution is to address the root cause of low conversion, which is typically excess water.
Troubleshooting Guide: The Critical Impact of Water
The core issue plaguing the synthesis of this compound is not the formation of complex byproducts, but rather the incomplete conversion of the starting material, sodium p-toluenesulfinate. The mechanistic culprit is water.
Mechanism of Failure: Hydrolysis and Equilibrium
The Mannich-type reaction involves the condensation of sodium p-toluenesulfinate, formaldehyde, and formamide.
-
Reactants: Sodium p-toluenesulfinate, Formaldehyde, Formamide
-
Acid Catalyst: Formic Acid
-
Product: this compound
This reaction is reversible. The presence of a high concentration of water in the reaction medium, often introduced via aqueous formaldehyde solutions, can shift the equilibrium back towards the starting materials, thereby limiting the maximum achievable yield.[3] A patented improvement on this synthesis found that limiting the amount of water to less than 40% (w/w) is essential for high yields.[3]
Visual Troubleshooting Workflow
This workflow helps diagnose and solve common issues based on observable evidence.
Sources
Technical Support Center: Safe Handling and Disposal of N-(p-Tolylsulfonylmethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and safety information for the handling and disposal of N-(p-Tolylsulfonylmethyl)formamide (CAS No. 36635-56-0). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to work with this compound safely and effectively, ensuring both personal safety and experimental integrity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues encountered when working with this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed and is suspected of causing cancer.[1] It can also cause serious eye damage. Some safety data sheets also indicate it may be toxic if inhaled and is suspected of damaging fertility or the unborn child.[2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[4]
Q2: I've noticed the solid material is a fine powder. Are there specific handling precautions I should take?
A2: Yes, the fine powder nature of this compound necessitates precautions to avoid dust formation.[4] Inhalation of dust should be strictly avoided. It is highly recommended to handle this solid in a chemical fume hood to minimize inhalation risk.[5] Use non-sparking tools to prevent ignition of dust clouds.[4]
Q3: What are the appropriate storage conditions for this compound?
A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6] Some suppliers recommend storing at temperatures below -15°C or between 2-8°C.[7][8] Always refer to the supplier's specific recommendations. It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Q4: What should I do in case of accidental skin or eye contact?
A4: For skin contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[4] It is advisable to consult a doctor.[4] For eye contact: Immediately rinse with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek medical attention.[4]
Q5: How should I handle a small spill of this compound in the lab?
A5: For a small spill, first ensure the area is well-ventilated and remove all sources of ignition.[4] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4] Avoid generating dust during cleanup.[4] Prevent the chemical from entering drains.[4]
Q6: Can I dispose of small amounts of this compound down the drain?
A6: No, you should not dispose of this chemical down the drain.[4] It must be disposed of as hazardous waste. Discharge into the environment must be avoided.[4]
Q7: The compound has a hygroscopic nature. How can I prevent it from absorbing moisture?
A7: To mitigate moisture absorption, always store this compound in a tightly sealed container in a dry environment, such as a desiccator or a controlled-humidity cabinet.[4] When handling the compound, minimize its exposure to the ambient atmosphere.
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is paramount for safety and experimental reproducibility. The following workflow is designed to minimize exposure and ensure proper containment from receipt to disposal.
Pre-Experiment Preparation
-
Step 1: Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[4][5]
-
Step 2: Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[5] An eyewash station and safety shower must be readily accessible.[9]
-
Step 3: Personal Protective Equipment (PPE): Don the following mandatory PPE:
Handling and Weighing
-
Step 1: Work within a Fume Hood: Conduct all manipulations, including weighing, inside a chemical fume hood to prevent inhalation of dust.[5]
-
Step 2: Use Appropriate Tools: Utilize spatulas and other non-sparking tools for transferring the solid.[4]
-
Step 3: Tare and Weigh: Place a weighing vessel on the balance and tare it. Carefully add the desired amount of this compound to the vessel, avoiding dust generation.
-
Step 4: Secure Container: Immediately and securely close the main container of the chemical after dispensing.
Disposal of Waste
-
Step 1: Segregate Waste: Collect all waste materials, including contaminated gloves, wipes, and weighing paper, in a designated, clearly labeled hazardous waste container.[11]
-
Step 2: Chemical Waste: Dispose of unused or waste this compound in a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[4] Do not mix with other waste streams unless compatibility is confirmed.
-
Step 3: Contaminated Container Disposal: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[4]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and actions for the safe handling and disposal of this compound.
Sources
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 36635-56-0 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. uml.edu [uml.edu]
Technical Support Center: Optimizing Molar Ratios for N-(p-Tolylsulfonylmethyl)formamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(p-Tolylsulfonylmethyl)formamide. This document is tailored for researchers, chemists, and drug development professionals aiming to optimize this crucial synthetic step. This compound is the direct precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC), a highly versatile C1 synthon in organic chemistry, renowned for its application in the Van Leusen reaction for creating nitriles, oxazoles, and imidazoles.[1][2][3]
This guide provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and optimized protocols designed to maximize yield and purity by focusing on the critical parameter of reactant molar ratios.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected (below 50%). What are the primary causes?
A1: A low yield in this Mannich-type condensation is a common issue and almost always traces back to one of three factors: reactant stoichiometry, excessive water in the reaction medium, or suboptimal reaction conditions.
-
Causality: The reaction involves the formation of an N-hydroxymethylformamide intermediate, which then undergoes condensation with sodium p-toluenesulfinate. This is an equilibrium-driven process. The presence of excess water can shift the equilibrium back towards the starting materials, hydrolyzing key intermediates and drastically reducing the yield.[4] Similarly, incorrect molar ratios can lead to the proliferation of side products or leave a significant amount of the limiting reagent unreacted.
-
Troubleshooting Path:
-
Verify Molar Ratios: First, meticulously check the molar equivalents of your reactants against the optimized protocols discussed in Q2.
-
Control Water Content: This is the most critical factor for achieving high yields. See Q3 for a detailed explanation on how to minimize water.
-
Confirm Reaction Conditions: Ensure the reaction temperature is maintained at 90–95°C for the recommended duration (typically 2 hours) to drive the reaction to completion.[5][6]
-
Q2: What are the optimal molar ratios for the reactants in this synthesis?
A2: The molar ratios have been a subject of significant optimization since the initial procedures were published. While early reports used a large excess of formamide and formic acid, later developments have refined these ratios in a low-water environment to achieve yields exceeding 90%.[4][5]
The key is to use sodium p-toluenesulfinate as the limiting reagent (1.0 equivalent) and calculate the others relative to it.
Table 1: Comparison of Reported Reactant Molar Ratios
| Reactant | Standard Protocol (Yield: 42-47%)[5] | High-Yield Protocol (Yield: >90%)[4] | Recommended Molar Ratio (eq.) | Role in Reaction |
| Sodium p-toluenesulfinate | 1.0 eq. (1.50 mol) | 1.0 eq. (40 mmol) | 1.0 | Nucleophile / Sulfonyl Source |
| Formaldehyde | ~2.9 eq. (4.4 mol) | 4.0 eq. (160 mmol) | ~3.0 - 5.0 | Electrophilic Carbon Source |
| Formamide | ~10.3 eq. (15.5 mol) | 7.5 eq. (300 mmol) | ~6.0 - 8.0 | Nitrogen Source & Solvent |
| Formic Acid | ~3.5 eq. (5.30 mol) | 5.0 eq. (200 mmol) | ~4.0 - 5.0 | Acid Catalyst |
-
Expertise & Experience: The high-yield protocol demonstrates that while an excess of formaldehyde, formamide, and formic acid is necessary to drive the reaction forward, extreme excesses are not required if the water content is controlled. Formic acid acts as the essential acid catalyst, while the large volume of formamide also serves as the reaction solvent. Formaldehyde is required in significant excess to ensure complete conversion of the sulfinate.[5]
Q3: How exactly does water impact the yield, and what are the best practices for controlling it?
A3: Water negatively impacts the reaction equilibrium. A pivotal finding in optimizing this synthesis is that minimizing water content can increase the yield from ~45% to over 90%.[4] The reaction should be carried out in a medium where water does not exceed 40% (w/w), with optimal results seen at less than 5% (w/w).[4]
-
Mechanistic Insight: The reaction proceeds through intermediates that are susceptible to hydrolysis. By keeping the environment substantially anhydrous, the forward reaction (condensation) is strongly favored.
-
Practical Steps for Water Control:
-
Use Paraformaldehyde: Substitute aqueous formaldehyde solution with paraformaldehyde, a solid polymer of formaldehyde, which is an anhydrous source.[4][7]
-
Use Anhydrous Sulfinate: Employ anhydrous sodium p-toluenesulfinate. If you have the hydrate, dry it thoroughly in a vacuum oven before use.
-
Use High-Purity Reagents: Use high-purity (>99%) formamide and formic acid to avoid introducing extraneous water.
-
Q4: My crude product appears oily or fails to crystallize properly upon adding water. What went wrong?
A4: This issue typically points to an incomplete reaction or the presence of significant impurities.
-
Causality: If a large amount of the sodium p-toluenesulfinate starting material remains, its high solubility in the water/formamide mixture can prevent the less soluble product from crystallizing effectively. Oily textures often result from side products or unreacted starting materials.
-
Troubleshooting Workflow:
-
Check Reaction Time/Temp: Confirm that the mixture was held at 90–95°C for at least 2 hours with efficient stirring.
-
Seeding: If crystallization is slow to start, adding a small seed crystal of pure this compound can initiate the process.[4]
-
Extraction: If direct crystallization fails or yields are poor, a significant amount of product may remain in the aqueous filtrate. Perform multiple extractions of the filtrate with a solvent like methylene chloride or ethyl acetate. Combining and evaporating these extracts will often recover a substantial additional amount of product.[4]
-
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield synthesis.
Diagram 2: Reactant Relationships in Mannich Condensation
Caption: Key reactants for this compound.
Optimized High-Yield Experimental Protocol
This protocol is synthesized from best practices demonstrated to achieve yields of over 90%.[4] It prioritizes anhydrous conditions.
1. Reagents & Setup:
-
Sodium p-toluenesulfinate (anhydrous): 7.34 g (40 mmol, 1.0 eq.)
-
Paraformaldehyde: 4.80 g (160 mmol, 4.0 eq.)
-
Formamide (>99%): 13.5 g (12 ml, 300 mmol, 7.5 eq.)
-
Formic Acid (>99%): 9.2 g (7.6 ml, 200 mmol, 5.0 eq.)
-
Equipment: A three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.
2. Procedure:
-
Charge the reaction flask with sodium p-toluenesulfinate, paraformaldehyde, formamide, and formic acid.
-
With continuous stirring, heat the mixture to 90°C. The solids should dissolve, forming a clear solution.
-
Maintain the reaction temperature at 90–95°C and continue stirring for 2 hours.
-
After 2 hours, cool the reaction mixture to room temperature (e.g., in a water bath).
-
Slowly add 30 ml of ice-cold water to the stirred mixture. The product, this compound, should begin to crystallize as a white solid. If crystallization does not start, use a seed crystal.
-
Continue stirring the crystal suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by suction filtration.
-
Wash the filter cake thoroughly with three portions of ice-cold water (e.g., 3 x 25 ml).
-
Dry the product in a vacuum oven at 60-70°C over a desiccant like phosphorus pentoxide.
-
(Optional Yield Maximization): Combine the filtrate and aqueous washes. Extract this solution five times with methylene chloride (5 x 40 ml). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to recover a second crop of the product.
11. Validation:
-
The expected yield is 7.6–7.8 g (90–92%).
-
The melting point of the pure product is 109–111°C.[4] The crude product from this method is typically of sufficient purity (m.p. 106-110°C) for direct use in the subsequent dehydration to form TosMIC.[5]
References
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]
- Gist-Brocades N.V. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds. (U.S. Patent No. 4,922,016). U.S.
- Suqian Nanxiang Chemical Co., Ltd. (2021). Preparation method of p-toluenesulfonylmethyl formamide.
-
Flores-Alamo, M., et al. (2013). Reaction of Tosylmethyl Isocyanide with N-Heteroaryl Formamidines. Bulletin of the Korean Chemical Society, 34(9), 2807-2810. [Link]
-
SynArchive. (n.d.). Van Leusen Reaction. Retrieved January 6, 2026, from [Link]
-
Doemling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Highlights. [Link]
-
de la Torre, A., et al. (2013). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 78(24), 12586–12593. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved January 6, 2026, from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 7. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
Technical Support Center: N-(p-Tolylsulfonylmethyl)formamide Production Scale-Up
Welcome to the technical support resource for the synthesis and scale-up of N-(p-Tolylsulfonylmethyl)formamide. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during the transition from laboratory-scale experiments to pilot and manufacturing-scale production, focusing on providing actionable solutions grounded in chemical principles.
The production of this compound is the foundational step for synthesizing Tosylmethyl isocyanide (TosMIC), a highly versatile reagent in organic chemistry, particularly for the construction of heterocycles and in multicomponent reactions like the Van Leusen reaction.[1][2][3] Success in scaling up the formamide synthesis is therefore critical, as the purity and yield of this intermediate directly impact the efficiency and safety of the subsequent dehydration step to TosMIC.
This document is divided into two main sections:
-
Part A: Troubleshooting the Scale-Up of this compound Synthesis
-
Part B: Critical Considerations for the Subsequent Dehydration to TosMIC
Part A: Troubleshooting the Scale-Up of this compound Synthesis
The synthesis is typically achieved via a Mannich-type condensation reaction involving sodium p-toluenesulfinate, formaldehyde, and formamide, with formic acid as a catalyst.[4][5] While straightforward at the bench, scaling this reaction introduces challenges related to yield, purity, and handling.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction yield has dropped significantly from the reported 90% upon scale-up, often falling to the 40-50% range. What are the primary causes?
This is the most common challenge. The original Organic Syntheses procedure reports yields of 42-47%.[4] A key patent reveals that achieving higher yields (approaching 90%) hinges on meticulous control over the water content in the reaction medium.[6]
Answer: Low yield on scale-up is almost always multifactorial, stemming from issues with water content, reagent stoichiometry, and thermal control.
-
Primary Cause: Water Content
-
Explanation: The reaction is a condensation that releases water. Excessive water in the starting materials can shift the reaction equilibrium, disfavoring product formation. The use of aqueous formaldehyde (formalin) is a major source of excess water.[6]
-
Solution:
-
Replace Formalin with Paraformaldehyde: Use paraformaldehyde as the formaldehyde source. It is a solid polymer that depolymerizes in situ and introduces minimal water into the reaction.[6][7]
-
Use Anhydrous Reagents: Employ dry sodium p-toluenesulfinate and high-purity formamide and formic acid. A patent-disclosed method specifies using reagents that are substantially free of water to achieve yields over 90%.[6]
-
-
-
Secondary Cause: Inefficient Mixing and Localized "Hot Spots"
-
Explanation: As the reactor size increases, achieving homogenous mixing becomes more difficult. Poor agitation can lead to localized concentration gradients and hot spots, promoting side reactions and decomposition.
-
Solution:
-
Reactor & Impeller Selection: Use a reactor with an appropriate impeller design (e.g., pitched-blade turbine or anchor) to ensure good top-to-bottom turnover and mixing of solids.
-
Controlled Heating: Heat the reaction mixture slowly and uniformly using a reactor jacket with a well-controlled heating fluid. Monitor the internal reaction temperature closely.
-
-
-
Tertiary Cause: Suboptimal Workup and Isolation
-
Explanation: The product crystallizes upon cooling and addition of water.[6] On a large scale, crystallization kinetics can differ. If the product crashes out too quickly, impurities can be trapped. Incomplete crystallization leads to significant losses in the mother liquor.
-
Solution:
-
Controlled Cooling & Seeding: Cool the reaction mixture slowly to the target crystallization temperature (e.g., 20°C). Seeding with a small amount of pure product can promote the formation of larger, purer crystals.[6]
-
Solvent Extraction of Mother Liquor: A significant amount of product may remain in the aqueous filtrate after the initial isolation. The patent literature describes extracting the filtrate with a solvent like methylene chloride to recover an additional 15-20% of the product.[6]
-
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low yields in the formamide synthesis.
Caption: Workflow from formamide synthesis to TosMIC, highlighting Critical Control Points (CCPs).
Question 4: The final TosMIC product is contaminated with unreacted formamide. What causes this and how can it be prevented?
Answer: This indicates an incomplete dehydration reaction.
-
Explanation: Insufficient dehydrating agent or non-optimal reaction conditions can lead to incomplete conversion. The presence of the starting formamide can complicate subsequent reactions where TosMIC is used.
-
Solution:
-
Ensure Sufficient POCl₃: The stoichiometry calls for a slight excess of POCl₃ (e.g., 1.1 equivalents). [4]On scale, ensure the full charge is delivered.
-
Monitor for Color Change: The reaction mixture typically turns from a white suspension to a brown color near completion. This visual cue is a useful in-process control to ensure the reaction has gone to completion before quenching. If the mixture remains colorless, it may be necessary to add a small amount of additional POCl₃. [4] 3. Purification: While the crude TosMIC is often sufficient, purification can be achieved by rapid chromatography through alumina or recrystallization from methanol to obtain pure, white material. [4][8]
-
Detailed Experimental Protocols
Protocol 1: High-Yield, Scalable this compound Synthesis
Adapted from Gist-Brocades N.V. Patent US4922016A.[6]
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermometer, and heating/cooling jacket with formamide (7.5 mol eq.), formic acid (5 mol eq.), and paraformaldehyde (4 mol eq.).
-
Initial Heating: Begin stirring and heat the mixture to 90°C.
-
Reagent Addition: Once at temperature, add dry, powdered sodium p-toluenesulfinate (1.0 mol eq.).
-
Reaction: Stir the mixture at 90-95°C for 2 hours. The mixture should become a clear solution.
-
Crystallization: Cool the reaction mixture to 20°C over 1-2 hours. Add water (approx. 4 volumes relative to the starting sulfinate weight) to induce crystallization. Seeding may be beneficial.
-
Isolation: Stir the resulting slurry for 30-60 minutes to ensure complete crystallization. Filter the white solid product.
-
Washing: Wash the filter cake thoroughly with several portions of cold water.
-
Drying: Dry the product in a vacuum oven at 70°C until a constant weight is achieved. Expected yield: 85-92%.
Protocol 2: Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)
Adapted from Organic Syntheses, Coll. Vol. 6, p.987 (1988).[4]
-
Reactor Setup: Charge a reactor equipped with a robust cooling system, mechanical stirrer, and addition funnel with crude this compound (1.0 mol eq.), 1,2-dimethoxyethane, and triethylamine (5.0 mol eq.).
-
Cooling: Cool the stirred suspension to -5°C using an ice-salt bath or a chiller.
-
POCl₃ Addition: Prepare a solution of phosphorus oxychloride (1.1 mol eq.) in 1,2-dimethoxyethane. Add this solution slowly via the addition funnel, ensuring the internal temperature does not rise above 0°C. The addition may take 1-2 hours at scale.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The white suspension should gradually turn brown, indicating reaction completion.
-
Quenching: Carefully and slowly add ice water to the reaction mixture with vigorous stirring. The product will initially dissolve before precipitating as a fine, brown crystalline solid.
-
Isolation: Filter the solid product and wash it with cold water. Dry under vacuum. The crude brown solid is often suitable for many synthetic purposes.
References
- BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-1-tosylmethyl isocyanide.
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. doi:10.15227/orgsyn.057.0102. Available at: [Link]
- ChemicalBook. (n.d.). Tosylmethyl isocyanide synthesis.
-
Wikipedia. (2023, December 1). Van Leusen reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance with 1-Ethyl-1-tosylmethyl isocyanide (TosMIC).
- Gist-Brocades N.V. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds. U.S. Patent 4,922,016.
-
van Leusen, A. M., Oldenziel, O. H., & van Leusen, D. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. doi:10.1021/jo00439a002. Available at: [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Rzepa, H. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Cerra, B., et al. (2022). Isocyanide chemistry enabled by continuous flow technology. RSC Publishing. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applications.
- CN113896664A. (2021). Preparation method of p-toluenesulfonylmethyl formamide. Google Patents.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]
- van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 1–24. doi:10.1002/0471264180.or057.03
-
Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6902-6908. doi:10.1039/D0GC02722G. Available at: [Link]
- Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6902-6908.
-
ResearchGate. (2025). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. Request PDF. Retrieved from [Link]
-
Science.gov. (n.d.). toxic industrial isocyanates: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (2005). US20050033089A1 - Synthesis of N-vinyl formamide.
-
Pilot-scale production of expansile nanoparticles: Practical methods for clinical scale-up. (n.d.). Retrieved from [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. doi:10.3390/molecules27206850. Available at: [Link]
-
Ciufolini, M. A., & Bishop, M. J. (1998). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 76, 244. doi:10.15227/orgsyn.076.0244. Available at: [Link]
-
Wang, X., Wang, Q.-G., & Luo, Q.-L. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49–54. doi:10.1055/s-0034-1379058. Available at: [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. Retrieved from [Link]
-
Wang, X., Wang, Q., & Luo, Q. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47, 49-54. Retrieved from [Link]
-
ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents?. Retrieved from [Link]
-
de Sousa, Z. S. B., et al. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3544-3561. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (n.d.). Industrial scale-up considerations for N-(2-Methoxy-2-methylpropyl)formamide production.
-
Singh, A. P., & Biswas, A. (2016). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. AAPS PharmSciTech, 17(1), 2-11. Retrieved from [Link]
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 6. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 7. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Orthogonal Analytical Methods for Purity Confirmation of N-(p-Tolylsulfonylmethyl)formamide
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
N-(p-Tolylsulfonylmethyl)formamide (CAS No. 36635-56-0), a crystalline solid with a molecular formula of C9H11NO3S, serves as a crucial intermediate in various chemical syntheses, including in the pharmaceutical sector.[1][2][3] In the context of drug development and manufacturing, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of unidentified or unquantified impurities—be they residual starting materials, by-products, degradation products, or solvents—can have profound implications, potentially altering the pharmacological or toxicological profile of the end product.
This guide provides a comprehensive comparison of orthogonal analytical methods for the robust confirmation of this compound purity. As a self-validating system, no single technique is sufficient. Instead, we advocate for an integrated, multi-faceted approach where each method provides a unique and complementary piece of the purity puzzle. This document is designed for researchers, analytical scientists, and drug development professionals who require a high degree of confidence in their material's quality.
The Principle of Orthogonality in Purity Analysis
The core principle underpinning a robust purity assessment is the use of orthogonal methods . These are analytical techniques that measure the same attribute (in this case, purity) through different and independent physical or chemical principles. For instance, a separation-based technique like High-Performance Liquid Chromatography (HPLC) is orthogonal to a titration-based method like Karl Fischer. The former separates impurities based on their physicochemical interaction with a stationary phase, while the latter relies on a specific chemical reaction with water. Relying on a single method, such as HPLC alone, creates a significant risk of overlooking impurities that do not respond to the chosen detector or that co-elute with the main peak. A comprehensive purity profile is therefore built upon the convergence of evidence from several orthogonal techniques.
Caption: Orthogonal methods provide independent data streams for a robust purity assessment.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique is dictated by the type of impurity being investigated. We can categorize the essential methods based on their primary application.
Chromatographic Techniques: The Workhorse for Organic Impurity Profiling
Chromatography excels at separating complex mixtures into individual components, making it indispensable for identifying and quantifying process-related impurities and degradation products.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the principal technique for assessing the purity of non-volatile organic compounds like this compound. A Reverse-Phase HPLC (RP-HPLC) method using a C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. A Photo-Diode Array (PDA) detector is highly recommended as it provides spectral information, which helps in peak tracking during method development and can indicate the presence of co-eluting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the target compound itself is a solid with a high boiling point (predicted at 486.1°C), GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[2][5] This includes residual solvents from the synthesis and purification steps. Its high sensitivity and the structural information provided by the mass spectrometer make it essential for ensuring compliance with regulatory guidelines on solvent residues.[6][7]
Spectroscopic and Quantitative Methods: Identity, Assay, and Structure
Spectroscopic methods provide information about the molecule's structure and can be adapted for highly accurate quantitative measurements.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is unparalleled for structural confirmation. The chemical shifts, integration values, and coupling patterns of the protons provide a unique fingerprint of the molecule. For purity assessment, the spectrum should be clean, with all peaks assignable to the target structure and integrations matching the expected proton count. The presence of unexpected peaks indicates impurities.
-
Absolute Quantitative NMR (qNMR): Moving beyond simple confirmation, qNMR is a primary analytical method for determining compound purity with high accuracy and precision.[8] By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the purity of the target analyte can be calculated directly from the integral ratios. This technique is orthogonal to chromatography and does not depend on the analyte's response factor to a detector.
-
Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the compound and identifying unknown impurities, especially when coupled with a chromatographic inlet (LC-MS or GC-MS).[9][10] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is invaluable for its structural elucidation.[9]
Fundamental and Bulk Property Analyses
These methods assess bulk properties of the material that are directly affected by the presence of impurities.
-
Melting Point Analysis: As a crystalline solid, this compound should exhibit a sharp melting point range (typically <2°C). Impurities disrupt the crystal lattice, requiring less energy to break the structure, which results in both a depression of the melting point and a broadening of the melting range.[9][11][12] This simple, classical technique is an excellent first-pass indicator of purity.[13]
-
Karl Fischer Titration: This is the most accurate and specific method for the determination of water content.[14][15] It is a titrimetric method based on a specific reaction with water and is superior to loss-on-drying techniques, which may also measure volatile solvents.[16][17]
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[18][19][20] It is useful for quantifying the total percentage of volatile components (water and residual solvents) and determining the amount of non-volatile inorganic residue (ash) remaining at high temperatures.[21]
-
Elemental Analysis (CHNOS): This technique determines the mass fractions of carbon, hydrogen, nitrogen, oxygen, and sulfur in a sample via combustion analysis.[22][23][24] The experimental percentages should align closely with the theoretical values calculated from the molecular formula (C9H11NO3S). Significant deviations can indicate the presence of impurities or an incorrect structure.[25][26]
Data Presentation: A Comparative Overview
The choice of method depends on the specific question being asked. The following table summarizes the primary role and performance characteristics of each technique.
| Analytical Method | Primary Purpose | Principle | Typical Sensitivity | Specificity | Key Information Provided |
| RP-HPLC-PDA | Quantify organic impurities | Chromatographic Separation | Low µg/mL to ng/mL | High | Purity (area %), impurity profile, spectral data |
| GC-MS | Quantify residual solvents | Chromatographic Separation | High (ppm to ppb) | Very High | Identity and quantity of volatile impurities |
| ¹H NMR | Structural Confirmation | Nuclear Resonance | Moderate | Very High | Molecular structure, presence of organic impurities |
| qNMR | Assay/Absolute Purity | Nuclear Resonance | Moderate | Very High | Absolute purity (wt%), assay vs. standard |
| LC-MS | Impurity Identification | Separation & Mass Analysis | High (ng/mL to pg/mL) | Very High | Molecular weight of impurities, structural clues |
| Melting Point | Preliminary Purity Check | Thermal Phase Transition | Low (detects >1% impurity) | Low | Purity indication via range broadening/depression |
| Karl Fischer Titration | Water Content | Chemical Titration | High (ppm levels) | Very High | Precise and accurate water content (wt%) |
| TGA | Volatiles & Ash Content | Gravimetric (Thermal) | Moderate | Low | Total volatiles, non-volatile residue (ash) |
| Elemental Analysis | Elemental Composition | Combustion | High | Moderate | Confirmation of empirical formula (%C, H, N, S) |
Integrated Experimental Workflow and Protocols
A logical, phased approach ensures both efficiency and thoroughness in purity analysis.
Recommended Analytical Workflow
The following workflow outlines a systematic approach to characterizing a new batch of this compound.
Caption: A sequential workflow for comprehensive purity analysis.
Protocol: RP-HPLC Method for Organic Impurity Profiling
This protocol describes a robust starting point for method development. It must be fully validated according to ICH Q2(R1) guidelines before routine use.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS) for control and data processing.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 225 nm (verify with UV scan of analyte), with PDA monitoring from 200-400 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.
-
-
Analysis and System Suitability:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Make five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Calculate purity using the area percent method, ensuring all impurities are integrated.
-
Protocol: Karl Fischer Titration (Volumetric)
-
Instrumentation:
-
Volumetric Karl Fischer Titrator with a sealed titration vessel.
-
-
Reagents:
-
Karl Fischer titrant (e.g., Hydranal-Composite 5).
-
Anhydrous methanol or a specialized KF solvent.
-
-
Procedure:
-
Standardize the titrator by titrating a known amount of water or a water standard.
-
Dry the titration vessel by running a pre-titration until a stable, anhydrous endpoint is reached.
-
Accurately weigh and add an appropriate amount of the this compound sample directly into the vessel. The amount should be chosen to consume a reasonable volume of titrant.
-
Initiate the titration. The instrument will automatically stop at the endpoint.
-
The instrument software will calculate the water content in percent or ppm based on the sample weight and titrant consumed.
-
Conclusion
Confirming the purity of a critical intermediate like this compound is a rigorous process that cannot be satisfied by a single analytical measurement. A robust, self-validating purity assessment is built on the foundation of orthogonality, leveraging a suite of techniques including chromatography (HPLC, GC-MS), spectroscopy (NMR, MS), and fundamental physical tests (Melting Point, TGA, Karl Fischer). This integrated approach provides a high-confidence, comprehensive characterization of the material, ensuring its suitability for high-stakes applications in pharmaceutical development and beyond. By understanding the strengths and limitations of each method, scientists can design an analytical strategy that is both scientifically sound and fit for purpose.
References
-
Study.com. (n.d.). How can the melting point measurement be used to assess the identity and the purity of crystalline materials? Retrieved from Study.com. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from AZoM.com. [Link]
-
Mettler Toledo. (n.d.). What is Melting Point? Retrieved from mt.com. [Link]
-
University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from msm.cam.ac.uk. [Link]
-
AZoM. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from AZoM.com. [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from mt.com. [Link]
-
Impact Analytical. (n.d.). TGA Analysis. Retrieved from impactanalytical.com. [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from en.wikipedia.org. [Link]
-
Cambridge Polymer Group. (n.d.). Thermal Gravimetric Analysis (TGA). Retrieved from campoly.com. [Link]
-
Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. Retrieved from Scribd. [Link]
-
ARDL. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from ardl.com. [Link]
-
BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from buchi.com. [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from elementar.com. [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from mt.com. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from ijpras.com. [Link]
-
Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from pharmtech.com. [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from adsbiores.co.in. [Link]
-
JPC. (n.d.). Water Determination (Karl Fischer Method). Retrieved from jpc.go.jp. [Link]
-
McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from accessengineeringlibrary.com. [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from mt.com. [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from rroij.com. [Link]
-
BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from byjus.com. [Link]
-
Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from web.pdx.edu. [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
National Institutes of Health. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from nih.gov. [Link]
-
ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from researchgate.net. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from sielc.com. [Link]
-
Scribd. (n.d.). Analysis of Sulfonated | PDF | High Performance Liquid Chromatography. Retrieved from Scribd. [Link]
-
ResearchGate. (n.d.). GC–MS identification of formamide from reaction mixture using the NIST... Retrieved from researchgate.net. [Link]
-
Restek. (n.d.). Formamide: CAS # 75-12-7 Compound Information and Applications for GC and LC Analysis. Retrieved from restek.com. [Link]
-
Wiley. (n.d.). This compound. Retrieved from spectrabase.com. [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from nih.gov. [Link]
-
Publisso. (2025). Determination of formamide in urine by gas chromatography mass spectrometry. Retrieved from publisso.de. [Link]
-
Springer. (n.d.). Child safety: a validated GC-MS method to determine formamide in EVA foam mats. Retrieved from link.springer.com. [Link]
-
GSRS. (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov. [Link]
-
American Chemical Society. (2016). Illustrating Umpolung Reactivity. Retrieved from pubs.acs.org. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. soeagra.com [soeagra.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. series.publisso.de [series.publisso.de]
- 7. Child safety: a validated GC-MS method to determine formamide in EVA foam mats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. mt.com [mt.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 14. mt.com [mt.com]
- 15. byjus.com [byjus.com]
- 16. mt.com [mt.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 19. TGA Analysis - www.impactanalytical.com [impactanalytical.com]
- 20. ardl.com [ardl.com]
- 21. mt.com [mt.com]
- 22. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 23. Elemental analysis - Wikipedia [en.wikipedia.org]
- 24. Elemental analysis: operation & applications - Elementar [elementar.com]
- 25. azom.com [azom.com]
- 26. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
A Comparative Guide to the Efficiency of Dehydrating Agents for the Synthesis of Tosylmethyl Isocyanide
In the landscape of synthetic organic chemistry, the utility of a reagent is often as critical as its synthesis. Tosylmethyl isocyanide (TosMIC), a cornerstone reagent for the synthesis of a diverse array of heterocycles and other complex molecules, is a prime example. Its preparation, specifically the dehydration of its precursor, N-(p-Tolylsulfonylmethyl)formamide, is a reaction of significant interest to researchers in medicinal chemistry and drug development. The choice of dehydrating agent for this transformation is not merely a matter of preference but a critical decision that profoundly impacts reaction efficiency, yield, and purity.
This guide provides an in-depth comparison of common dehydrating agents for the synthesis of TosMIC, supported by experimental data and mechanistic insights. Our objective is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their synthetic goals.
The Critical Dehydration Step: A Mechanistic Overview
The conversion of this compound to TosMIC is a classic dehydration reaction. The formamide group (-NHCHO) is transformed into an isocyanide group (-N≡C) by the removal of a molecule of water. The general mechanism, while varying slightly with the choice of reagent, typically involves the activation of the formyl oxygen atom, making it a better leaving group. This is followed by an elimination reaction to form the isocyanide.
Comparative Analysis of Dehydrating Agents
The selection of a dehydrating agent is a balancing act between reactivity, yield, safety, and practicality. Below, we compare some of the most frequently employed reagents for this transformation.
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Reaction Time | Reported Yield (%) | Key Considerations |
| Phosphorus Pentoxide (P₂O₅) | Pyridine, CH₂Cl₂ | Reflux | Several hours | 60-70 | Highly effective but heterogeneous, making workup challenging. |
| Phosphorus Oxychloride (POCl₃) | Pyridine, CH₂Cl₂ | 0 °C to RT | 1-3 hours | 80-95 | A widely used and effective method, though POCl₃ is corrosive and moisture-sensitive. |
| Trifluoroacetic Anhydride (TFAA) | Triethylamine, CH₂Cl₂ | 0 °C to RT | 1-2 hours | ~90 | Offers high yields and a cleaner reaction profile, but TFAA is expensive and corrosive. |
| Burgess Reagent | Benzene, THF | Reflux | 1-2 hours | >90 | A mild and effective reagent, but its cost and the use of benzene can be prohibitive. |
| Diphosgene/Triphosgene | Triethylamine, CH₂Cl₂ | 0 °C | 1-2 hours | High | Highly efficient but also highly toxic, requiring specialized handling procedures. |
Key Insights:
-
Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine remains a popular choice due to its high yields, relatively low cost, and straightforward procedure. The base is crucial to neutralize the HCl generated during the reaction.
-
Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent but its insolubility can lead to reproducibility issues.
-
For sensitive substrates where harsh conditions are not tolerated, Burgess reagent offers a milder alternative, though at a higher cost.
-
Trifluoroacetic anhydride (TFAA) provides excellent yields and is a good option when cost is not a primary concern.
-
The use of diphosgene or triphosgene should be reserved for instances where other methods have failed and is only to be performed by personnel with extensive experience in handling these highly toxic reagents.
Experimental Protocols
To provide a practical context, we detail the experimental procedures for two of the most common and effective methods.
Protocol 1: Dehydration using Phosphorus Oxychloride (POCl₃)
This protocol is a robust and widely adopted method for the synthesis of TosMIC.
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and pyridine (2 equivalents) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water. This will quench the excess POCl₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude TosMIC can be purified by recrystallization from a suitable solvent system, such as methanol or a mixture of dichloromethane and hexanes.
Caption: Workflow for TosMIC synthesis using POCl₃.
Protocol 2: Dehydration using Trifluoroacetic Anhydride (TFAA)
This method is an excellent alternative, often resulting in a cleaner reaction.
-
Reaction Setup: In a similar setup to Protocol 1, dissolve this compound (1 equivalent) in anhydrous dichloromethane. Add triethylamine (2.5 equivalents) and cool the mixture to 0 °C.
-
Reagent Addition: Add trifluoroacetic anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its completion by TLC.
-
Workup: Upon completion, quench the reaction by adding water.
-
Extraction and Washing: Follow the same extraction and washing procedure as described in Protocol 1.
-
Drying, Concentration, and Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization.
Mechanistic Representation
The dehydration of this compound by POCl₃ proceeds through the formation of a reactive intermediate. The phosphorus oxychloride activates the formyl oxygen, which is then eliminated.
Caption: Simplified mechanism of formamide dehydration using POCl₃.
Conclusion and Recommendations
For the majority of applications, the phosphorus oxychloride/pyridine system offers the most practical and efficient route for the synthesis of TosMIC, providing high yields with a straightforward procedure. However, for sensitive substrates or when a cleaner reaction profile is desired and cost is less of a concern, trifluoroacetic anhydride presents a highly effective alternative.
The choice of dehydrating agent should always be made after careful consideration of the specific reaction scale, the nature of the substrate, available laboratory resources, and safety protocols. It is highly recommended to perform small-scale test reactions to optimize conditions before proceeding to a larger scale.
References
N-(p-Tolylsulfonylmethyl)formamide vs other precursors for isocyanide synthesis
An In-Depth Guide to Isocyanide Synthesis: A Comparative Analysis of N-(p-Tolylsulfonylmethyl)formamide (TosMIC) and Alternative Precursors
Authored by: A Senior Application Scientist
Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by a terminally bonded nitrogen and carbon atom (R-N≡C). Their unique electronic structure, featuring both nucleophilic and electrophilic character at the carbon atom, renders them exceptionally versatile building blocks in organic synthesis.[1][2] They are foundational to powerful multicomponent reactions such as the Ugi and Passerini reactions, and serve as key synthons for a vast array of nitrogen-containing heterocycles, many of which form the core of medicinally relevant molecules.[3][4] Furthermore, numerous isocyanide-containing natural products exhibit potent antibiotic, antifungal, or antineoplastic properties.[4]
Despite their utility, the synthesis of isocyanides is often hampered by the volatile, toxic, and intensely malodorous nature of many simple isonitriles.[2] This has driven extensive research into developing robust, safe, and efficient synthetic methodologies. The most prevalent strategy involves the dehydration of N-substituted formamides, a process for which numerous reagents have been developed.
This guide provides a comparative analysis of the primary methods for isocyanide synthesis. We will begin by examining the synthesis and unique role of this compound's corresponding isocyanide, TosMIC, a stable and odorless crystalline reagent. We will then contrast this with the broader, more general methods of formamide dehydration using various reagents, and briefly touch upon classical alternative routes. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy based on substrate scope, safety, scalability, and reaction efficiency.
The TosMIC Route: Synthesis of a Specialized Isocyanide Reagent
It is a common misconception that this compound is a general precursor for synthesizing a wide range of isocyanides (R-N≡C). Rather, it is the direct precursor to a single, highly valuable isocyanide reagent: p-Tolylsulfonylmethyl isocyanide (TosMIC) .[5] TosMIC is a stable, odorless, and crystalline solid, making it a stark and welcome contrast to the foul-smelling, volatile nature of many other isocyanides.[5] Its synthetic power does not lie in being a source of the isocyanide group for other molecules, but in its own multifaceted reactivity, enabled by the unique interplay of its three key functional components:
-
The Isocyanide Group: Undergoes characteristic α-addition reactions.
-
The Acidic α-Carbon: The adjacent sulfonyl and isocyanide groups render the methylene proton highly acidic (pKa ≈ 14), facilitating easy deprotonation.[5][6][7]
-
The Tosyl Group: Functions as an excellent leaving group (as p-toluenesulfinic acid) and activates the α-carbon.[6][7]
This combination makes TosMIC a cornerstone reagent for the Van Leusen reaction , a powerful method for synthesizing nitriles from ketones, as well as heterocycles like oxazoles and imidazoles.[7][8][9]
Experimental Workflow: Synthesis of TosMIC
The synthesis of TosMIC is a two-step process starting from readily available materials.[10]
Caption: General workflow for the two-step synthesis of TosMIC.
Detailed Experimental Protocol: Synthesis of TosMIC
Adapted from Organic Syntheses, Coll. Vol. 6, p.987 (1988).[10][11]
Step 1: this compound
-
To a 3-L three-necked flask equipped with a mechanical stirrer, add sodium p-toluenesulfinate (1.50 mol), water (750 mL), an aqueous 37% solution of formaldehyde (4.4 mol), formamide (15.5 mol), and formic acid (5.30 mol).[10]
-
Heat the stirred mixture to 90-95°C. The solids will dissolve. Maintain this temperature for 2 hours.
-
Cool the reaction mixture in an ice-salt bath and then in a freezer (-20°C) overnight to precipitate the product.
-
Collect the white solid by suction filtration, wash thoroughly with ice water, and dry under vacuum over P₂O₅. This yields the crude formamide (typically 42-47% yield), which is sufficiently pure for the next step.[11][12]
Step 2: p-Tolylsulfonylmethyl isocyanide (TosMIC)
-
In a 3-L four-necked flask, suspend the crude this compound (0.50 mol) in a mixture of 1,2-dimethoxyethane (250 mL), diethyl ether (100 mL), and triethylamine (2.52 mol).[10]
-
Cool the stirred suspension to -5°C in an ice-salt bath.
-
Add a solution of phosphorus oxychloride (POCl₃, 0.55 mol) in 1,2-dimethoxyethane (60 mL) dropwise, maintaining the internal temperature between -5°C and 0°C.[10]
-
Stir for an additional 30 minutes at 0°C. The white suspension will gradually turn brown.
-
Add 1.5 L of ice water with stirring. The product will precipitate as a fine, brown crystalline solid.
-
Collect the solid by suction filtration, wash with cold water, and then purify by dissolving in warm benzene, drying, and precipitating with petroleum ether to yield TosMIC (typically 76-84% yield).[10]
General Dehydration of Formamides: The Workhorse Method
The most versatile and widely adopted method for synthesizing a diverse library of isocyanides is the dehydration of N-substituted formamides.[4][13] This approach begins with a primary amine (R-NH₂), which is first formylated to yield the corresponding formamide (R-NHCHO). This stable intermediate is then dehydrated using a suitable reagent to afford the target isocyanide (R-N≡C).
Caption: General workflow for isocyanide synthesis via formamide dehydration.
A key advantage of this method is the wide array of dehydrating agents available, allowing the reaction to be tailored to the specific substrate and desired conditions.
Key Dehydrating Agents:
-
Phosphorus Oxychloride (POCl₃): This is arguably the most common and practical reagent for formamide dehydration due to its effectiveness across a wide range of structural motifs.[4][14] Reactions are often fast and high-yielding, with modern protocols enabling synthesis in under 5 minutes at 0°C.[14][15]
-
p-Toluenesulfonyl Chloride (TsCl): An excellent "green" alternative. TsCl is cheaper, less toxic, and results in a lower environmental factor (E-factor) compared to POCl₃ and phosgene derivatives.[4] It is particularly effective for non-sterically hindered aliphatic formamides, providing yields up to 98%.[4][16]
-
Phosgene and Surrogates (Diphosgene, Triphosgene): While highly effective, these reagents are extremely toxic and require specialized handling procedures, limiting their use in academic settings.[4][14][15]
-
Burgess Reagent: A mild and selective dehydrating agent, valuable for substrates with sensitive functional groups that might not tolerate harsher reagents like POCl₃.[16][17]
Detailed Experimental Protocol: General Isocyanide Synthesis using POCl₃
Adapted from Samali, et al., a solvent-free approach.[14][15]
-
Place the N-substituted formamide (1.0 equiv) in a round-bottomed flask equipped with a magnetic stir bar.
-
Add triethylamine (as the solvent and base) and cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.0-1.2 equiv) dropwise to the stirred solution, ensuring the temperature remains low.
-
The reaction is typically complete in less than 5 minutes, which can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up. For volatile isocyanides, direct purification via distillation or flash chromatography (if stable) is often employed. Newer protocols aim to eliminate aqueous workup to improve efficiency and reduce exposure to odors.[13][18]
Classical and Alternative Synthetic Routes
While formamide dehydration dominates modern isocyanide synthesis, several classical methods are noteworthy.
-
Hofmann Carbylamine Reaction: This involves the reaction of a primary amine with chloroform and a strong base (e.g., KOH).[3] While historically significant and still used as a qualitative test for primary amines, it generally suffers from low yields and the use of toxic chloroform, making it less practical for preparative synthesis.[19]
-
Substitution with Silver Cyanide (AgCN): The reaction of alkyl halides with AgCN, a variation of the Gabriel synthesis, favors the formation of isocyanides over nitriles.[1][3] However, the high cost of silver cyanide and the stoichiometric generation of silver halide waste limit its large-scale applicability.[20]
Comparative Guide: Selecting the Right Precursor and Method
The choice of synthetic route depends critically on the target isocyanide, available starting materials, scale, and safety considerations.
| Parameter | TosMIC Synthesis | General Formamide Dehydration (POCl₃) | General Formamide Dehydration (TsCl) | Hofmann Carbylamine Reaction |
| Precursor | This compound | Any N-substituted formamide (R-NHCHO) | Any N-substituted formamide (R-NHCHO) | Primary Amine (R-NH₂) |
| Product | TosMIC (a single, stable reagent) | Diverse Isocyanides (R-N≡C) | Diverse Isocyanides (R-N≡C) | Diverse Isocyanides (R-N≡C) |
| Typical Yields | High (75-85% for dehydration step)[10] | High to Excellent (often >85%)[14][15] | High to Excellent (up to 98%)[4] | Generally Low to Moderate |
| Substrate Scope | Not applicable (produces one product) | Very Broad (aliphatic, aromatic, functionalized)[14] | Best for non-sterically hindered aliphatic; good for others[4][16] | Limited |
| Key Reagents | POCl₃, Triethylamine | POCl₃, Triethylamine | TsCl, Pyridine/Triethylamine | CHCl₃, KOH |
| Safety & Handling | Product: Odorless, stable solid.[5] Synthesis: Uses POCl₃. | Product: Often volatile, malodorous, toxic.[2] Synthesis: Uses POCl₃. | Product: Same as POCl₃ route. Synthesis: Uses less toxic TsCl.[4] | Uses toxic and carcinogenic chloroform. |
| Advantages | Yields a versatile, stable, odorless reagent for specialized synthesis (Van Leusen).[6][7] | Highly versatile, fast, and generally high-yielding.[14][18] | More sustainable, lower cost, safer reagents, simple protocol.[4] | One-pot from amine. |
| Limitations | Does not produce general isocyanides (R-N≡C). | Requires formamide precursor; handling of toxic reagents and products. | May be less effective for sterically hindered or electron-deficient aromatic formamides. | Low yields, safety issues with chloroform. |
Conclusion and Recommendations
For the practicing chemist, the synthesis of isocyanides is a choice dictated by the end goal.
-
For Access to a Broad Range of Isocyanides (R-N≡C): The dehydration of N-substituted formamides is the undisputed method of choice.
-
For general-purpose, high-throughput synthesis where efficiency is paramount, POCl₃ remains the gold standard due to its broad applicability and rapid reaction times.[14]
-
For processes where sustainability, cost, and safety are primary drivers, p-toluenesulfonyl chloride (TsCl) presents a compelling and greener alternative, especially for aliphatic isocyanides.[4]
-
-
For Specialized Heterocycle and Nitrile Synthesis: When the goal is not to synthesize a simple isocyanide but to use an isocyanide's unique reactivity, TosMIC is an unparalleled tool. The synthesis of TosMIC from its formamide precursor provides access to a stable, odorless, and highly versatile reagent that streamlines the construction of complex molecules via the Van Leusen reaction and related transformations.[6][9]
Ultimately, this compound and other N-substituted formamides are not competitors but rather complementary precursors in the synthetic chemist's toolkit. The former provides a gateway to a unique and powerful reagent, while the latter offers a versatile platform for the custom synthesis of nearly any desired isocyanide.
References
- A review. Isocyanides have been important building blocks in org. synthesis since the discovery of the Ugi reaction and related isocyanide-based multicomponent reactions. Organic Letters.
- Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Journal of the Chemical Society, Perkin Transactions 1.
- Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal.
- Waibel, K. A., et al. (2020).
- A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry.
- Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules.
- Van Leusen Reaction. Organic Chemistry Portal.
- Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions.
- p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses.
- Van Leusen reaction. Wikipedia.
- Tosylmethyl isocyanide synthesis. ChemicalBook.
- An overview of Isocyanide.
- Isocyanide 2.0. Green Chemistry.
- An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applic
- ISOCYANIDES IN ORGANIC SYNTHESIS. A REVIEW.
- Can anybody tell me the best way to synthesise substituted tosmic reagents?
- Process for the preparation of N-(sulfonylmethyl) formamide compounds.
- Employing TosMIC as a C1N1 “Two-Atom Synthon” in Imidazole Synthesis by Neighboring Group Assistance Str
- General approach to prepare polymers bearing pendant isocyan
- Isocyanates - Phosgene Derivatives & Specialty Chemical Manufacturing. FramoChem.
- α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses.
- Process for preparing isocyanates by phosgenation of amines in the liquid phase.
- Isocyanide chemistry enabled by continuous flow technology. Reaction Chemistry & Engineering.
- Organic Chemistry – Specific Name Reactions.
- A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
- Process for the production of isocyanates.
- Substrate scope for isocyanides. [a] Reaction conditions: 1 (0.50 mmol), 5 a (0.75 mmol), polysulfide solution (1.0 M PMDTA/0.4 M S8 (2), 2.5 mL), 80 °C, 0.5 hour, water. [b] 2 hours reaction time.
- Isocyanide synthesis by substitution. Organic Chemistry Portal.
- Substrate Scope of Isocyanides.a) a) Reaction conditions: 1 (0.2 mmol),...
- A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing.
- Synthetic Use of Tosylmethyl Isocyanide (TosMIC).
- TosMIC. Wikipedia.
- The Gabriel Synthesis. Master Organic Chemistry.
- Gabriel synthesis. Wikipedia.
- MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube.
- Gabriel Synthesis. Organic Chemistry Portal.
Sources
- 1. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 5. TosMIC - Wikipedia [en.wikipedia.org]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 13. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 14. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00454B [pubs.rsc.org]
- 19. kvmwai.edu.in [kvmwai.edu.in]
- 20. Isocyanide synthesis by substitution [organic-chemistry.org]
Spectroscopic Analysis for the Conversion of N-(p-Tolylsulfonylmethyl)formamide to TosMIC: A Comparative Guide
For researchers and professionals in synthetic and medicinal chemistry, the successful synthesis of p-toluenesulfonylmethyl isocyanide (TosMIC) is a critical step in a multitude of organic transformations, including the renowned van Leusen reaction for the formation of oxazoles, pyrroles, and imidazoles. The precursor, N-(p-Tolylsulfonylmethyl)formamide, undergoes a dehydration reaction to yield the isocyanide functional group. Verifying the complete conversion of the starting material to the desired product is paramount for reaction success and downstream applications. This guide provides an in-depth comparison of spectroscopic techniques to confirm this transformation, grounded in experimental data and established principles.
The Chemistry of Conversion: From Formamide to Isocyanide
The conversion of this compound to TosMIC is a dehydration reaction, typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (TEA). The core chemical change is the removal of a molecule of water from the formamide group (-NHCHO) to form the isocyanide group (-N≡C).
This structural change gives rise to distinct spectroscopic signatures that allow for clear differentiation between the starting material and the product. We will explore how ¹H NMR, ¹³C NMR, and IR spectroscopy can be employed to monitor this conversion effectively.
Comparative Spectroscopic Analysis
A thorough analysis relies on comparing the spectra of the starting material and the final product. Below is a summary of the expected spectroscopic data for this compound and TosMIC.
| Spectroscopic Data | This compound | TosMIC (p-Toluenesulfonylmethyl Isocyanide) | Reason for Difference |
| ¹H NMR (δ, ppm) | ~8.1 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.5 (d, 2H, CH₂), ~2.4 (s, 3H, CH₃) | ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃) | Disappearance of the formyl proton (CHO) and amide proton (NH) signals. |
| ¹³C NMR (δ, ppm) | ~163 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~60 (CH₂), ~21 (CH₃) | ~168 (N≡C), ~146 (Ar-C), ~134 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~58 (CH₂), ~22 (CH₃) | Appearance of the isocyanide carbon (N≡C) signal and disappearance of the formyl carbon (C=O) signal. |
| IR (ν, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1330 & ~1150 (SO₂ stretches) | ~2150 (N≡C stretch), ~1330 & ~1150 (SO₂ stretches) | Appearance of a strong, sharp isocyanide stretch and disappearance of the N-H and C=O stretches. |
Experimental Protocols & Interpretation
¹H NMR Spectroscopy: The Disappearing Act
Proton NMR is often the first and most direct method to assess the conversion. The disappearance of the formyl proton signal is a key indicator of a successful reaction.
Experimental Workflow: ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of TosMIC synthesis.
Interpretation:
-
Starting Material (this compound): Expect to see a singlet around 8.1 ppm corresponding to the formyl proton (CHO). Another key feature is the doublet for the methylene protons (CH₂) around 4.5 ppm, which is coupled to the adjacent N-H proton.
-
Product (TosMIC): In a clean, successful reaction, the formyl proton signal at ~8.1 ppm will be completely absent. The methylene protons will now appear as a singlet around 4.7 ppm, as the coupling to the N-H proton is no longer present. The aromatic and methyl signals will remain largely unchanged, providing a useful internal reference.
¹³C NMR Spectroscopy: Confirming the Functional Group
While ¹H NMR is excellent for monitoring the disappearance of the starting material, ¹³C NMR provides definitive evidence for the formation of the isocyanide functional group.
Experimental Workflow: ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis of TosMIC synthesis.
Interpretation:
-
Starting Material: The carbonyl carbon of the formamide group gives a characteristic signal around 163 ppm.
-
Product: The isocyanide carbon in TosMIC is also a quaternary carbon and appears in a similar region, but is typically shifted slightly downfield to around 168 ppm. The key is to confirm the disappearance of the signal at ~163 ppm and the appearance of the new signal at ~168 ppm.
Infrared (IR) Spectroscopy: The Telltale Stretch
IR spectroscopy is a rapid and powerful technique for identifying specific functional groups. The conversion of a formamide to an isocyanide results in a very distinct change in the IR spectrum.
Experimental Workflow: IR Spectroscopy
Caption: Workflow for IR spectroscopy analysis of TosMIC synthesis.
Interpretation:
-
Starting Material: The this compound will show a broad N-H stretching band around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1680 cm⁻¹.
-
Product: The most prominent and unambiguous signal for TosMIC is the strong, sharp absorption band around 2150 cm⁻¹ characteristic of the isocyanide (N≡C) triple bond stretch. The disappearance of the N-H and C=O bands from the starting material should also be confirmed.
Conclusion: A Multi-faceted Approach for Certainty
While each spectroscopic technique provides valuable information, a combination of methods offers the most robust confirmation of the conversion of this compound to TosMIC.
-
¹H NMR is ideal for quickly assessing the extent of the reaction by monitoring the disappearance of the formyl proton.
-
IR Spectroscopy offers a rapid and definitive check for the presence of the isocyanide functional group.
-
¹³C NMR provides conclusive evidence of the isocyanide carbon and the disappearance of the formyl carbon, serving as a final confirmation of the product's identity.
By employing these spectroscopic techniques in a complementary fashion, researchers can proceed with confidence in the quality of their TosMIC reagent, ensuring the success of subsequent synthetic steps.
References
-
Hoppe, D., & Schöllkopf, U. (1972). Synthesen mit α-metallierten Isocyaniden, XXII: Heterocyclen aus α-metallierten Isocyaniden und Aldehyden bzw. Ketonen.Justus Liebigs Annalen der Chemie, 763(1), 1-15. [Link]
-
van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new and simple synthesis of oxazoles from ketones.Tetrahedron Letters, 13(52), 5337-5340. [Link]
Comparative study of different synthetic routes to N-(p-Tolylsulfonylmethyl)formamide
Introduction
N-(p-Tolylsulfonylmethyl)formamide, a crucial intermediate in organic synthesis, serves as the precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC). TosMIC is a widely utilized reagent for the construction of various heterocyclic compounds, including oxazoles, imidazoles, and pyrroles, and for the homologation of aldehydes and ketones to nitriles. The efficiency and scalability of this compound synthesis are therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, with a focus on experimental protocols, reaction mechanisms, and a critical evaluation of their respective advantages and disadvantages.
Physicochemical and Spectroscopic Data of this compound
For reference and verification of the synthesized product, the following data is provided:
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 106-110 °C |
| CAS Number | 36635-56-0 |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 4.75 (d, J=6.5 Hz, 2H, CH₂), 6.80 (br s, 1H, NH), 7.38 (d, J=8.0 Hz, 2H, Ar-H), 7.80 (d, J=8.0 Hz, 2H, Ar-H), 8.20 (s, 1H, CHO).
-
¹³C NMR (CDCl₃): δ 21.6, 58.9, 128.3, 129.9, 134.9, 145.2, 161.2.
-
IR (KBr, cm⁻¹): 3300-3400 (N-H), 1670 (C=O), 1330 (asym SO₂), 1150 (sym SO₂).
Synthetic Routes and Methodologies
The predominant synthetic strategy for this compound is a variation of the Mannich reaction. This section details the different approaches based on this reaction, providing step-by-step protocols and a discussion of the underlying chemical principles.
Route 1: The Classical Mannich Condensation
This method, widely documented in the literature, involves a one-pot reaction of sodium p-toluenesulfinate, an aqueous solution of formaldehyde, and formamide in the presence of formic acid.
Caption: Classical Mannich route to this compound.
-
To a 3-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add sodium p-toluenesulfinate (267 g, 1.50 mol).
-
Add water (750 mL), a 34-37% aqueous solution of formaldehyde (350 mL, approx. 4.4 mol), formamide (680 g, 15.5 mol), and formic acid (244 g, 5.30 mol).[1]
-
Heat the stirred reaction mixture to 90 °C. The solids will dissolve upon heating.
-
Maintain the temperature of the clear solution at 90-95 °C for 2 hours.
-
Cool the reaction mixture to room temperature with continuous stirring, and then further cool in a freezer at -20 °C overnight to induce crystallization.
-
Collect the resulting white solid by suction filtration.
-
Wash the solid thoroughly with three 250 mL portions of ice-cold water.
-
Dry the product under reduced pressure at 70 °C over phosphorus pentoxide. This yields 134-150 g (42-47%) of crude this compound with a melting point of 106-110 °C.[1]
The reaction proceeds via a Mannich-type mechanism. Formamide and formaldehyde react under acidic conditions to form an N-hydroxymethylformamide intermediate, which then dehydrates to an electrophilic N-formyliminium ion. The sodium p-toluenesulfinate acts as the nucleophile, with the sulfinate anion attacking the iminium ion to form the final product. The large excess of formamide serves as both a reactant and a solvent. The formic acid is crucial as it catalyzes the formation of the iminium ion. However, the significant amount of water present in this classical procedure is detrimental to the yield, likely due to the reversibility of the initial steps and potential side reactions.
Route 2: High-Yield Synthesis via Water Control
A significant improvement in yield can be achieved by minimizing the amount of water in the reaction medium. This patented method utilizes paraformaldehyde instead of aqueous formaldehyde and controls the water content to be below 40% (w/w).
Caption: High-yield Mannich route with controlled water content.
-
In a suitable reaction vessel, combine 97% dry sodium p-toluenesulfinate (7.34 g, 40 mmol), paraformaldehyde (4.80 g, 160 mmol), formamide (12 mL, 300 mmol), and 99% formic acid (7.6 mL, 200 mmol).
-
Heat the mixture to 90 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of water to induce crystallization of the product.
-
Collect the crystals by filtration, wash with water, and dry under vacuum. This method reportedly yields 7.68 g (90.1%) of this compound with a melting point of 109-111 °C.
The fundamental mechanism remains a Mannich-type condensation. The significantly higher yield is attributed to the reduced water content, which shifts the equilibrium towards the formation of the N-formyliminium ion and minimizes its hydrolysis back to the starting materials. The use of paraformaldehyde, a solid polymer of formaldehyde, as the formaldehyde source is key to maintaining anhydrous conditions.
Route 3: Two-Step High-Yield Synthesis
Another patented approach to achieving high yields involves a two-step process where paraformaldehyde and formamide are first reacted in the presence of a base, followed by the addition of sodium p-toluenesulfinate and an acid.[2]
Caption: Two-step high-yield synthesis of this compound.
-
Step 1: To a 500 mL four-necked flask, add paraformaldehyde (24.5 g, 776 mmol), formamide (70.5 g, 1.55 mol), and 96% sodium hydroxide (0.5 g, 12 mmol).
-
Heat the mixture at 65-70 °C for 1 hour.[2]
-
Step 2: To the resulting mixture, add 98% sodium p-toluenesulfinate (75.2 g, 414 mmol) and formic acid (90.2 g, 1.94 mol).
-
Heat the reaction at 80-85 °C for 2 hours.
-
Cool the reaction liquid and pour it into water to precipitate the product.
-
Cool further to 0-5 °C, filter, wash the filter cake with water, and dry at 60 °C. This method has been reported to yield the product in the range of 83-86%.[2]
This method likely proceeds by first forming N-hydroxymethylformamide and its oligomers under basic conditions. The subsequent addition of acid and the sulfinate salt then initiates the Mannich reaction. By pre-reacting the formaldehyde and formamide, the initial, potentially exothermic, reaction is better controlled. This staged approach may also influence the equilibrium of the intermediate species, leading to a more efficient overall conversion to the final product.
Comparative Analysis
| Parameter | Route 1: Classical Mannich | Route 2: High-Yield (Water Control) | Route 3: Two-Step High-Yield |
| Yield | 42-47% | ~90% | 83-86% |
| Purity | Sufficient for next step | High | High |
| Reagents | Sodium p-toluenesulfinate, aqueous formaldehyde, formamide, formic acid | Anhydrous sodium p-toluenesulfinate, paraformaldehyde, formamide, concentrated formic acid | Paraformaldehyde, formamide, NaOH, sodium p-toluenesulfinate, formic acid |
| Solvents | Water, excess formamide | Excess formamide | Excess formamide |
| Reaction Time | ~2 hours at 90-95 °C | ~2 hours at 90 °C | ~3 hours total (1 hr + 2 hr) |
| Operational Simplicity | Simple one-pot procedure | Simple one-pot procedure | Two-step, one-pot procedure |
| Cost-Effectiveness | Lower yield may increase cost per gram of product. Aqueous formaldehyde is inexpensive. | Higher yield improves cost-effectiveness. Paraformaldehyde and anhydrous reagents may be more expensive. | High yield is cost-effective. Uses common, inexpensive reagents. |
| Safety & Environmental | Uses large excess of formamide (toxic) and formic acid (corrosive). Formaldehyde is a known carcinogen.[3] | Uses paraformaldehyde (toxic) and concentrated formic acid. Avoids large volumes of aqueous waste. | Uses a catalytic amount of NaOH. Similar hazards for other reagents. |
| Scalability | Lower yield makes it less ideal for large-scale production. | High yield and simple work-up are advantageous for scaling up. | Good for large-scale production due to high yield and controlled reaction. |
Discussion and Recommendations
For laboratory-scale synthesis where moderate yields are acceptable, the Classical Mannich Condensation (Route 1) offers a straightforward procedure using readily available reagents. However, for researchers and drug development professionals requiring higher efficiency and scalability, the high-yield methods are demonstrably superior.
Route 2 (High-Yield via Water Control) stands out for its simplicity and excellent reported yield. The critical factor for success in this protocol is the stringent control of water content, necessitating the use of anhydrous reagents. This method is highly recommended for efficient production of this compound.
Route 3 (Two-Step High-Yield Synthesis) provides a robust alternative with comparable high yields. The staged addition of reagents may offer better reaction control, which can be an important consideration for large-scale industrial applications.
An extensive search for fundamentally different synthetic routes to this compound did not yield well-established and validated alternatives to the Mannich-type condensation. This suggests that the reaction between a p-toluenesulfinate source, a formaldehyde equivalent, and formamide is the most practical and widely adopted strategy.
Conclusion
The synthesis of this compound is most effectively achieved through a Mannich-type condensation. While the classical aqueous method provides a baseline, modern variations that control the water content by using paraformaldehyde offer significantly improved yields of around 90%. These high-yield methods are more cost-effective, scalable, and represent the current state-of-the-art for the synthesis of this important chemical intermediate. The choice between the one-pot and two-step high-yield methods may depend on specific laboratory or industrial process control preferences.
References
-
Organic Syntheses, Coll. Vol. 6, p.981 (1988); Vol. 57, p.102 (1977). [Link]
- Gist-Brocades N.V. Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
Journal of the Chemical Society C: Organic. Reaction between toluene-p-sulphonamide and formaldehyde. [Link]
- Jiangsu Yangnong Chemical Co Ltd. Preparation method of p-toluenesulfonylmethyl formamide.
-
Wikipedia. Mannich reaction. [Link]
-
SpectraBase. This compound. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Kherkher Garcia LLP. Formaldehyde Effects: Considerations for Humans and the Environment. [Link]
-
Montrose Environmental Group. Understanding Formaldehyde Emissions and Their Impacts on the Environment. [Link]
Sources
A Comparative Guide to Oxazole Synthesis: Validating the Van Leusen Reaction with TosMIC from N-(p-Tolylsulfonylmethyl)formamide
For researchers, scientists, and professionals in drug development, the synthesis of the oxazole ring is a fundamental task. This five-membered heterocycle is a ubiquitous scaffold in a vast array of biologically active compounds and natural products. The choice of synthetic route can significantly impact yield, purity, substrate scope, and overall efficiency. This guide provides an in-depth, objective comparison of the Van Leusen oxazole synthesis, utilizing p-Tolylsulfonylmethyl isocyanide (TosMIC) generated from N-(p-Tolylsulfonylmethyl)formamide, against two classical alternatives: the Robinson-Gabriel and Fischer syntheses. Through detailed protocols and supporting experimental data, we aim to equip the modern chemist with the insights needed to select the optimal strategy for their synthetic endeavors.
The Van Leusen Reaction: A Mild and Versatile Approach
First reported in 1972, the Van Leusen oxazole synthesis has become a cornerstone of heterocyclic chemistry due to its mild conditions and broad applicability.[1] The reaction facilitates the formation of 5-substituted oxazoles through a [3+2] cycloaddition of an aldehyde with TosMIC in the presence of a base.[1] TosMIC is a versatile reagent, acting as a "C2N1" synthon with a reactive isocyanide carbon, an acidic methylene group, and a tosyl group that serves as an excellent leaving group.[1]
A key advantage for process safety and handling is that TosMIC, an odorless solid, can be readily prepared by the dehydration of its formamide precursor, this compound.[2] This two-step preparation from readily available starting materials enhances the practicality of the Van Leusen approach in a laboratory setting.
Reaction Mechanism
The reaction proceeds through a well-established mechanism. Initially, a base deprotonates the acidic methylene proton of TosMIC. The resulting anion then performs a nucleophilic attack on the aldehyde's carbonyl carbon. Subsequent intramolecular cyclization forms an oxazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the reaction towards the formation of the aromatic oxazole ring.[1][3]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Comparative Analysis: Van Leusen vs. Classical Alternatives
To provide an objective comparison, we will evaluate the Van Leusen synthesis against the Robinson-Gabriel and Fischer methods for the preparation of 5-phenyloxazole, a common structural motif.
| Method | Starting Materials | Reagents/Conditions | Reaction Time | Temperature | Typical Yield (%) |
| Van Leusen Synthesis | Benzaldehyde, TosMIC | K₂CO₃, Methanol | 4-5 hours | Reflux | 85-95% |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄ or POCl₃ | Several hours | High | 50-60%[4] |
| Fischer Oxazole Synthesis | Benzaldehyde, Benzaldehyde Cyanohydrin | Anhydrous HCl, Dry Ether | Overnight | Mild | Moderate[5] |
Table 1: Comparison of Synthetic Methods for 5-Phenyloxazole
As the data indicates, the Van Leusen reaction generally offers significantly higher yields under milder conditions and in a shorter timeframe compared to its classical counterparts for this specific transformation. The Robinson-Gabriel synthesis often requires harsh acidic conditions and high temperatures, which can limit its applicability with sensitive substrates.[4] The Fischer synthesis, while proceeding under mild conditions, requires the handling of toxic cyanohydrins and often results in moderate yields.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the direct precursor to TosMIC.
Causality: This two-step synthesis begins with a Mannich-type reaction where sodium p-toluenesulfinate, formaldehyde, and formamide react in the presence of formic acid. The subsequent dehydration of the resulting this compound using a strong dehydrating agent like phosphorus oxychloride in the presence of a base yields TosMIC.
Step-by-Step Methodology:
-
To a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add sodium p-toluenesulfinate (267 g, 1.50 mol), water (750 mL), an aqueous solution of formaldehyde (34-37%, 350 mL, ~4.4 mol), formamide (680 g, 15.5 mol), and formic acid (244 g, 5.30 mol).
-
Heat the stirred mixture to 90°C. The solution will become clear. Maintain the temperature at 90-95°C for 2 hours.
-
Cool the reaction mixture to room temperature with continued stirring, then further cool in a freezer at -20°C overnight.
-
Collect the resulting white solid by suction filtration and wash thoroughly with three 250-mL portions of ice water.
-
Dry the product under reduced pressure over phosphorus pentoxide at 70°C to yield crude this compound (134-150 g, 42-47% yield). This product is sufficiently pure for the subsequent step.
Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole
Causality: This protocol utilizes the in-situ generated TosMIC from its formamide precursor, which then reacts with benzaldehyde in a base-catalyzed cycloaddition-elimination sequence to form the oxazole ring. Potassium carbonate is a sufficiently strong base to deprotonate TosMIC, and methanol serves as a suitable protic solvent.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 mmol), p-Tolylsulfonylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to afford 5-phenyloxazole.
Protocol 3: Robinson-Gabriel Synthesis of 5-Phenyloxazole (Illustrative)
Causality: This method involves the cyclodehydration of a 2-acylamino ketone. A strong acid, such as sulfuric acid or polyphosphoric acid, protonates the carbonyl oxygen, facilitating an intramolecular nucleophilic attack by the amide oxygen, followed by dehydration to form the aromatic oxazole. The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.
Step-by-Step Methodology:
-
Place the 2-acylamino ketone (e.g., 2-acetamidoacetophenone) in a round-bottom flask.
-
Add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture at a high temperature (typically >100°C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.
Protocol 4: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole (Illustrative)
Causality: This synthesis proceeds via the acid-catalyzed condensation of a cyanohydrin and an aldehyde.[6] Anhydrous hydrogen chloride is used to activate the cyanohydrin for nucleophilic attack by the aldehyde, leading to a series of intermediates that ultimately cyclize and dehydrate to form the oxazole. The anhydrous conditions are crucial to prevent side reactions.
Step-by-Step Methodology:
-
Dissolve the cyanohydrin (e.g., mandelonitrile) and an aldehyde (e.g., benzaldehyde) in equimolar amounts in anhydrous diethyl ether in a flask equipped with a gas inlet tube.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution.
-
Allow the reaction mixture to stand, often overnight, during which the oxazole hydrochloride precipitates.
-
Collect the precipitate by filtration.
-
Treat the hydrochloride salt with a weak base (e.g., sodium bicarbonate solution) or by boiling in alcohol to obtain the free oxazole base.
-
Purify the product by recrystallization.
Conclusion and Future Outlook
The Van Leusen oxazole synthesis, particularly when utilizing TosMIC generated from its stable formamide precursor, presents a robust, high-yielding, and versatile method for the preparation of 5-substituted oxazoles. Its milder reaction conditions and operational simplicity make it a superior choice over the classical Robinson-Gabriel and Fischer syntheses for many applications in modern organic and medicinal chemistry. While the classical methods remain historically significant and may be suitable for specific substrates, the Van Leusen reaction's broader functional group tolerance and consistently higher yields position it as a more reliable and efficient tool for the contemporary researcher.
Future advancements may focus on further greening the Van Leusen protocol, for instance, through the use of reusable catalysts or solvent-free conditions, further solidifying its place as an indispensable reaction in the synthetic chemist's toolkit.
References
-
Fischer oxazole synthesis. Wikipedia. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Van Leusen Reaction. NROChemistry. Available at: [Link]
-
Van Leusen reaction. Wikipedia. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. Available at: [Link]
-
Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Taylor & Francis Online. Available at: [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]
-
Fischer oxazole synthesis. Semantic Scholar. Available at: [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]
-
Van Leusen Reaction. SynArchive. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Characterization of Impurities in the Synthesis of N-(p-Tolylsulfonylmethyl)formamide
This guide provides a comprehensive comparison of impurity profiles and characterization strategies for N-(p-Tolylsulfonylmethyl)formamide, a crucial reagent in organic synthesis. We will delve into two distinct synthetic pathways, elucidating the potential impurities arising from each and presenting a robust analytical workflow for their identification and quantification. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of impurity management in synthetic chemistry.
The Critical Role of Impurity Profiling
In the realm of pharmaceutical development and fine chemical synthesis, the adage "the dose makes the poison" extends to even the most minute impurities. The presence of unintended chemical entities can have profound effects on the safety, efficacy, and stability of a final product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. A thorough understanding of the impurity profile of a synthetic intermediate like this compound is, therefore, not merely an academic exercise but a critical component of quality control and risk management.
Synthetic Route A: Formylation of p-Toluenesulfonamide with Formic Acid
A common and direct method for the synthesis of this compound involves the formylation of p-toluenesulfonamide using formic acid, often in the presence of a dehydrating agent or under azeotropic distillation conditions to drive the reaction to completion.
Proposed Synthesis of this compound
Caption: Synthesis Route A: Formylation of p-Toluenesulfonamide.
Potential Impurities in Synthesis Route A
Based on the reactants and reaction conditions, the following impurities can be anticipated:
-
Unreacted Starting Materials:
-
Impurity A1: p-Toluenesulfonamide: Incomplete reaction can lead to the presence of the starting material in the final product.[1]
-
Impurity A2: Formic Acid: Residual formic acid from the reaction medium.
-
-
Side-Reaction Products:
-
Impurity A3: N,N-bis(p-Tolylsulfonylmethyl)amine: If the reaction conditions are not carefully controlled, a secondary reaction could occur where the product reacts with another molecule of p-toluenesulfonamide.
-
Impurity A4: p-Toluenesulfonic Acid: Hydrolysis of the sulfonamide group under acidic conditions, though less likely, is a potential side reaction.
-
-
Degradation Products:
-
Impurity A5: Toluene: Thermal decomposition of p-toluenesulfonamide can lead to the formation of toluene.
-
Synthetic Route B: Reaction of Sodium p-Toluenesulfinate, Formaldehyde, and Formamide
An alternative pathway to this compound involves a multi-component reaction with sodium p-toluenesulfinate, formaldehyde, and formamide.[2][3] This method, while more complex, may offer a different impurity profile.
Proposed Synthesis of this compound
Caption: Synthesis Route B: Multi-component Reaction.
Potential Impurities in Synthesis Route B
This route introduces a different set of potential impurities:
-
Unreacted Starting Materials:
-
Impurity B1: Sodium p-Toluenesulfinate: Incomplete consumption of the starting sulfinate salt.
-
Impurity B2: Formaldehyde/Paraformaldehyde: Residual formaldehyde or its solid polymer, paraformaldehyde.
-
Impurity B3: Formamide: Unreacted formamide from the reaction mixture.
-
-
Side-Reaction Products:
-
Impurity B4: p-Tolylsulfonylmethyl alcohol: A potential intermediate that may not fully react.
-
Impurity B5: Polymeric impurities: Formaldehyde is prone to polymerization, which can lead to complex polymeric byproducts.[1]
-
Comparative Analysis of Impurity Profiles
The choice of synthetic route has a significant impact on the impurity profile of the final product. A comparative summary is presented below:
| Impurity Type | Synthesis Route A | Synthesis Route B | Rationale |
| Starting Materials | p-Toluenesulfonamide, Formic Acid | Sodium p-Toluenesulfinate, Formaldehyde, Formamide | Direct consequence of the chosen reagents. |
| Key Byproducts | N,N-bis(p-Tolylsulfonylmethyl)amine | p-Tolylsulfonylmethyl alcohol | Route A is prone to over-reaction, while Route B may have incomplete intermediate reactions. |
| Polymeric Impurities | Less Likely | More Likely | The use of formaldehyde in Route B increases the risk of polymerization. |
| Ease of Removal | Generally straightforward via crystallization or chromatography. | Can be challenging due to the presence of polymeric and highly polar impurities. | The nature of the impurities in Route B makes purification more complex. |
Analytical Workflow for Impurity Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. The following workflow is recommended:
Caption: Analytical Workflow for Impurity Characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for separating and quantifying non-volatile impurities.[4][5] A well-developed HPLC method can resolve the main component from its related substances.
Experimental Protocol: HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile:Water (1:1).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities by providing mass-to-charge ratio information, which can be used to deduce the elemental composition.[6]
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the HPLC method described above.
-
MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Range: Scan from m/z 50 to 1000.
-
Data Analysis: Correlate the retention times of impurity peaks from the HPLC chromatogram with the mass spectra to propose molecular weights for the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of isolated impurities. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, provide detailed information about the chemical structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Isolate a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra.
-
Data Analysis: Interpret the chemical shifts, coupling constants, and correlations to determine the exact structure of the impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. It is a rapid and non-destructive technique that can be used for preliminary characterization.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film on a salt plate.
-
Instrumentation: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O, S=O, and aromatic C-H bonds.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring its quality and suitability for its intended applications. The choice of synthetic route significantly influences the impurity profile, with each pathway presenting its own set of challenges and advantages. A comprehensive analytical workflow, employing a combination of chromatographic and spectroscopic techniques, is essential for the reliable identification and quantification of these impurities. By understanding the potential impurities and implementing a robust analytical strategy, researchers and drug development professionals can ensure the purity and safety of their final products.
References
-
p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. [Link]
- Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]
-
Interaction plot for sum of N-methyl and N-formyl impurities for... ResearchGate. [Link]
-
Analysis of sulfonamides. Slideshare. [Link]
- Preparation method of p-toluenesulfonylmethyl formamide.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
Formylation without catalyst and solvent at 80 degrees C. ResearchGate. [Link]
-
Formylation. Wikipedia. [Link]
-
Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. [Link]
-
What is the mechanism of Para-Toluenesulfonamide? Patsnap Synapse. [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Synthesis of p-toluenesulfonamide. PrepChem.com. [Link]
-
p-Toluenesulfonamide. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 3. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. rjptonline.org [rjptonline.org]
- 6. ymerdigital.com [ymerdigital.com]
A Comparative Guide to the Synthesis of N-(p-Tolylsulfonylmethyl)formamide: Benchmarking Against Literature Yields
Introduction: The Enduring Utility of a Versatile Reagent Precursor
N-(p-Tolylsulfonylmethyl)formamide is a crucial intermediate in organic synthesis, primarily serving as the precursor to the indispensable reagent, p-Tolylsulfonylmethyl isocyanide (TosMIC).[1][2] TosMIC, a cornerstone of the van Leusen reaction, facilitates the construction of various nitrogen-containing heterocycles such as imidazoles, oxazoles, and pyrroles, and enables the conversion of ketones to nitriles.[1][3][4][5] The efficiency of TosMIC-based methodologies is intrinsically linked to the scalable and high-yielding synthesis of its formamide precursor. This guide provides a critical comparison of established literature methods for the synthesis of this compound, offering a practical resource for researchers aiming to optimize this foundational reaction.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through a Mannich-type condensation reaction involving sodium p-toluenesulfinate, formaldehyde, and formamide.[6] While the fundamental components remain consistent, variations in reaction conditions, particularly the control of water content, have a profound impact on the isolated yield. Herein, we benchmark the seminal procedure detailed in Organic Syntheses against a significantly improved method described in the patent literature that emphasizes anhydrous or low-water conditions.
| Method | Key Reactants | Reaction Conditions | Reported Yield | Reference |
| Organic Syntheses Procedure | Sodium p-toluenesulfinate, aqueous formaldehyde, formamide, formic acid | Aqueous medium, heated at 90-95°C for 2 hours. | 42-47% | [7] |
| Improved Anhydrous/Low-Water Method | Dry sodium p-toluenesulfinate, paraformaldehyde, formamide, formic acid | Substantially free of water, heated at 90°C for 2 hours. | 90-91% | [6] |
| Two-Step Alkaline Pre-reaction Method | Paraformaldehyde, formamide, sodium hydroxide (catalyst), then sodium p-toluenesulfinate and formic acid | Initial reaction at 65-80°C, followed by addition of sulfinate and acid at 80-85°C. | 83-85% | [8] |
Reaction Mechanism: A Mannich-Type Condensation
The formation of this compound proceeds via a Mannich-type reaction. The key steps involve the acid-catalyzed formation of an N-hydroxymethylformamide intermediate from formaldehyde and formamide. This electrophilic species then reacts with the nucleophilic sodium p-toluenesulfinate to yield the final product.
Caption: Mannich-type reaction pathway for this compound synthesis.
Experimental Protocols
Method 1: The Classic Organic Syntheses Procedure
This procedure is well-documented and has been a standard method for decades. However, the presence of a significant amount of water as a solvent is believed to be detrimental to the overall yield.
Step-by-Step Methodology:
-
To a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a thermometer, add sodium p-toluenesulfinate (267 g, 1.50 moles), water (750 ml), an aqueous 34–37% solution of formaldehyde (350 ml, approx. 4.4 moles), formamide (680 g, 15.5 moles), and formic acid (244 g, 5.30 moles).[7]
-
Heat the stirred reaction mixture to 90°C. The sodium p-toluenesulfinate will dissolve upon heating.
-
Maintain the clear solution at 90–95°C for 2 hours.[7]
-
Cool the reaction mixture to room temperature in an ice–salt bath with continued stirring.
-
Further cool the mixture overnight in a freezer at −20°C.
-
Collect the resulting white solid by suction filtration and wash it thoroughly with three 250-ml portions of ice water.
-
Dry the product under reduced pressure over phosphorus pentoxide at 70°C to yield 134–150 g (42–47%) of crude this compound.[7]
Method 2: Improved Yield via Anhydrous Conditions
This modified procedure, adapted from the patent literature, demonstrates a substantial improvement in yield by minimizing the water content in the reaction mixture.[6]
Step-by-Step Methodology:
-
In a suitable reaction vessel, combine 97% dry sodium p-toluenesulfinate (7.34 g, 40 mmol), paraformaldehyde (4.80 g, 160 mmol), formamide (12 ml, 300 mmol), and 99% formic acid (7.6 ml, 200 mmol). Ensure all reagents are substantially free of water.[6]
-
Heat the mixture to 90°C and stir for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 30 ml of water to induce crystallization of the product.
-
Isolate the this compound by filtration, wash with water, and dry in vacuo.
-
This method is reported to yield approximately 7.68 g (90.1%) of the desired product.[6]
Caption: Comparative workflow of aqueous vs. anhydrous synthesis methods.
Characterization of this compound
Independent of the synthetic route, the final product should be characterized to confirm its identity and purity.
-
Appearance: White solid.[7]
-
Melting Point: 109-111°C.[6]
-
Molecular Formula: C₉H₁₁NO₃S.[9]
-
Molecular Weight: 213.25 g/mol .[9]
Spectroscopic analysis, such as ¹H NMR and ¹³C NMR, should be performed to confirm the structure.
Conclusion and Expert Recommendations
The synthesis of this compound is a well-established but optimizable process. The data clearly indicates that controlling the water content in the reaction medium is the most critical factor for achieving high yields. While the Organic Syntheses procedure is robust and reliable, its yield is significantly lower than methods that employ anhydrous or low-water conditions. For researchers and drug development professionals seeking to produce this key intermediate on a larger scale, the adoption of an anhydrous protocol is strongly recommended. The use of paraformaldehyde instead of aqueous formaldehyde and ensuring the dryness of sodium p-toluenesulfinate are key modifications that can more than double the reaction yield, leading to a more efficient and cost-effective synthesis.
References
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]
- Gist-Brocades N.V. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds. U.S.
- Jiangsu Yangnong Chemical Co Ltd. (2021). Preparation method of p-toluenesulfonylmethyl formamide.
-
Wikipedia. (2023). TosMIC. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]
- Gist-Brocades N.V. (1991). Process for production of n-/sulphonil-methil/-formamids.
-
Karaman, R. (2016). Answer to "Can anybody tell me the best way to synthesise substituted tosmic reagents?". ResearchGate. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. TosMIC - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. TosMIC - Enamine [enamine.net]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]
- 9. This compound | 36635-56-0 [chemicalbook.com]
A Senior Application Scientist's Guide to Formylation: Evaluating Alternatives to N-methyl-N-p-toluenesulfonylformamide
Introduction: The Indispensable Formyl Group
In the landscape of organic synthesis, the introduction of a formyl group (-CHO) is a foundational transformation.[1] Aldehydes are critical intermediates, serving as versatile handles for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and fine chemicals.[1][2] While N-methyl-N-p-toluenesulfonylformamide has its place, the modern synthetic chemist requires a broader toolkit. The choice of formylating agent is a pivotal decision, directly influencing reaction efficiency, substrate scope, functional group tolerance, and regioselectivity.[1]
This guide provides an in-depth comparison of the principal alternatives, moving beyond a simple catalog of reagents. We will dissect the mechanistic underpinnings, evaluate the practical advantages and limitations of each method, and provide field-proven experimental protocols to empower researchers in making informed, strategic decisions for their specific synthetic challenges.
Navigating the Formylation Landscape
The selection of an appropriate formylating agent is not arbitrary; it is dictated by the electronic and steric nature of the substrate. The following decision-making workflow provides a logical starting point for navigating the available methodologies.
Caption: The Vilsmeier-Haack reaction pathway.
Performance Analysis
-
Substrate Scope : The Vilsmeier reagent is a relatively weak electrophile, so the reaction is most effective for highly activated substrates such as anilines, phenols, pyrroles, and furans. [3]The relative reactivity for five-membered heterocycles is pyrrole > furan > thiophene. [4]* Selectivity : Formylation typically occurs at the para position to an activating group unless that position is blocked, in which case ortho substitution occurs. [4]For heterocycles like indole and pyrrole, formylation preferentially occurs at the electron-rich C3 and C2 positions, respectively. [5]* Advantages : The reagents are inexpensive and readily available. The reaction is high-yielding for suitable substrates and is a powerful tool for constructing many heterocyclic compounds. [6]* Limitations : The reaction is generally unsuitable for electron-deficient or deactivated aromatic rings. [7]The use of POCl₃ can be harsh for sensitive substrates, and the reaction can be exothermic, requiring careful temperature control.
Representative Experimental Protocol: Formylation of Indole
-
Reagent Preparation : In a three-necked flask under an inert atmosphere (N₂), cool anhydrous DMF (10 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Reaction : Cool the freshly prepared reagent back to 0 °C. Add a solution of indole (1.0 eq) in anhydrous DMF (5 mL) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup : Quench the reaction by pouring it slowly onto crushed ice containing sodium acetate (3.0 eq).
-
Stir the resulting mixture until the ice has melted completely. The product, indole-3-carboxaldehyde, will often precipitate.
-
Isolation : Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography. [5]
Rieche Formylation: Dichloromethyl Methyl Ether for Phenols
The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formyl source, typically in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). [8][9]It is particularly effective for the ortho-formylation of electron-rich phenols and phenolic ethers. [10]
Mechanism of Action
The Lewis acid coordinates to the phenolic oxygen, enhancing the nucleophilicity of the aromatic ring and directing the electrophile to the ortho position. The Lewis acid also activates the dichloromethyl methyl ether, facilitating the electrophilic attack. The resulting intermediate is then hydrolyzed during workup to yield the aldehyde. [11]
Caption: Simplified Rieche formylation pathway.
Performance Analysis
-
Substrate Scope : The reaction is best suited for electron-rich aromatic compounds, especially phenols, where it shows remarkable regioselectivity. [9]* Selectivity : A key advantage is its high ortho-selectivity for phenols, driven by the chelation of the Lewis acid between the phenolic oxygen and the incoming electrophile. [11]This overcomes the typical para-directing nature of hydroxyl groups in other electrophilic substitutions.
-
Advantages : Offers high yields and excellent regioselectivity for a specific, important class of substrates. [10]It can be performed at low temperatures, as low as -78 °C with certain promoters, making it suitable for substrates with sensitive functional groups. [12]* Limitations & Safety : Dichloromethyl methyl ether is a suspected carcinogen and is highly corrosive and moisture-sensitive; it must be handled with extreme care in a well-ventilated fume hood. [13][14]The use of strong, water-sensitive Lewis acids like TiCl₄ requires strictly anhydrous conditions.
Representative Experimental Protocol: ortho-Formylation of 3,5-Dimethoxyphenol
-
Setup : In a flame-dried, three-necked flask under an inert atmosphere (N₂), dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM). [11]2. Lewis Acid Addition : Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (TiCl₄) (2.2 eq) dropwise via syringe over 20-30 minutes. The mixture will likely turn a dark color. Stir for an additional 30-60 minutes at 0 °C. [10][11]3. Formylation : Add dichloromethyl methyl ether (1.0 eq) dropwise over 15 minutes, ensuring the temperature remains at 0 °C. [10]4. Reaction : Continue stirring the reaction at 0 °C for 1-2 hours, monitoring progress by TLC.
-
Workup : Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Isolation : Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine. [10]7. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-formyl-3,5-dimethoxyphenol. [11]
The Reimer-Tiemann Reaction: Classic Phenol Ortho-Formylation
The Reimer-Tiemann reaction is a classic organic transformation that achieves the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base. [15][16]
Mechanism of Action
The reaction is famous for proceeding via a dichlorocarbene (:CCl₂) intermediate.
-
Carbene Generation : The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate the highly reactive dichlorocarbene. [16][17]2. Electrophilic Attack : The electron-rich phenoxide ion (formed by deprotonation of the phenol) attacks the electrophilic dichlorocarbene.
-
Hydrolysis : The resulting intermediate is hydrolyzed under the basic reaction conditions to form the final ortho-hydroxy benzaldehyde. [17]
Caption: Key steps in the Reimer-Tiemann reaction.
Performance Analysis
-
Substrate Scope : The reaction is specific to phenols and other electron-rich heterocycles like pyrroles and indoles. [18]* Selectivity : It primarily yields the ortho-formylated product. However, regioselectivity is often moderate, with the para isomer also forming, which can complicate purification. [17]* Advantages : It is one of the few methods that operates under basic conditions and does not require anhydrous solvents, making it operationally simple in some respects. [18]* Limitations : Yields are often low to moderate, and the reaction suffers from the formation of byproducts. The biphasic nature of the reaction often requires vigorous stirring or phase-transfer catalysts for efficient conversion. [18]The reaction can be highly exothermic and prone to thermal runaway if not carefully controlled. [16]
Other Notable Formylation Methods
Gattermann-Koch Reaction
This method formylates simple aromatic hydrocarbons like benzene and toluene using carbon monoxide (CO) and hydrochloric acid (HCl) under high pressure, with a catalyst system of AlCl₃ and CuCl. [19][20]Its scope is limited, as it is not applicable to phenols or phenol ethers. [19]The requirement for high-pressure CO gas makes it less common in a laboratory setting but important industrially. [20]
Formylation of Organometallics
A powerful and regioselective strategy involves the initial formation of an organometallic species (organolithium or Grignard reagent) followed by quenching with an electrophilic formylating agent, most commonly DMF. [8]This two-step process allows for formylation at positions that are not accessible by direct electrophilic aromatic substitution. The initial lithiation or magnesium-halogen exchange is directed by existing functional groups or by the inherent acidity of a proton, offering excellent control over regioselectivity.
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a mild, non-acidic formylating agent. [21]It is particularly effective for formylating active methylene compounds to produce enamines, which can then be hydrolyzed to the corresponding aldehyde. [22][23]It serves as a gentler alternative to the Vilsmeier-Haack reaction for acid-sensitive substrates, avoiding the use of corrosive POCl₃ and simplifying workup procedures. [23]
Comparative Summary of Formylating Agents
| Reagent/Reaction Name | Formylating Species (Precursor) | Typical Substrates | Key Advantages | Key Limitations/Hazards |
| Vilsmeier-Haack | Chloroiminium salt (DMF/POCl₃) | Electron-rich arenes & heterocycles | Inexpensive, high yield, versatile for activated systems. [4][6] | Harsh conditions (POCl₃), not for deactivated rings. [7] |
| Rieche Formylation | Activated dichloromethyl methyl ether | Phenols, phenolic ethers | Excellent ortho-selectivity for phenols, mild temperature conditions. [10][11] | Reagent is a suspected carcinogen; requires strict anhydrous conditions. [13][14] |
| Reimer-Tiemann | Dichlorocarbene (:CCl₂) (CHCl₃/Base) | Phenols, pyrroles, indoles | Operates under basic, aqueous conditions. [18] | Often low to moderate yields, moderate regioselectivity, exothermic. [16][17] |
| Gattermann-Koch | Formyl cation [HCO]⁺ (CO/HCl) | Benzene, alkylbenzenes | Direct formylation of simple hydrocarbons. | High pressure, limited substrate scope (not for phenols). [19][20] |
| Organometallic + DMF | DMF | Aryl/vinyl halides, acidic C-H bonds | Excellent regiochemical control, versatile. [8] | Requires anhydrous/inert conditions, strong bases (e.g., n-BuLi). |
| DMF-DMA | N,N-Dimethylformamide dimethyl acetal | Active methylene compounds, amines | Very mild, non-acidic, simple workup, good for sensitive substrates. [23][24] | Less reactive than Vilsmeier reagent, may require heat. |
Conclusion
The strategic formylation of organic molecules remains a cornerstone of synthetic chemistry. While N-methyl-N-p-toluenesulfonylformamide is a useful reagent, a comprehensive understanding of the available alternatives is essential for the modern researcher. The Vilsmeier-Haack reaction stands out as a robust and economical choice for activated aromatic systems. For high ortho-selectivity in phenols, the Rieche formylation is often unparalleled, despite the handling requirements of its reagents. The Reimer-Tiemann reaction provides a classic, albeit often lower-yielding, method under basic conditions. For ultimate regiochemical control, formylation via organometallic intermediates is the strategy of choice, while DMF-DMA offers a mild approach for sensitive substrates and active methylene compounds.
By carefully considering the substrate's electronic properties, steric demands, and functional group compatibility, the researcher can select the optimal formylating agent, paving the way for efficient and successful synthesis.
References
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.
- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- Wikipedia. (n.d.). Rieche formylation.
- Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Ohsawa, K., Yoshida, M., & Doi, T. (n.d.). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry. ACS Publications.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (2025). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.
- Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
- Science Info. (2023, August 24). Reimer- Tiemann Reaction: Mechanism, Application, Limitation.
- García, O., Nicolás, E., & Albericio, F. (n.d.). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Thermo Fisher Scientific. (n.d.). Gattermann and Gattermann-Koch Formylation.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- BenchChem. (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction).
- BenchChem. (2025). Synthesis of Aromatic Aldehydes via Gattermann-Koch Reaction: Application Notes and Protocols.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism.
- BenchChem. (2025, December). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- Sciencemadness.org. (n.d.). N,N-Dimethylformamide Diethyl Acetal.
- Al-Mousawi, S. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46, 801.
- BenchChem. (2025). A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs. DMF/POCl₃ in Vilsmeier-Haack Formylation.
- Unacademy. (n.d.). Gattermann Reaction.
- BenchChem. (2025). The Versatile Reagent: A Technical Guide to N,N-Dimethylformamide Dimethyl Acetal.
- Santa Cruz Biotechnology. (n.d.). Dichloromethyl methyl ether.
- Sigma-Aldrich. (n.d.). N,N-Dimethylformamide dimethyl acetal for synthesis.
- ChemicalBook. (2019, November 18). Application of N,N-Dimethylformamide dimethyl acetal.
- Merck Millipore. (n.d.). Dichloromethyl methyl ether CAS 4885-02-3.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - alfa,alfa-Dichloromethyl methyl ether.
- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Evano, G., & Theiste, E. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1979.
- Cembellin, C. J., & Williams, T. J. (2016). Formylation of Amines.
- Organic Syntheses. (n.d.). dichloromethyl methyl ether.
- Albert Einstein College of Medicine. (n.d.). Health and Safety Information: Chloromethyl methyl ether.
- ResearchGate. (2025, August 10). Formylation of 6Aminouracil with Vilsmeier Reagent.
- ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions.
- Wikipedia. (n.d.). Formylation.
- Fattuoni, C., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(16), 5344.
- Niknam, K., & Damya, M. (2014). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 4(65), 34336-34351.
- Campaigne, E., & Archer, W. L. (1953). The Use of Dimethylformamide as a Formylation Reagent. Journal of the American Chemical Society, 75(4), 989–991.
- Lee, S. K., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(7), 659-662.
- Fattuoni, C., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 16. byjus.com [byjus.com]
- 17. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. scienceinfo.com [scienceinfo.com]
- 19. testbook.com [testbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]
Assessing the versatility of TosMIC as a synthetic reagent compared to similar compounds
The primary driver for choosing TosMIC here is the vastly improved safety profile, a critical consideration in both academic and industrial settings. The reaction is robust, scalable, and has been successfully adapted to continuous flow processes. [15]
Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. The following methodologies are representative of TosMIC's core applications.
Protocol 1: Van Leusen Oxazole Synthesis from an Aldehyde
This procedure details the reaction between an aldehyde and TosMIC to yield a substituted oxazole, a common scaffold in medicinal chemistry.
Reactants:
-
Benzaldehyde (1.0 equiv)
-
TosMIC (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (Solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde, TosMIC, and potassium carbonate.
-
Add methanol (approx. 0.2 M concentration relative to the aldehyde).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-phenyloxazole.
Rationale: The use of a protic solvent like methanol is typical for the oxazole synthesis. [6]K₂CO₃ is a sufficiently strong base to deprotonate TosMIC while being mild enough to avoid side reactions with the aldehyde.
Protocol 2: Reductive Cyanation of a Ketone to a Nitrile
This protocol describes the conversion of 2-adamantanone to 2-adamantanecarbonitrile, showcasing the reaction on a sterically hindered ketone.
Reactants:
-
2-Adamantanone (1.0 equiv)
-
TosMIC (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.5 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Anhydrous Ethanol (2.0 equiv)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add TosMIC and anhydrous DME.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions, maintaining the temperature below 5 °C. Stir for 15 minutes.
-
Add a solution of 2-adamantanone in DME dropwise to the cooled reaction mixture.
-
After the addition is complete, add the anhydrous ethanol and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by silica gel chromatography to yield 2-adamantanecarbonitrile.
Rationale: An aprotic solvent like DME is used to prevent premature reactions. [6]A strong, non-nucleophilic base like t-BuOK is required for efficient deprotonation. [6]The addition of a small amount of alcohol (1-2 equivalents) is known to significantly accelerate the final steps of the reaction.[6][8]
Conclusion: The Verdict on Versatility
TosMIC is far more than a simple isocyanide. Its unique trifunctional character—a nucleophilic anion, a cycloaddition partner, and a precursor to a leaving group—cements its status as a premier reagent in synthetic chemistry.
-
For Heterocycle Synthesis: It provides one of the most direct and convergent routes to oxazoles, imidazoles, and pyrroles, often outperforming classical multi-step methods in efficiency and simplicity. [5][9]* For Carbonyl Homologation: It stands as a superior, cyanide-free alternative for converting ketones to nitriles, prioritizing laboratory safety without compromising chemical efficiency. [14]* As a C1 Building Block: Its ability to act as a formaldehyde "umpolung" synthon for ketone synthesis further broadens its utility. [5][10] While reagents like phosphonate ylides are specialists in olefination and simple isocyanides excel in acyclic MCRs, TosMIC distinguishes itself by bridging multiple domains of reactivity. Its ability to initiate a reaction cascade that culminates in the formation of a stable, aromatic ring via the expulsion of its own sulfonyl group is a feature that few other reagents can match. For the modern synthetic chemist focused on step-economy and novel scaffold generation, TosMIC is an indispensable and highly versatile tool.
References
-
Aderohunmu, D. V., et al. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Mathiyazhagan, A. D., & Anilkumar, G. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cativiela, C., et al. (2022). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Organic Letters. Retrieved from [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions. Retrieved from [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
-
van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
Mathiyazhagan, A. D., & Anilkumar, G. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Royal Society of Chemistry. Retrieved from [Link]
-
van Leusen, A. M., et al. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses. Retrieved from [Link]
-
Mathiyazhagan, A. D., & Anilkumar, G. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). ResearchGate. Retrieved from [Link]
-
Soós, T., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). TosMIC. Retrieved from [Link]
-
NROChemistry. (2021). Van Leusen Reaction [Video]. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2021). Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group. National Institutes of Health. Retrieved from [Link]
-
Oldenziel, O. H., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents? Retrieved from [Link]
-
Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. Retrieved from [Link]
-
Organic Process Research & Development. (2024). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Retrieved from [Link]
- Passerini, M. (1921). Ueber eine neue Reaktion des Isonitrils. Gazzetta Chimica Italiana.
- Ugi, I., et al. (1959). Versuche mit Isonitrilen. Angewandte Chemie.
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. varsal.com [varsal.com]
- 7. TosMIC - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(p-Tolylsulfonylmethyl)formamide
Welcome to a comprehensive guide on the safe and compliant disposal of N-(p-Tolylsulfonylmethyl)formamide (CAS No. 36635-56-0). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action is part of a self-validating system of laboratory safety. Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is not a benign substance; its toxicological properties necessitate careful management. The primary hazards, as identified in Safety Data Sheets (SDS), demand a stringent approach to waste handling.[1][2]
A risk assessment is not merely a formality; it is the foundation of a safe disposal plan. It forces us to consider the potential routes of exposure (inhalation, ingestion, skin/eye contact) and the consequences of containment failure. The toxicological properties of this compound, summarized below, dictate the need for robust engineering controls, personal protective equipment, and disposal protocols.
| Hazard Classification (GHS) | Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [2] |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | [2] |
This table summarizes the primary health hazards. Always refer to the most current Safety Data Sheet (SDS) provided by your supplier for complete information.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The causality is simple: to prevent exposure, we must establish an impermeable barrier between the chemical and the body. The selection of PPE is therefore a critical control point in the disposal workflow.
-
Eye and Face Protection : Given the risk of serious eye damage (H318), standard safety glasses are insufficient.[2] Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][3] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection : Handle with chemically impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[1][3] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] After handling, wash and dry your hands thoroughly.
-
Body Protection : Wear a flame-resistant laboratory coat.[1] For tasks with a higher risk of spillage, a chemically resistant apron or full-body suit may be necessary. Ensure shoes are closed-toe.
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It must never be disposed of down the drain or in regular trash.[4][5] The following protocol ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Step 1: Waste Segregation
The first step in proper disposal is preventing the commingling of incompatible waste streams. This is a core tenet of OSHA and EPA chemical storage requirements.[6][8]
-
Solid Waste : Collect waste this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels, gloves), in a dedicated solid waste container.
-
Liquid Waste : If the compound has been dissolved in a solvent, collect it in a dedicated liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
-
Sharps : Any needles or sharp implements contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.
-
Empty Containers : Empty containers that once held this compound must also be disposed of as hazardous waste, as they retain chemical residues.[9][10] Alternatively, they can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste. The rinsed container can then be managed for recycling or disposal according to institutional policy.[1]
Step 2: Containerization
Proper containment is non-negotiable. The container is the primary barrier preventing an environmental release.
-
Select an Appropriate Container : Use only sturdy, leak-proof containers that are chemically compatible with the waste. High-density polyethylene (HDPE) containers are a common and effective choice.
-
Keep Containers Closed : Waste containers must be kept tightly sealed except when actively adding waste.[4] This minimizes the release of vapors and prevents spills.
-
Use Secondary Containment : All liquid hazardous waste containers must be stored within a larger, chemically resistant secondary container (such as a containment tray or tub) to contain any potential leaks or spills.[4][6]
Step 3: Labeling
Accurate labeling is a legal requirement and a critical safety communication tool.[4] As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream (e.g., "Methanol").
-
The specific hazard characteristics (e.g., "Toxic," "Carcinogen Suspect").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and the laboratory location.
Step 4: Storage and Removal
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from drains, heat sources, and incompatible chemicals.[8][11]
Once the container is full, or within the time limit specified by your institution's policy (typically 9-12 months), arrange for its removal.[5] Contact your EHS department to schedule a pickup.[4][12] They will transport the waste to a central facility for final disposal by a licensed hazardous waste vendor, typically via high-temperature incineration.[1][13]
Caption: Decision workflow for the disposal of this compound waste.
Section 4: Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Evacuate and Alert : In the event of a significant spill, evacuate personnel from the immediate area and alert colleagues.[1]
-
Ventilate : Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.[9]
-
Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Contain and Absorb : For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the material.[3][14] For solid spills, carefully sweep up the material, avoiding dust formation.[1]
-
Collect Waste : Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[1][3]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[1]
-
Seek Medical Attention :
-
If in eyes : Immediately rinse with water for at least 15 minutes, removing contact lenses if present. Seek medical help.[1]
-
If on skin : Take off contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
If swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]
-
By internalizing these procedures, you not only ensure regulatory compliance but also foster a culture of safety that is the hallmark of a world-class research environment. Your diligence protects the integrity of your work and the well-being of your entire team.
References
-
Formamide Safety Information. Rutgers University. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
-
Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services. [Link]
-
Safety Data Sheet: Formamide. Carl ROTH. [Link]
-
p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses. [Link]
-
EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. [Link]
-
AMIDES, FROM COCONUT OIL AND DIETHYLENETRIAMINE, ETHOXYLATED. Regulations.gov. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Handling Formamide. University of Massachusetts Lowell. [Link]
-
Hazardous waste disposal guidelines. McGill University. [Link]
-
Hazardous Waste Management and Disposal. University of Southern California Dornsife. [Link]
-
Hazardous Waste Management Manual. New Mexico State University. [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
The US EPA Revokes Significant New Uses of Fatty Acid Amide. Red On Line (COM). [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. dornsife.usc.edu [dornsife.usc.edu]
- 6. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. capitalresin.com [capitalresin.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. uml.edu [uml.edu]
- 11. ushazmatstorage.com [ushazmatstorage.com]
- 12. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
- 13. | New Mexico State University [safety.nmsu.edu]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling of N-(p-Tolylsulfonylmethyl)formamide
This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for handling N-(p-Tolylsulfonylmethyl)formamide (CAS No. 36635-56-0). As a compound with an incompletely characterized toxicological profile but with known and suspected hazards, adherence to stringent safety protocols is paramount to ensure personnel safety and maintain experimental integrity in research and drug development settings. This document is designed to empower you, the researcher, with the knowledge to manage this chemical with confidence and control.
Hazard Identification and the Precautionary Principle
The foundation of safe handling is a comprehensive understanding of the potential risks. This compound presents several hazards identified under the Globally Harmonized System (GHS). Furthermore, due to a lack of exhaustive toxicological studies, we must apply the precautionary principle, treating the compound as potentially more hazardous than currently classified.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | Implication for Handling | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion must be strictly avoided. Prohibits eating, drinking, or smoking in the handling area and mandates thorough hand washing after use. | [1][2] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Direct contact with eyes can cause significant injury. Mandates the use of sealed safety goggles and, for certain operations, a full face shield. | [2] |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | Long-term or repeated exposure may lead to cancer. This necessitates minimizing exposure through all routes (inhalation, dermal, ingestion) by using engineering controls and robust PPE. | [1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause skin irritation. Protective gloves and gowns are required to prevent exposure. | |
Expert Insight: Beyond the Data Sheet
While the official classification is critical, the chemical structure's relation to formamide warrants further caution. Formamide and related compounds are classified as reproductive toxins (Category 1B), with the potential to damage fertility or the unborn child.[3][4][5][6] Until proven otherwise, this compound should be handled as a potential reproductive toxin, requiring the highest level of containment and personal protection, especially for personnel of child-bearing potential.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense; the first and most effective is to control the environment.
-
Chemical Fume Hood: All manipulations involving this compound, especially the handling of its solid form, must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[7]
-
Designated Area: All work with this compound should occur in a designated and clearly marked area to prevent cross-contamination.
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in immediate proximity to the handling area.[4][7]
Personal Protective Equipment (PPE): A Self-Validating Barrier
The selection of PPE is not merely a checklist; it is a system designed to provide a verifiable barrier against exposure. Each component is chosen for a specific reason.
Table 2: Required PPE for Handling this compound
| PPE Category | Item & Specifications | Rationale & Causality |
|---|---|---|
| Hand Protection | Double Nitrile Gloves (Chemotherapy-grade, powder-free, min. 0.11 mm thickness) | The primary route of exposure for non-volatile solids is dermal.[8] Double gloving provides a redundant barrier and allows for the immediate removal of the outer glove if contamination is suspected, preventing permeation.[7][8] Powder-free gloves prevent aerosolization of the compound.[9] |
| Body Protection | Disposable Gown (Solid-front, back-closing, low-permeability fabric with cuffed sleeves) | Protects skin and personal clothing from contamination. The disposable nature ensures that the hazard is contained and removed from the lab after the procedure. The cuff should be tucked under the outer glove.[8] |
| Eye & Face Protection | ANSI Z87.1-Compliant Safety Goggles (Tightly fitting, with side-shields) & Full Face Shield | Goggles provide a seal against splashes and fine particulates entering the eyes.[4][10] A full face shield must be worn over the goggles when handling the powder or during any operation with a significant splash risk, protecting the entire face.[7][8] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (or higher) | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation of aerosolized particles.[8] A respirator is a critical defense against systemic exposure from this potentially carcinogenic compound. |
Operational Plan: A Step-by-Step Handling Workflow
This protocol minimizes exposure at every stage of the handling process.
Step 1: Preparation & Pre-Handling
-
Verify the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable, absorbent bench liners.[8]
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.
-
Don all required PPE in the correct sequence as illustrated above.
Step 2: Weighing the Solid Compound
-
Perform all weighing operations on a balance located within the fume hood or a powder containment hood.
-
Use a micro-spatula to carefully transfer the solid to a weigh boat. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing.
Step 3: Solution Preparation
-
Place the weigh boat containing the compound into a secondary container (e.g., a beaker or flask).
-
Slowly add the desired solvent to the weigh boat, allowing the solid to dissolve before transferring the solution. This minimizes the risk of airborne powder.
-
Rinse the weigh boat multiple times with the solvent, adding the rinse to the final solution to ensure a complete transfer.
Step 4: Post-Handling & Decontamination
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Collect all disposable materials (gloves, bench liners, pipette tips) and place them in a designated, sealed hazardous waste container.[8]
-
Doff PPE in the correct sequence, disposing of all items as hazardous waste.
Emergency Procedures: Plan for the Unexpected
Immediate and correct response to an exposure or spill is critical.
| Exposure Route | Immediate First Aid Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Spill Response
-
Small Spill (in fume hood):
-
Ensure spill is contained within the fume hood.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert laboratory supervisor and institutional safety office immediately.
-
Avoid breathing vapors or dust. If safe to do so, increase ventilation.
-
Do not attempt to clean up without appropriate respiratory protection and training.
-
Waste Management: A Cradle-to-Grave Responsibility
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Table 3: Waste Segregation and Disposal Plan
| Waste Type | Description | Container & Labeling | Disposal Method |
|---|---|---|---|
| Solid Hazardous Waste | Contaminated gloves, gowns, bench liners, weigh boats, pipette tips, empty vials. | Labeled, sealed, leak-proof hazardous waste container (e.g., yellow chemotherapy bin).[8] | High-temperature incineration by a licensed hazardous waste management company.[8][10] |
| Liquid Hazardous Waste | Unused or expired solutions, contaminated solvents. | Labeled, sealed, leak-proof hazardous liquid waste container. | Incineration by a licensed hazardous waste management company. DO NOT pour down the drain.[8][10] |
| Sharps Waste | Contaminated needles or syringes. | Puncture-proof, labeled sharps container designated for hazardous waste. | Follow institutional protocol for hazardous sharps, typically involving incineration.[8] |
References
-
FORMAMIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Personal Protective Equipment (PPE). U.S. Environmental Protection Agency. [Link]
-
1988 OSHA PEL Project - Formamide. NIOSH - CDC. [Link]
-
Handling Formamide SOP. UMass Lowell. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. [Link]
-
Formamide Exposure Limits. WorkSafeBC. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. uml.edu [uml.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
